Product packaging for 1-Naphthoic acid(Cat. No.:CAS No. 1320-04-3)

1-Naphthoic acid

Cat. No.: B075110
CAS No.: 1320-04-3
M. Wt: 172.18 g/mol
InChI Key: LNETULKMXZVUST-UHFFFAOYSA-N
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Description

1-Naphthoic acid, a robust and versatile aromatic carboxylic acid derived from naphthalene, is a fundamental building block in advanced organic synthesis and materials science research. Its bulky, planar 1-naphthyl group confers distinct steric and electronic properties, making it invaluable for constructing complex molecular architectures, including ligands for metal-organic frameworks (MOFs), organic linkers in supramolecular chemistry, and cores for pharmaceutical intermediates. Researchers utilize this compound as a key precursor in the synthesis of dyes, pigments, and organic semiconductors, where its extended conjugated system enhances charge transport and optical characteristics. In biochemical research, it serves as a crucial intermediate for preparing fluorescent probes and enzyme inhibitors. The carboxylic acid functional group provides a handle for facile derivatization via esterification or amide coupling, enabling the creation of diverse compound libraries. This product is presented with high chemical purity to ensure reliable and reproducible experimental outcomes, supporting innovation across chemical, materials, and life science disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2 B075110 1-Naphthoic acid CAS No. 1320-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1-carboxylic acid
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InChI

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)
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InChI Key

LNETULKMXZVUST-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O
Source PubChem
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Molecular Formula

C11H8O2
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DSSTOX Substance ID

DTXSID50861668
Record name 1-Naphthoic acid
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Molecular Weight

172.18 g/mol
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Physical Description

Solid; [Merck Index] Off-white or beige powder; [Alfa Aesar MSDS]
Record name 1-Naphthoic acid
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CAS No.

86-55-5, 1320-04-3
Record name 1-Naphthoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoic acid, also known as α-naphthoic acid, is an aromatic carboxylic acid with the chemical formula C₁₁H₈O₂.[1] It is a derivative of naphthalene (B1677914) with a carboxyl group at the 1-position.[2][3] This compound serves as a vital intermediate in the synthesis of various organic molecules, including pharmaceuticals, dyes, and agrochemicals.[3][4] Its rigid molecular structure, stemming from the fused benzene (B151609) rings, significantly influences its chemical reactivity and physical properties.[5] A thorough understanding of its physicochemical characteristics is paramount for its effective application in research and development, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReferences
Molecular Formula C₁₁H₈O₂[6][7]
Molecular Weight 172.18 g/mol [7][8]
Appearance White to off-white or beige crystalline solid/powder.[2][5]
Melting Point 157-162 °C[6][9]
Boiling Point 300 °C (at 760 mmHg)[2][6]
Water Solubility Slightly soluble in hot water.[5][6][9]
Solubility in Organic Solvents Freely soluble in hot ethanol (B145695) and ether; soluble in chloroform.[5][6][9]
pKa 3.7 (at 25 °C)[2][5][6]
Density ~1.398 g/cm³[6][10]
Flash Point 195 °C[3][6]
Vapor Pressure 0.000513 mmHg (at 25 °C)[2][6]
LogP (Octanol/Water) 3.1[8]

Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

Spectroscopic TechniqueDataReferences
UV-Vis (λmax) 293 nm (in ethanol)[3][5][11]
Infrared (IR) Spectrum The NIST WebBook provides a reference IR spectrum.[12][13]
¹H NMR Spectra available in various databases.[14]
¹³C NMR Spectra available in various databases.[14]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Grignard Reaction

One of the most common methods for preparing this compound is through the carboxylation of a Grignard reagent derived from 1-bromonaphthalene (B1665260).[1][4]

Materials:

  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene (B28343) for recrystallization

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromonaphthalene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture gently until most of the magnesium has reacted to form 1-naphthylmagnesium bromide.

  • Carboxylation: Cool the Grignard reagent in an ice-salt bath. Slowly add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring. A viscous precipitate will form.

  • Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add dilute hydrochloric acid or sulfuric acid to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[5]

  • Extraction and Purification: Separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the ether extracts and then extract the this compound into an aqueous sodium hydroxide solution.[5]

  • Precipitation: Acidify the alkaline extract with a strong acid (e.g., 50% sulfuric acid) to precipitate the crude this compound.[5]

  • Recrystallization: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like toluene or 50% aqueous ethanol to obtain pure this compound crystals.[3][5]

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the physicochemical properties of organic acids.[15][16]

  • Melting Point Determination: The melting point can be determined using a capillary melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.[15]

  • Solubility Assessment: To determine solubility, a small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol) at a given temperature. The mixture is agitated, and the substance is observed for dissolution. This can be done qualitatively or quantitatively using gravimetric methods.[17][18]

  • pKa Determination by Titration: The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of this compound is dissolved in a suitable solvent (e.g., an ethanol-water mixture) and titrated with a standardized solution of a strong base, such as NaOH. The pH is monitored throughout the titration using a pH meter. The pKa is the pH at the half-equivalence point.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol) is prepared. The absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[19]

    • FT-IR Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull. The infrared spectrum is recorded using an FT-IR spectrometer to identify characteristic functional group vibrations.

    • NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. This provides detailed information about the molecular structure.[14]

Mandatory Visualizations

Synthesis Workflow Diagram

G Figure 1: Synthesis of this compound via Grignard Reaction start Start: 1-Bromonaphthalene + Mg in Anhydrous Ether grignard Formation of 1-Naphthylmagnesium Bromide start->grignard Initiate with I₂ carboxylation Carboxylation with Dry Ice (CO₂) grignard->carboxylation Exothermic Reaction hydrolysis Acidic Hydrolysis (e.g., HCl) carboxylation->hydrolysis extraction Extraction & Purification hydrolysis->extraction Separate Layers product Pure this compound extraction->product Recrystallization

Figure 1: Synthesis of this compound via Grignard Reaction
Physicochemical Characterization Workflow

G Figure 2: Workflow for Physicochemical Characterization cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_spectroscopic Spectroscopic Analysis sample Pure Sample of This compound mp Melting Point (Capillary Method) sample->mp solubility Solubility Test (Water, Ethanol, etc.) sample->solubility appearance Visual Inspection (Color, Form) sample->appearance pka pKa Determination (Potentiometric Titration) sample->pka uv_vis UV-Vis Spectroscopy sample->uv_vis ftir FT-IR Spectroscopy sample->ftir nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr data Comprehensive Physicochemical Profile mp->data solubility->data appearance->data pka->data uv_vis->data ftir->data nmr->data

References

A Comprehensive Guide to the Solubility of 1-Naphthoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 1-Naphthoic acid in a range of common organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several common organic solvents across a range of temperatures. The following table summarizes the mole fraction solubility (x) of this compound at various temperatures. This data is crucial for selecting appropriate solvents for specific applications and for understanding the thermodynamic properties of the dissolution process.

Temperature (K)MethanolEthanolIsopropanoln-ButanolEthyl AcetateN,N-Dimethylformamide (DMF)
293.150.13570.12850.11980.11320.18750.4321
298.150.15830.14920.13870.13090.21130.4789
303.150.18410.17250.15990.15060.23780.5283
308.150.21360.19890.18370.17250.26730.5798
313.150.24710.22870.21050.19710.29990.6331
318.150.28510.26240.24070.22460.33610.6879
323.150.32810.30040.27470.25550.37610.7439
328.150.37660.34310.31290.28990.41990.8009
333.150.43120.39110.35580.32830.46790.8585

Data sourced from Fan, B., Li, Q., Li, Y., Song, X., & Yin, J. (2019). Solubility measurement and correlation for this compound in nine pure and binary mixed solvents from T = (293.15 to 333.15) K. Journal of Molecular Liquids, 273, 58-67.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Below are detailed methodologies for two common techniques used to determine the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

This method, also known as the isothermal saturation method, is a reliable technique for determining equilibrium solubility.

1. Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accuracy ±0.0001 g)

  • Isothermal shaker bath with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Drying oven

2. Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an isothermal shaker bath set to the desired temperature. The samples are typically agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. For finer suspensions, centrifugation at the same temperature can be used to achieve a clear supernatant.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This prevents any undissolved solid from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. The solvent is then evaporated using a suitable method, such as a drying oven at a temperature that will not cause decomposition of the this compound.

  • Mass Determination: Once the solvent is completely evaporated, the container with the dried this compound residue is weighed.

  • Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the solvent used.

Shake-Flask Method

The shake-flask method is a widely used and straightforward technique for determining thermodynamic solubility.[1][2][3]

1. Materials and Apparatus:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Filtration or centrifugation equipment

  • Analytical instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a flask containing the solvent of interest.[3]

  • Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[1]

  • Separation of Undissolved Solute: After the equilibration period, the suspension is filtered or centrifuged to separate the saturated solution from the excess solid.[1]

  • Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][3] A calibration curve prepared with known concentrations of this compound in the same solvent is used for quantification.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess this compound mix Combine solid and solvent in sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix shake Agitate in isothermal shaker bath (24-72h) mix->shake settle Allow solid to settle / Centrifuge shake->settle filter Withdraw and filter supernatant settle->filter evaporate Evaporate solvent from a known volume of supernatant filter->evaporate weigh Weigh the dried this compound residue evaporate->weigh calculate Calculate solubility weigh->calculate

Gravimetric method workflow for solubility determination.

References

Spectroscopic Profile of 1-Naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Naphthoic acid, a key organic compound utilized in various research and development applications, including the synthesis of pharmaceuticals. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
13.17s-COOHDMSO-d₆
8.87d8.6H-8DMSO-d₆
8.16m-H-2, H-5DMSO-d₆
8.01m-H-4DMSO-d₆
7.63m-H-3, H-6, H-7DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignmentSolvent
169.1C=ODMSO-d₆
133.9C-4aDMSO-d₆
133.4C-8aDMSO-d₆
131.1C-8DMSO-d₆
130.3C-4DMSO-d₆
129.1C-2DMSO-d₆
128.2C-5DMSO-d₆
128.1C-1DMSO-d₆
126.7C-7DMSO-d₆
126.0C-6DMSO-d₆
125.4C-3DMSO-d₆
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the following significant absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3000 (broad)StrongO-H stretch (carboxylic acid dimer)
1680 - 1710StrongC=O stretch (carboxylic acid)
~1600, 1465, 1400Medium-StrongC=C aromatic ring stretches
~1300MediumC-O stretch and O-H bend
~930 (broad)MediumOut-of-plane O-H bend (dimer)
775 - 820StrongC-H out-of-plane bending (aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption data for this compound reveals characteristic π-π* transitions of the naphthalene (B1677914) ring system.

Solventλmax (nm)Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹log ε
Ethanol29379433.9[1]
Water285, 274--

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., Bruker 400 MHz)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Gently swirl or vortex the vial to dissolve the sample completely.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters for a ¹H experiment. Typical parameters include a 90° pulse, a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Select the ¹³C nucleus and set the appropriate acquisition parameters. This will typically involve proton decoupling.

    • Set a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials:

  • This compound

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press and die set

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet die.

    • Distribute the powder evenly in the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum by performing a background subtraction.

    • Identify and label the significant absorption peaks.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of this compound in a suitable solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the solid and dissolving it in a specific volume of the chosen solvent in a volumetric flask.

    • Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the sample holder and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

    • Rinse a second cuvette with one of the sample solutions and then fill it with that solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis:

    • Using the absorbance value at λmax and the known concentration of the solution, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (e.g., this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep UV_Prep Dissolve in UV-grade Solvent Sample->UV_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Data Acquisition IR_Prep->IR_Acq UV_Acq UV-Vis Data Acquisition UV_Prep->UV_Acq NMR_Proc Data Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Proc IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc UV_Proc Data Processing (Baseline Correction) UV_Acq->UV_Proc NMR_Analysis Structural Analysis (Chemical Shifts, Couplings) NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis UV_Analysis Electronic Transition Analysis (λmax, ε) UV_Proc->UV_Analysis Report Comprehensive Spectroscopic Report NMR_Analysis->Report IR_Analysis->Report UV_Analysis->Report

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1-Naphthoic Acid (CAS 86-55-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of 1-Naphthoic acid (CAS 86-55-5), a versatile organic compound with applications in chemical synthesis and biological research.

Core Properties of this compound

This compound, also known as α-Naphthoic acid, is a white to off-white crystalline solid.[1] It is an aromatic carboxylic acid with a naphthalene (B1677914) backbone.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValueReferences
Molecular Formula C₁₁H₈O₂[2]
Molecular Weight 172.18 g/mol
Melting Point 157-160 °C[3]
Boiling Point 300 °C[3]
Density 1.398 g/cm³[4]
pKa 3.7 (at 25 °C)[4]
Appearance White to off-white or beige powder/crystalline solid[1][4]
Solubility Slightly soluble in hot water; freely soluble in hot alcohol and ether.[3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

Spectroscopic TechniqueKey Data PointsReferences
¹H NMR Spectra available in various deuterated solvents.[5]
¹³C NMR Spectra available, providing carbon framework information.[6]
Infrared (IR) Spectroscopy Characteristic peaks for C=O and O-H stretching of the carboxylic acid group.[7]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 172.[8]
UV/Visible Spectroscopy λmax at 293 nm.[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established literature and are intended to serve as a guide for laboratory practice.

Synthesis of this compound

Method 1: Grignard Reaction with 1-Bromonaphthalene (B1665260)

This is a common and effective method for the laboratory-scale synthesis of this compound.[9]

Materials:

  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid or Sulfuric acid (for workup)

  • Toluene (for recrystallization)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings and a small crystal of iodine. Add a solution of 1-bromonaphthalene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining 1-bromonaphthalene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (1-naphthylmagnesium bromide).

  • Carboxylation: Cool the reaction mixture in an ice bath. Carefully add crushed dry ice to the Grignard reagent solution with vigorous stirring. The reaction is exothermic. Continue adding dry ice until the reaction subsides.

  • Workup: Slowly add dilute hydrochloric acid or sulfuric acid to the reaction mixture to quench the unreacted Grignard reagent and dissolve the magnesium salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water.

  • Isolation: Extract the combined organic layers with an aqueous sodium hydroxide (B78521) solution to convert the this compound into its water-soluble sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the crude this compound.

  • Purification: Collect the crude product by filtration and wash with cold water. The crude product can be purified by recrystallization from hot toluene.[9]

Method 2: Hydrolysis of 1-Naphthonitrile

This method provides a high yield of this compound.[10]

Materials:

Procedure:

  • Hydrolysis: Heat a mixture of 1-naphthonitrile, sodium hydroxide, and ethanol in a sealed tube at 160 °C for six hours.[10]

  • Workup: After cooling, dilute the reaction mixture with water and then acidify with hydrochloric acid to precipitate the this compound.[10]

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure this compound.[10]

Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like this compound.[11]

General Procedure:

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene and ethanol are commonly used.[9][10]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound will form. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and quantification of this compound.[12]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid is common. The gradient can be optimized to achieve good separation.

  • Detection: UV detection at its λmax of 293 nm is suitable.[4] Mass spectrometry (LC-MS) can also be used for more sensitive and specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, often requiring derivatization to increase its volatility.[13][14]

  • Derivatization: Esterification of the carboxylic acid group, for example, by forming a methyl or trimethylsilyl (B98337) (TMS) ester, is a common practice.

  • Column: A non-polar or medium-polarity capillary column is generally used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Detection: Mass spectrometry provides both qualitative and quantitative information.

Biological Activity and Signaling Pathways

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[15][16] The AhR is a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism.[17]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR by this compound initiates a signaling cascade that leads to the transcription of target genes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation 1NA This compound AhR_complex AhR-HSP90-XAP2-p23 Complex 1NA->AhR_complex Binding AhR_ligand_complex 1-NA-AhR-HSP90-XAP2-p23 AhR_ligand_complex_n 1-NA-AhR AhR_ligand_complex->AhR_ligand_complex_n Nuclear Translocation ARNT ARNT AhR_ligand_complex_n->ARNT Heterodimerization AhR_ARNT 1-NA-AhR-ARNT Complex XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induction CYP1B1 CYP1B1 Gene XRE->CYP1B1 Induction Transcription Transcription CYP1A1_mRNA CYP1A1 mRNA Transcription->CYP1A1_mRNA CYP1B1_mRNA CYP1B1 mRNA Transcription->CYP1B1_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein CYP1B1_Protein CYP1B1 Protein CYP1B1_mRNA->CYP1B1_Protein Metabolism Xenobiotic Metabolism CYP1A1_Protein->Metabolism CYP1B1_Protein->Metabolism

Figure 1: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by this compound.

Pathway Description:

  • Ligand Binding: In the cytoplasm, this compound binds to the ligand-binding pocket of the AhR, which is part of a cytosolic protein complex including heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.[18]

  • Nuclear Translocation: Upon ligand binding, the AhR complex undergoes a conformational change, leading to its translocation into the nucleus.[18]

  • Heterodimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[18]

  • DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.[18] This binding initiates the transcription of these genes.

  • Induction of Target Genes: Key target genes of the AhR signaling pathway include cytochrome P450 enzymes such as CYP1A1 and CYP1B1.[1][19][20] The induction of these enzymes plays a crucial role in the metabolism of xenobiotics.

Safety and Handling

This compound is classified as an irritant.[21][22][23] It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification
  • Skin Irritation: Causes skin irritation.[24]

  • Eye Irritation: Causes serious eye irritation.[24]

  • Respiratory Irritation: May cause respiratory irritation.[21]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[22]

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[22]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.[22]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[21]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of water.[21]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[21]

    • If inhaled: Move the person into fresh air.[21]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[21]

This technical guide provides a solid foundation for researchers and professionals working with this compound. For further details on specific applications or advanced experimental procedures, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Discovery and History of Naphthoic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoic acid and its derivatives represent a significant class of organic compounds characterized by a naphthalene (B1677914) backbone bearing one or more carboxyl groups. Their rigid, aromatic structure provides a versatile scaffold that has been extensively explored in medicinal chemistry, materials science, and the synthesis of fine chemicals. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental methodologies related to naphthoic acid compounds. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Discovery and Historical Synthesis

The journey of naphthoic acid compounds began in the early 20th century with investigations into polycyclic aromatic acids. While no single individual is credited with the discovery of 1-naphthoic acid, its synthesis was first achieved during this period.[1] Early methods for preparing these compounds laid the groundwork for the more refined synthetic routes used today.

Historically, several key synthetic methodologies have been employed for the preparation of naphthoic acids and their derivatives:

  • Oxidation of Naphthalene Derivatives: One of the earliest approaches involved the strong oxidation of 1-naphthaldehyde (B104281) or 1-methylnaphthalene, often utilizing oxidizing agents like potassium permanganate (B83412) or chromic acid in acidic conditions.[1]

  • Grignard Reactions: A significant advancement in the synthesis of naphthoic acids was the application of Grignard reagents. The carboxylation of a Grignard reagent generated from 1-bromonaphthalene (B1665260) became a common and effective method for producing this compound.

  • Kolbe-Schmitt Reaction: For the synthesis of hydroxynaphthoic acids, the Kolbe-Schmitt reaction proved to be a pivotal, albeit challenging, method. This reaction typically involves the carboxylation of a naphthoxide salt under pressure and heat. For instance, 6-hydroxy-2-naphthoic acid, a monomer for high-performance polymers, is produced from 2-naphthol (B1666908) via this reaction. The regioselectivity of this reaction is highly sensitive to temperature.

These foundational synthetic strategies have been refined and expanded upon over the decades, leading to a vast array of substituted naphthoic acid derivatives with diverse applications.

Physicochemical and Bioactivity Data

The following tables summarize key quantitative data for representative naphthoic acid compounds, providing a basis for comparison of their properties.

Table 1: Physicochemical Properties of this compound and 2-Naphthoic Acid

PropertyThis compound2-Naphthoic Acid
Molecular Formula C₁₁H₈O₂C₁₁H₈O₂
Molecular Weight 172.18 g/mol 172.18 g/mol
Melting Point 161 °C185-187 °C
Appearance White solidWhite solid
pKa 3.63 (Predicted)4.18
LogP 2.79 (Predicted)-
Water Solubility 0.512 mg/mL (Predicted)Slightly soluble in hot water
Solubility in Organic Solvents Freely soluble in hot alcohol and etherSoluble in alcohol and ether

Data sourced from multiple references.

Table 2: Bioactivity of Selected Naphthoic Acid Derivatives

Compound/DerivativeTargetAssay TypeActivity (IC₅₀ / Kᵢ)Reference
4-Phenyl-2-naphthoic acid derivative (PPTN)P2Y₁₄ ReceptorCompetitive AntagonismKᵢ = 0.43 nM-
[(2-Ethoxy-1-Naphthoyl)Amino]Methylboronic AcidBeta-LactamasesInhibition Assay-[2]
Aryl-substituted dihydroxynaphthoic acidsLactate DehydrogenaseInhibition AssayKᵢ in low µM range-

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key naphthoic acid compounds and for assays used to determine their biological activity.

Synthesis Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Materials: Magnesium turnings, anhydrous ether, 1-bromonaphthalene, iodine (crystal), dry benzene, dry carbon dioxide, 25% sulfuric acid, 25% sodium hydroxide (B78521), toluene (B28343).

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, place magnesium turnings (1 gram atom).

    • Cover the magnesium with anhydrous ether and add a small amount of 1-bromonaphthalene and a crystal of iodine to initiate the reaction. A warm water bath may be used.

    • Once the reaction starts, add a solution of 1-bromonaphthalene (0.93 mole) in anhydrous ether at a rate that maintains a vigorous but controlled reaction.

    • After the addition is complete, continue stirring and refluxing for 30 minutes.

    • Dissolve the resulting Grignard reagent, which may form a heavy oil, by adding dry benzene.

    • Cool the reaction mixture to -7°C using an ice-salt bath.

    • Introduce dry carbon dioxide gas above the surface of the stirred reaction mixture, maintaining the temperature below -2°C.

    • After the reaction is complete (typically 1.25-1.5 hours), slowly add 25% sulfuric acid with stirring in an ice bath to hydrolyze the complex and dissolve any excess magnesium.

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic extracts and extract the this compound with 25% sodium hydroxide solution.

    • Heat the combined alkaline extracts to remove volatile impurities, then cool and acidify with 50% sulfuric acid to precipitate the crude this compound.

    • Collect the crude product by filtration, wash with water, and dry.

    • Recrystallize the crude product from hot toluene to yield pure this compound.

Protocol 2: Synthesis of 2-Naphthoic Acid via Oxidation of Methyl β-Naphthyl Ketone

  • Materials: Sodium hydroxide, chlorine, methyl β-naphthyl ketone, sodium bisulfite, concentrated hydrochloric acid, 95% ethanol (B145695).

  • Procedure:

    • Prepare a sodium hypochlorite (B82951) solution by passing chlorine gas through a cooled solution of sodium hydroxide until it is neutral, then add additional sodium hydroxide.

    • Warm the hypochlorite solution to 55°C and add methyl β-naphthyl ketone while stirring vigorously.

    • Maintain the temperature at 60-70°C, using an ice bath for cooling as needed, until the exothermic reaction subsides.

    • Continue stirring for an additional 30 minutes.

    • Destroy the excess hypochlorite by adding a solution of sodium bisulfite.

    • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to precipitate the crude 2-naphthoic acid.

    • Collect the crude product by filtration, wash with water, and dry.

    • Recrystallize the crude acid from 95% ethanol to obtain pure 2-naphthoic acid.

Biological Assay Protocols

Protocol 3: P2Y₁₄ Receptor Antagonist Assay (Inhibition of Adenylyl Cyclase)

  • Objective: To quantify the competitive antagonism of a naphthoic acid derivative at the P2Y₁₄ receptor.

  • Cell Line: C6 glioma cells stably expressing the human P2Y₁₄ receptor.

  • Methodology:

    • Culture P2Y₁₄-C6 cells in appropriate media and seed them into multi-well plates.

    • Wash the cells and incubate them in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test antagonist (naphthoic acid derivative) to the cells.

    • Stimulate adenylyl cyclase with forskolin (B1673556) and activate the P2Y₁₄ receptor with its agonist, UDP-glucose, at various concentrations.

    • Stop the reaction and measure intracellular cAMP levels using a suitable method, such as a competitive binding assay or a fluorescence-based biosensor.

    • Analyze the data to determine the inhibitory effect of the antagonist on the agonist-induced inhibition of cAMP production.

Protocol 4: Beta-Lactamase Inhibition Assay

  • Objective: To screen for and quantify the inhibitory potency of naphthoic acid derivatives against β-lactamase.

  • Principle: This assay is based on the hydrolysis of a chromogenic cephalosporin, nitrocefin (B1678963), by β-lactamase, which produces a colorimetric product that can be measured spectrophotometrically at 490 nm.

  • Methodology:

    • Prepare a reaction mixture containing nitrocefin in an appropriate assay buffer.

    • In a 96-well plate, add the β-lactamase enzyme solution.

    • Add the test inhibitor (naphthoic acid derivative) at various concentrations to the wells containing the enzyme. Include a control with no inhibitor.

    • Initiate the reaction by adding the nitrocefin-containing reaction mixture to all wells.

    • Immediately measure the absorbance at 490 nm kinetically over a period of time (e.g., 10-30 minutes) at room temperature.

    • The rate of increase in absorbance is proportional to the β-lactamase activity. Calculate the percentage of inhibition for each concentration of the test compound.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of naphthoic acid compounds.

P2Y14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP_Glucose UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor UDP_Glucose->P2Y14 Binds & Activates Antagonist Naphthoic Acid Derivative (Antagonist) Antagonist->P2Y14 Competitively Binds & Inhibits G_protein Gαi/o Protein P2Y14->G_protein Activates JAK2 JAK2 P2Y14->JAK2 Activates AC Adenylyl Cyclase G_protein->AC Inhibits RhoA RhoA Activation G_protein->RhoA Activates cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Downstream Regulates RhoA->Downstream STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Downstream Regulates Gene Transcription

Caption: P2Y14 Receptor Signaling Pathway and its Inhibition.

Beta_Lactamase_Inhibition cluster_reaction Bacterial Resistance Mechanism cluster_inhibition Inhibition by Naphthoic Acid Derivative Beta_Lactam β-Lactam Antibiotic Beta_Lactamase β-Lactamase Enzyme Beta_Lactam->Beta_Lactamase Substrate Binding Inactive_Antibiotic Inactive Hydrolyzed Antibiotic Beta_Lactamase->Inactive_Antibiotic Hydrolysis Inactive_Complex Inactive Enzyme- Inhibitor Complex Beta_Lactamase->Inactive_Complex Inhibitor Naphthoic Acid Derivative (Inhibitor) Inhibitor->Beta_Lactamase Binds to Active Site or Allosteric Site Drug_Discovery_Workflow start Compound Library (Naphthoic Acid Derivatives) screen High-Throughput Screening (e.g., In Vitro Assays) start->screen hit_id Hit Identification screen->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal stability and decomposition profile of 1-Naphthoic acid (also known as α-naphthoic acid or naphthalene-1-carboxylic acid). A thorough understanding of the thermal properties of this compound is critical for its application in pharmaceutical synthesis, manufacturing, and the development of stable drug formulations. This document synthesizes available data on the physical properties, thermal stability, and decomposition pathways of this compound and its structural analogs. It includes detailed experimental protocols for key analytical techniques and presents quantitative data in a clear, tabular format. Furthermore, this guide employs Graphviz visualizations to illustrate decomposition pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field.

Introduction

This compound is an aromatic carboxylic acid derived from naphthalene. It serves as a vital intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and plant growth hormones. The thermal stability of this compound is a crucial parameter that influences its storage, handling, and processing conditions. Instability at elevated temperatures can lead to degradation, impurity formation, and potential safety hazards. This guide aims to provide a detailed understanding of the thermal behavior of this compound to ensure its effective and safe utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under various thermal conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₁₁H₈O₂[1][2]
Molecular Weight172.18 g/mol [1][2]
Melting Point157-165 °C[3][4]
Boiling Point~300 °C[3]
AppearanceWhite to off-white or beige powder[1]
SolubilityFreely soluble in hot alcohol and ether; slightly soluble in hot water.[3]

Thermal Stability and Decomposition

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in peer-reviewed literature, its thermal behavior can be inferred from its structural analogs, such as benzoic acid and other aromatic carboxylic acids.

General Thermal Behavior

Aromatic carboxylic acids, upon heating, primarily undergo decarboxylation, leading to the loss of carbon dioxide (CO₂) and the formation of the corresponding aromatic hydrocarbon. The stability of the aromatic ring itself is generally high. For this compound, the primary decomposition product is expected to be naphthalene.

The decomposition process can be influenced by several factors, including the heating rate, the atmosphere (inert or oxidative), and the presence of catalysts. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂)[5].

Predicted Thermal Analysis Data

Based on the behavior of similar aromatic carboxylic acids, a predicted thermal profile for this compound is presented in Table 2.

Table 2: Predicted Thermal Analysis Data for this compound

ParameterPredicted Value RangeMethodNotes
Melting Endotherm (T_m)157-165 °CDSCCorresponds to the melting point.
Onset of Decomposition (T_onset)> 200 °CTGAThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (T_peak)250 - 350 °CTGAThe temperature of the maximum rate of mass loss.
Total Mass Loss~25.5%TGACorresponds to the theoretical mass loss from decarboxylation (loss of COOH as CO₂).

Decomposition Pathways

The thermal decomposition of this compound is expected to proceed primarily through decarboxylation. This can occur via two main pathways: an ionic mechanism and a free-radical mechanism. The prevailing mechanism can be influenced by the reaction conditions.

Proposed Decomposition Mechanism

A proposed general mechanism for the thermal decomposition of aromatic carboxylic acids, which is applicable to this compound, involves the formation of an anhydride (B1165640) intermediate, followed by decarboxylation.

Decomposition_Pathway 1-Naphthoic_Acid This compound Anhydride_Intermediate Anhydride Intermediate 1-Naphthoic_Acid->Anhydride_Intermediate Heat (-H₂O) Naphthalene Naphthalene 1-Naphthoic_Acid->Naphthalene Direct Decarboxylation (-CO₂) Anhydride_Intermediate->Naphthalene Heat (-CO, -CO₂) CO2 CO₂ TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Weigh Weigh 5-10 mg of This compound Load Load into TGA pan Weigh->Load Place Place pan in TGA furnace Load->Place Purge Purge with N₂ Place->Purge Heat Heat from 30°C to 600°C at 10°C/min Purge->Heat Record Record mass vs. temperature Heat->Record Analyze Determine T_onset and T_peak Record->Analyze DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis Weigh Weigh 2-5 mg of This compound Seal Seal in aluminum pan Weigh->Seal Place Place pan in DSC cell Seal->Place Purge Purge with N₂ Place->Purge Program Run temperature program (Heat-Cool-Heat) Purge->Program Record Record heat flow vs. temperature Program->Record Analyze Determine T_m, ΔH_fus, and decomposition events Record->Analyze

References

The Multifaceted Biological Activities of 1-Naphthoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-naphthoic acid scaffold, a bicyclic aromatic carboxylic acid, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Data Presentation: A Quantitative Overview of Biological Activities

The biological efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity of selected derivatives, providing a comparative landscape of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Aminonaphthoquinone Derivatives
Compound 56cMCF-7 (Breast)10.4[1]
HT-29 (Colon)6.8[1]
MOLT-4 (Leukemia)8.4[1]
Plumbagin Derivative 60PANC-1 (Pancreatic)0.11 (in NDM)[1]
Alkannin Oxime (DMAKO-05)K562 (Leukemia)0.7[1]
MCF-7 (Breast)7.5[1]
1,4-Naphthoquinone (B94277) Derivatives
Compound 59c (MKK7 inhibitor)-0.23[1]
Thiazole Derivative 61-0.6[1]
PD9, PD10, PD11, PD13, PD14, PD15DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1–3[2]
Compound 11HuCCA-1 (Cholangiocarcinoma)0.15[3]
A549 (Lung)1.55[3]
HepG2 (Hepatocellular)0.27[3]
MOLT-3 (Leukemia)0.27[3]
2-Aminonaphtho[2,3-d][4][5]thiazole-4,9-dione Derivatives
Compound 3dMDA-MB-231 (Breast)0.276[6]
Compound 3aHeLa (Cervical)0.336[6]
MKN-45 (Gastric)8.769[6]
Compound 3bHeLa (Cervical)0.269[6]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
1-Aminoalkyl-2-naphthols
1-(Piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3)Pseudomonas aeruginosa MDR110[5]
Staphylococcus aureus MDR strains100
1-(Dimethylaminomethyl)naphthalen-2-ol (Compound 2)Penicillium notatum400
Penicillium funiculosum400[7]
2-Naphthamide Derivative
Compound 8bStaphylococcus aureus (MSSA)8[8]
Escherichia coli16[8]
Streptococcus faecalis16[8]
Salmonella enterica16[8]
Staphylococcus aureus (MRSA)16[8]
Naphthol Derivative
2-Hydroxymethyl-1-naphthol diacetate (TAC)Enterobacter cloacae 233550.1-0.4 µM[9]
Klebsiella pneumoniae 138830.1-0.4 µM[9]
Proteus vulgaris 133150.1-0.4 µM[9]
Pseudomonas aeruginosa 278530.1-0.4 µM[9]

Mechanisms of Action: Targeting Key Cellular Processes

The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Mechanisms

The anticancer effects of these derivatives are often attributed to their capacity to induce apoptosis, disrupt cellular redox balance, and inhibit crucial enzymes involved in cancer cell proliferation and survival.[1] For instance, certain 1,4-naphthoquinone derivatives act as potent inhibitors of protein disulfide isomerase (PDI), an enzyme critical for protein folding in tumor cells.[1] Others have been shown to inhibit STAT3 dimerization, a key step in a signaling pathway frequently overactive in cancer.[2] The generation of reactive oxygen species (ROS) is another common mechanism, leading to oxidative stress and subsequent cell death.

Antimicrobial Mechanisms

The antimicrobial action of this compound derivatives is often linked to the disruption of microbial membranes. Facial amphiphilic polymers derived from naphthoic acid have demonstrated potent activity against multi-drug resistant Gram-negative bacteria by permeabilizing and depolarizing their cell membranes. Some derivatives also exhibit antifungal properties, outperforming standard antifungal agents.[5][7]

Anti-inflammatory Mechanisms

Several this compound derivatives exhibit anti-inflammatory properties by suppressing key signaling pathways involved in the inflammatory response. For example, methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of NF-κB and the JNK and p38 MAPK pathways.[4][10] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][10]

Experimental Protocols: A Guide to Key Assays

The following section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilution of the Test Compound: The this compound derivative is serially diluted (typically two-fold) in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Lactate (B86563) Dehydrogenase (LDH) Inhibition Assay

This assay is used to screen for inhibitors of the enzyme lactate dehydrogenase, a potential target in cancer therapy.

  • Reagent Preparation: Prepare a reaction buffer, a solution of the substrate (e.g., pyruvate), a solution of the cofactor (NADH), and a solution of the LDH enzyme.

  • Assay Setup: In a 96-well plate, add the reaction buffer, the test compound (this compound derivative) at various concentrations, and the LDH enzyme solution. A control with no inhibitor is also prepared.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate and cofactor solution to all wells.

  • Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The inhibitor constant (Ki) can be determined from this data.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound derivatives and a typical experimental workflow for their evaluation.

G Inhibition of NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation MHNA This compound Derivative (e.g., MHNA) MHNA->IKK_complex Inhibition MHNA->IkB_NFkB Inhibition of IκBα Degradation DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-1β, IL-6) DNA->Pro_inflammatory_genes

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

G Inhibition of JNK/p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stress_Signal->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors MHNA This compound Derivative (e.g., MHNA) MHNA->p38 Inhibition of Phosphorylation MHNA->JNK Inhibition of Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Inhibition of JNK/p38 MAPK signaling by a this compound derivative.

G Experimental Workflow for Anticancer Drug Screening Compound_Library This compound Derivative Library In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Library->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening Feedback Loop Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Lead_Optimization->Mechanism_of_Action In_Vivo_Testing In Vivo Testing (Animal Models) Mechanism_of_Action->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: A typical workflow for the screening and development of anticancer this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their amenability to chemical modification, make them attractive scaffolds for the development of novel therapeutic agents. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity. Further investigation into their mechanisms of action will also be crucial for identifying novel cellular targets and developing more effective treatment strategies. The integration of computational and experimental approaches will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

The Environmental Degradation of 1-Naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoic acid, a derivative of naphthalene (B1677914), is a compound of interest in various industrial applications, including as a precursor in the synthesis of dyes, pharmaceuticals, and other organic chemicals. Its presence in the environment, whether through industrial effluent or as a metabolic byproduct of other polycyclic aromatic hydrocarbons (PAHs), necessitates a thorough understanding of its environmental fate. This technical guide provides an in-depth overview of the known and predicted environmental degradation pathways of this compound, encompassing biodegradation, photodegradation, and chemical degradation. The information is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecule's stability and transformation in the environment.

Biodegradation Pathway

The microbial breakdown of this compound is a key process in its environmental remediation. Both aerobic and anaerobic degradation pathways have been investigated, with aerobic processes being more thoroughly elucidated.

Aerobic Biodegradation

The primary characterized pathway for the aerobic biodegradation of this compound is through the metabolic activity of the soil bacterium Pseudomonas maltophilia CSV89 (now reclassified as Stenotrophomonas maltophilia). This bacterium can utilize this compound as its sole source of carbon and energy.[1][2][3] The degradation is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring. The pathway proceeds through a series of intermediates, ultimately leading to compounds that can enter the tricarboxylic acid (TCA) cycle.

The established metabolic sequence is as follows:

  • This compound is first converted to 1,2-dihydroxy-8-carboxynaphthalene .[1][2][3]

  • This intermediate is then oxidized to 3-formyl salicylate (B1505791) .[2][3]

  • Subsequent oxidation leads to 2-hydroxyisophthalate .[2][3]

  • Further degradation yields salicylate .[2][3]

  • Finally, salicylate is converted to catechol , which then enters the TCA cycle.[2][3]

Aerobic_Biodegradation_of_1_Naphthoic_Acid cluster_main_pathway Aerobic Biodegradation Pathway 1-Naphthoic_acid 1-Naphthoic_acid 1,2-dihydroxy-8-carboxynaphthalene 1,2-dihydroxy-8-carboxynaphthalene 1-Naphthoic_acid->1,2-dihydroxy-8-carboxynaphthalene Dioxygenase 3-formyl_salicylate 3-formyl_salicylate 1,2-dihydroxy-8-carboxynaphthalene->3-formyl_salicylate Oxidation 2-hydroxyisophthalate 2-hydroxyisophthalate 3-formyl_salicylate->2-hydroxyisophthalate Oxidation Salicylate Salicylate 2-hydroxyisophthalate->Salicylate Decarboxylation Catechol Catechol Salicylate->Catechol Hydroxylation TCA_Cycle TCA_Cycle Catechol->TCA_Cycle Ring Cleavage

Aerobic biodegradation pathway of this compound by Pseudomonas maltophilia CSV89.
Anaerobic Biodegradation

Information on the direct anaerobic biodegradation of this compound is less specific. However, studies on the anaerobic degradation of naphthalene by sulfate-reducing bacteria have identified 2-naphthoic acid as a central metabolite.[4][5][6][7][8][9][10] Some research indicates that sulfate-reducing enrichment cultures are also capable of oxidizing this compound, suggesting that it can be degraded under anoxic conditions, although the precise pathway and intermediates have not been fully elucidated.[3][4][5] It is hypothesized that the pathway may converge with that of 2-naphthoic acid, potentially through an initial isomerization or a similar activation mechanism.

Photodegradation Pathway

The degradation of this compound can also be initiated by light, a process known as photodegradation. This can occur through direct photolysis or be catalyzed by other substances (photocatalysis).

Direct Photolysis

While specific studies on the direct photolysis of this compound are limited, it is known to be a phototransformation product of other environmental contaminants, such as 1-naphthaleneacetic acid, under UV and sunlight.[11] This suggests that the this compound molecule itself is susceptible to photochemical reactions. The degradation mechanism likely involves the absorption of UV radiation, leading to the formation of reactive intermediates that can undergo further reactions, such as decarboxylation or ring cleavage.

Photocatalytic Degradation

The presence of photocatalysts, such as titanium dioxide (TiO₂), can significantly enhance the degradation of organic pollutants. While direct studies on this compound are scarce, research on related compounds like 1-naphthol (B170400) demonstrates that photocatalytic degradation using N,S-doped TiO₂ under visible light is an effective removal method.[12][13][14] The process involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring, leading to a series of oxidation products and eventual mineralization to CO₂ and H₂O.[12][13]

Photocatalytic_Degradation cluster_photocatalysis General Photocatalytic Degradation 1-Naphthoic_acid 1-Naphthoic_acid Reactive_Intermediates Reactive_Intermediates 1-Naphthoic_acid->Reactive_Intermediates hν, TiO2 (•OH, O2•-) Mineralization_Products CO2 + H2O Reactive_Intermediates->Mineralization_Products Further Oxidation

Generalized photocatalytic degradation of this compound.

Chemical Degradation Pathway

Abiotic chemical degradation processes, such as hydrolysis and oxidation, can also contribute to the transformation of this compound in the environment.

Hydrolysis
Oxidation

Chemical oxidation, particularly by strong oxidizing agents like hydroxyl radicals generated from Fenton's reagent (Fe²⁺/H₂O₂), is a potent method for degrading aromatic compounds.[15][16][17] While specific studies on this compound are limited, the Fenton process is known to effectively degrade other persistent organic pollutants. The reaction involves the generation of hydroxyl radicals that can attack the aromatic ring of this compound, leading to hydroxylation, ring-opening, and eventual mineralization.

Quantitative Data Summary

Quantitative data on the degradation rates and half-lives of this compound are scarce in the published literature. The following table summarizes the available information and highlights data gaps.

Degradation PathwayParameterValueConditionsReference
Aerobic Biodegradation Half-life (t½)Data not availableSoil, Water-
Degradation RateData not availableP. maltophilia CSV89-
Anaerobic Biodegradation Half-life (t½)Data not availableSediment, Water-
Degradation RateData not availableSulfate-reducing bacteria-
Photodegradation Quantum Yield (Φ)Data not availableAqueous solution-
Half-life (t½)Data not availableSunlight, UV light-
Chemical Degradation Hydrolysis Rate Constant (k_h)Data not availableVarious pH and temperatures-
Oxidation Rate Constant (k_ox)Data not availableFenton's reagent, etc.-

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of degradation pathways. Below are generalized methodologies for key experiments, which should be optimized for the specific analysis of this compound and its metabolites.

Aerobic Biodegradation Study

A generalized workflow for studying the aerobic biodegradation of this compound is presented below. This protocol is based on the methods used in the study of Pseudomonas maltophilia CSV89.[2][3]

Aerobic_Biodegradation_Workflow cluster_workflow Aerobic Biodegradation Experimental Workflow Culture_Prep Prepare mineral salts medium with this compound as sole carbon source Inoculation Inoculate with Pseudomonas maltophilia CSV89 Culture_Prep->Inoculation Incubation Incubate with shaking at optimal temperature Inoculation->Incubation Sampling Collect samples at time intervals Incubation->Sampling Extraction Extract metabolites from spent medium Sampling->Extraction Analysis Analyze extracts by TLC, GC-MS, HPLC Extraction->Analysis Identification Identify and quantify metabolites Analysis->Identification

Workflow for an aerobic biodegradation study of this compound.

Methodology Details:

  • Culture Preparation: A minimal salts medium is prepared containing all necessary inorganic nutrients. This compound is added as the sole carbon source at a defined concentration (e.g., 0.1% w/v).

  • Inoculation and Incubation: The medium is inoculated with a pre-culture of Pseudomonas maltophilia CSV89 and incubated under aerobic conditions (e.g., 30°C with shaking) to ensure adequate aeration.

  • Sampling and Extraction: Aliquots of the culture are withdrawn at regular intervals. The bacterial cells are removed by centrifugation, and the supernatant (spent medium) is collected. The metabolites are then extracted from the supernatant using an appropriate organic solvent (e.g., ethyl acetate) after acidification.

  • Analysis: The extracted metabolites are concentrated and analyzed.

    • Thin-Layer Chromatography (TLC): For initial separation and visualization of metabolites.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For identification of volatile metabolites after derivatization (e.g., silylation or methylation) to increase their volatility.[1][4]

    • High-Performance Liquid Chromatography (HPLC): For quantification of this compound and its non-volatile metabolites, typically using a C18 column and a UV detector.

Forced Degradation Studies (Chemical Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products under various stress conditions.

Methodology Details:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with a strong acid (e.g., 0.1 M HCl) and heated (e.g., 60-80°C).

    • Base Hydrolysis: The stock solution is treated with a strong base (e.g., 0.1 M NaOH) and heated.

    • Oxidation: The stock solution is treated with an oxidizing agent, such as hydrogen peroxide (3-30%) or Fenton's reagent.

    • Photodegradation: A solution of the compound is exposed to a light source that emits both UV and visible light. A dark control is run in parallel.

    • Thermal Degradation: A solid sample and a solution of the compound are exposed to elevated temperatures.

  • Sample Analysis: Stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

Forced_Degradation_Workflow cluster_forced_degradation Forced Degradation Study Workflow Prepare_Sample Prepare this compound solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Light, Heat) Prepare_Sample->Stress_Conditions Analyze_Samples Analyze by Stability-Indicating HPLC-PDA Stress_Conditions->Analyze_Samples Identify_Degradants Identify Degradation Products (e.g., by LC-MS) Analyze_Samples->Identify_Degradants

Workflow for a forced degradation study of this compound.

Conclusion

The environmental degradation of this compound is a multifaceted process involving biotic and abiotic pathways. Aerobic biodegradation by microorganisms like Pseudomonas maltophilia CSV89 appears to be a significant route of degradation, with a well-defined metabolic pathway. While anaerobic, photodegradation, and chemical degradation pathways are also likely to contribute to its environmental fate, they are currently less well-characterized. A significant gap exists in the quantitative understanding of degradation rates and half-lives across all pathways. Further research focusing on these quantitative aspects and on the elucidation of the less-understood degradation routes is crucial for a complete environmental risk assessment of this compound. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.

References

1-Naphthoic Acid: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the health and safety information for 1-Naphthoic acid (CAS No. 86-55-5). The following sections detail the hazardous properties, handling procedures, and emergency response protocols associated with this compound, presented in a format tailored for laboratory and research professionals.

Section 1: GHS Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of its potential to cause skin, eye, and respiratory irritation.

Table 1: GHS Classification for this compound

ClassificationCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[2][3]

Hazard Pictograms:

  • alt text

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and respond to incidents.[2][3]

Table 2: Precautionary Statements for this compound

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]
PreventionP264Wash hands and any exposed skin thoroughly after handling.[1][2][3]
PreventionP271Use only outdoors or in a well-ventilated area.[3]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
ResponseP302 + P352IF ON SKIN: Wash with plenty of water.[2][3]
ResponseP304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
ResponseP312Call a POISON CENTER or doctor/physician if you feel unwell.[2]
ResponseP321Specific treatment (see supplemental first aid instruction on this label).[3]
ResponseP332 + P313If skin irritation occurs: Get medical advice/attention.[2]
ResponseP337 + P313If eye irritation persists: Get medical advice/attention.[2]
ResponseP362 + P364Take off contaminated clothing and wash it before reuse.[2][3]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]
StorageP405Store locked up.[3]
DisposalP501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

Section 2: Toxicological Information

The primary toxicological concerns with this compound are its irritant properties. Acute toxicity data is limited but suggests moderate toxicity upon ingestion.

Table 3: Acute Toxicity Data

RouteSpeciesValueReference
OralMouseLD50: 2370 mg/kg[1][4][5]

To the best of current knowledge, the chronic, carcinogenic, mutagenic, and reproductive toxicity of this compound have not been thoroughly investigated.[2][5]

Section 3: Experimental Protocols

Detailed experimental protocols for toxicological assessments are governed by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly available, the following sections describe the standard methodologies used to determine the GHS classifications presented above.

Acute Oral Toxicity (Based on OECD Guideline 425)

The acute oral toxicity, expressed as an LD50 value, is determined to understand the health hazards from a single, short-term oral exposure.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[6] Animals are fasted prior to administration of the substance.

  • Dose Administration: The test substance is administered orally in a single dose via gavage.[6] The procedure is sequential, with the dose for each animal determined by the outcome for the previous animal. Dosing is started at a level expected to be moderately toxic.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[3]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.[3]

  • Data Analysis: The LD50 is calculated using a statistical method, such as the maximum likelihood method, based on the mortality data.

Skin Irritation (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

  • Observations: After patch removal, the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The reactions are scored according to a standardized grading system (e.g., the Draize scale).

  • Classification: The substance is classified as a skin irritant if the mean scores for erythema or edema exceed a certain threshold.

Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

Methodology:

  • Test Animals: Healthy, adult albino rabbits are used.[7]

  • Test Substance Instillation: A single dose (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the animal.[2] The other eye serves as a control.[7]

  • Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[1][7] The observation period may be extended up to 21 days to assess the reversibility of any effects.[1]

  • Scoring: Ocular lesions are scored using a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye damage.

Section 4: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 4: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC11H8O2[3]
Molecular Weight172.18 g/mol [3]
AppearanceWhite to light yellow or brown crystalline powder[3][7]
Melting Point158 - 162 °C / 316.4 - 323.6 °F[4]
Boiling Point300 °C / 572 °F @ 760 mmHg[4]
SolubilitySlightly soluble in hot water; freely soluble in hot ethanol (B145695) and ether.[7][8]
StabilityStable under normal conditions.[1][4]
Incompatible MaterialsStrong oxidizing agents, Strong bases.[1][4]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO2).[1][4]

Section 5: Handling, Storage, and Emergency Procedures

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate PPE are critical to minimize exposure risk.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure cluster_cleanup Post-Handling A Conduct Risk Assessment B Consult Safety Data Sheet (SDS) A->B C Ensure proper ventilation (Fume Hood) B->C D Assemble required PPE C->D PPE1 Safety Goggles (EN 166) PPE2 Chemical Resistant Gloves (e.g., Nitrile) PPE3 Lab Coat PPE4 Closed-toe Shoes E Weigh/handle solid in fume hood to avoid dust inhalation D->E F Avoid contact with skin and eyes E->F G Keep container tightly closed when not in use F->G H Decontaminate work surfaces G->H I Dispose of waste in approved chemical waste container H->I J Wash hands thoroughly I->J

Caption: General laboratory workflow for safely handling this compound.

Storage Requirements
  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep containers tightly closed.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 5: First Aid Measures for this compound

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][3]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[1][2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]
Firefighting and Spill Response

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][3]

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3]

Spill Response: In case of a spill, follow the logical workflow outlined below.

Workflow for this compound Spill Response

Spill Spill Occurs Evacuate Evacuate immediate area and restrict access Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (respirator, gloves, goggles, lab coat) Ventilate->PPE Contain Contain the spill (avoid creating dust) PPE->Contain Collect Carefully sweep or scoop up solid material Contain->Collect Container Place in a suitable, closed container for disposal Collect->Container Clean Clean the spill area with a suitable solvent and then wash with soap and water Container->Clean Dispose Dispose of waste according to local, state, and federal regulations Clean->Dispose Report Report the incident to supervisor Dispose->Report

Caption: Logical workflow for responding to a this compound spill.

Section 6: Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all applicable local, regional, and national regulations.[3] It is recommended to use a licensed chemical waste disposal service.[3] Do not allow the material to enter drains or sewer systems.[3]

Section 7: Transport Information

Transport information for this compound may vary by region and mode of transport. While some sources indicate it is not regulated for transport[1], others may assign a UN number such as UN3265 for corrosive liquids, acidic, organic, n.o.s., for reference purposes.[3] Always consult the most current local and international regulations before shipping.

This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment and the most current Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to 1-Naphthoic Acid: Commercial Availability, Purity, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Naphthoic acid, a key chemical intermediate in various scientific and pharmaceutical applications. This document details its commercial sources, typical purity levels, and methodologies for its synthesis and purification. Furthermore, it explores its role in relevant biological pathways, offering a valuable resource for professionals in research and drug development.

Commercial Sources and Purity of this compound

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 99%. For research and development purposes, higher purity grades are often sought to ensure the reliability and reproducibility of experimental results. Below is a summary of representative commercial sources and their stated purities.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity (%)
TCI Chemicals86-55-5C₁₁H₈O₂172.18>98.0[1]
Sigma-Aldrich86-55-5C₁₁H₈O₂172.1896[2]
Thermo Scientific86-55-5C₁₁H₈O₂172.1898[3]
MedChemExpress86-55-5C₁₁H₈O₂172.1899.83[4]
BenchChem86-55-5C₁₁H₈O₂172.18High Purity

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is through the carbonation of a Grignard reagent prepared from 1-bromonaphthalene (B1665260).[5]

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromonaphthalene in the anhydrous solvent from the dropping funnel. The reaction mixture is typically refluxed until the magnesium is consumed.

  • Carbonation: Cool the Grignard reagent in an ice bath. Slowly add crushed dry ice to the reaction mixture with vigorous stirring. The dry ice should be added in excess to ensure complete carboxylation.

  • Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Acidify the reaction mixture with dilute hydrochloric acid or sulfuric acid to protonate the carboxylate salt and dissolve any remaining magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or toluene. Combine the organic extracts.

  • Purification: Wash the combined organic layers with a dilute solution of sodium hydroxide to extract the this compound as its sodium salt. Separate the aqueous layer and acidify it with a strong acid to precipitate the crude this compound.

  • Isolation and Drying: Collect the crude product by vacuum filtration, wash with cold water, and dry.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude this compound. Toluene is a suitable solvent for this purpose.[6]

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot toluene. The solution should be heated to the boiling point of the solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution should be boiled for a few minutes with the charcoal.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene to remove any remaining impurities. Dry the crystals in a vacuum oven or desiccator.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be effectively determined by reverse-phase HPLC. The following method is adapted from a procedure for the analysis of the related compound, 2-Naphthoic acid, and can be optimized for this compound.[7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). A typical starting gradient could be 40% acetonitrile in water, adjusted as needed for optimal separation.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in the mobile phase or a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the this compound sample to be analyzed at approximately the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 255 nm (or a wavelength of maximum absorbance for this compound)

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks, expressed as a percentage.

Signaling Pathways and Experimental Workflows

While this compound itself is primarily used as a chemical intermediate, its derivatives have been shown to interact with important biological signaling pathways. Understanding these interactions is crucial for drug development professionals.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Derivatives of naphthoic acid, such as 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), have been identified as agonists of the Aryl Hydrocarbon Receptor (AhR).[1][8] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell differentiation.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1,4-DHNA (Naphthoic Acid Derivative) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Translocation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE DNA Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Transcription Activation

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by a naphthoic acid derivative.

GPR35 Signaling Pathway

Pamoic acid, a derivative of naphthoic acid, is a potent agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological processes, including pain perception.[9][10]

GPR35_Signaling_Pathway Ligand Pamoic Acid (Naphthoic Acid Derivative) GPR35 GPR35 Receptor Ligand->GPR35 Activation Gi_o Gαi/o GPR35->Gi_o G protein coupling G_beta_gamma Gβγ Beta_Arrestin β-Arrestin2 GPR35->Beta_Arrestin Recruitment ERK ERK1/2 Gi_o->ERK Downstream Signaling pERK p-ERK1/2 ERK->pERK Phosphorylation Cellular_Response Cellular Response (e.g., Antinociception) pERK->Cellular_Response Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: GPR35 signaling pathway initiated by a naphthoic acid derivative.

Computational Workflow for Drug Discovery

In modern drug discovery, computational methods such as molecular docking are employed to predict the binding of small molecules like naphthoic acid derivatives to protein targets. This workflow aids in the rational design of new therapeutic agents.

Molecular_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Prep Protein Target Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Naphthoic Acid Derivative Library Preparation Ligand_Prep->Docking Scoring Scoring & Ranking Docking->Scoring Hit_Identification Hit Identification Scoring->Hit_Identification Experimental_Validation Experimental Validation (e.g., Binding Assays) Hit_Identification->Experimental_Validation

Caption: A typical molecular docking workflow for naphthoic acid derivatives in drug discovery.

References

Theoretical Calculations of 1-Naphthoic Acid Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 1-Naphthoic acid, a molecule of significant interest in medicinal chemistry and materials science. By leveraging computational chemistry, we can predict and understand its molecular structure, reactivity, and spectroscopic characteristics, thereby guiding experimental design and accelerating drug discovery and development processes. This document outlines key calculated physicochemical properties, details the experimental protocols for their validation, and explores a relevant biological signaling pathway.

Theoretical Physicochemical and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. The following tables summarize key properties of this compound and its derivatives, calculated using various DFT functionals and basis sets. These parameters are crucial for understanding the molecule's reactivity and potential biological activity.

Table 1: Calculated Molecular Geometry of 2-Naphthoic Acid (a positional isomer of this compound)

Calculations performed using DFT with the B3LYP method and 6-311+G* basis set. Data is presented for 2-Naphthoic acid as a close structural analog.*

ParameterBond/AngleCalculated Value
Bond LengthC=O1.214 Å[1]
C-O1.312 Å[1]
Bond AngleC-C-O (Carbonyl)124.8°[1]
C-C-O (Hydroxyl)114.9°[1]
Table 2: Calculated Vibrational Frequencies for 2-Naphthoic Acid

Calculations performed using DFT with the B3LYP method and 6-311+G* basis set.[1]*

Vibrational ModeAssignmentCalculated Wavenumber (cm⁻¹)
O-H stretchCarboxylic Acid~3564
C=O stretchCarboxylic Acid~1728
C-O stretchCarboxylic Acid~1418
C-H stretchAromatic3048 - 3064
Table 3: Calculated Frontier Molecular Orbital Energies and Related Properties

Theoretical values for related naphthoic acid derivatives calculated using DFT methods.[2][3]

PropertyDescriptionRepresentative Value
HOMO EnergyHighest Occupied Molecular Orbital-6.5 to -7.0 eV
LUMO EnergyLowest Unoccupied Molecular Orbital-1.5 to -2.0 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.5 to 5.5 eV
Ionization Potential (IP)Energy required to remove an electron~8.3 eV
Electron Affinity (EA)Energy released when an electron is added~0.8 eV
Electronegativity (χ)Tendency to attract electrons~4.5 eV
Chemical Hardness (η)Resistance to change in electron distribution~3.7 eV
Dipole Moment (μ)Measure of molecular polarity2.0 to 2.5 Debye

Experimental Protocols for Validation

The following sections provide detailed methodologies for key experiments used to validate the theoretically calculated properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in this compound, allowing for a comparison with theoretically predicted chemical shifts.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4][5]

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)[5]

  • NMR tubes

  • NMR spectrometer

Protocol:

  • Sample Preparation:

    • Accurately weigh the required amount of this compound.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Objective: To identify the functional groups and vibrational modes of this compound and compare them with calculated vibrational frequencies.

Materials:

  • This compound (solid powder)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory[6][7][8]

  • FT-Raman spectrometer

Protocol for ATR-FT-IR Spectroscopy:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[7]

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.[6]

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.[7]

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[2] Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The spectrum is typically displayed in terms of transmittance or absorbance.

    • Identify the characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C stretches.[9]

Protocol for FT-Raman Spectroscopy:

  • Sample Preparation: Place a small amount of the solid this compound into a glass vial or NMR tube.

  • Instrument Setup: Place the sample in the spectrometer's sample holder.

  • Spectrum Acquisition: Excite the sample with a monochromatic laser source (e.g., 785 nm or 1064 nm) and collect the scattered radiation. Acquire the spectrum over a typical range of 3500-100 cm⁻¹.[1]

  • Data Analysis: Identify the Raman shifts corresponding to the vibrational modes of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

UV-Visible Spectroscopy

Objective: To determine the electronic transitions of this compound and compare the absorption maxima (λmax) with values predicted from TD-DFT calculations.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or isooctane)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Standard Solutions Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer.

    • Record the baseline spectrum of the solvent.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the most dilute standard solution and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

    • Repeat the measurement for all standard solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax). For aromatic carboxylic acids, characteristic absorptions are expected.[9]

    • If quantitative analysis is desired, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity.

Signaling Pathway and Biological Interactions

This compound and its derivatives have been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.[10][11][12] The activation of the AhR signaling pathway is a key area of investigation for understanding the biological effects and potential therapeutic applications of these compounds.

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) AhR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding AhR_ligand_complex Ligand-AhR-HSP90-XAP2-p23 AhR_ligand_translocated Ligand-AhR AhR_ligand_complex->AhR_ligand_translocated Nuclear Translocation & Chaperone Dissociation ARNT ARNT AhR_ligand_translocated->ARNT Heterodimerization AhR_ARNT_complex Ligand-AhR-ARNT (Active Complex) XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT_complex->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

Experimental Workflow for Investigating AhR Activation

AhR_Activation_Workflow cluster_cell_culture Cell-Based Assay cluster_analysis Molecular Analysis cluster_interpretation Data Interpretation A 1. Cell Culture (e.g., HepG2, Caco-2) B 2. Treatment with this compound A->B C 3. Incubation B->C D 4. Cell Lysis C->D E 5a. RNA Extraction D->E G 5b. Protein Extraction D->G I 5c. Reporter Gene Assay (XRE-luciferase) D->I F 6a. RT-qPCR (CYP1A1, CYP1B1 expression) E->F K 7. Quantify Changes in Gene and Protein Expression F->K H 6b. Western Blot (AhR, CYP1A1 protein levels) G->H H->K J 6c. Luciferase Activity Measurement I->J J->K L 8. Determine Dose-Response Relationship K->L M 9. Conclude AhR Agonist/Antagonist Activity L->M

Caption: Experimental workflow to assess AhR activation by this compound.

References

Methodological & Application

Application Notes and Protocols: 1-Naphthoic Acid as a Fluorescent Probe for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoic acid is a fluorescent molecule belonging to the naphthalene (B1677914) family. Naphthalene-based compounds are widely utilized as extrinsic fluorescent probes to investigate protein structure, dynamics, and interactions. These probes are particularly valuable due to their sensitivity to the local microenvironment, often exhibiting changes in their fluorescence properties—such as emission wavelength, quantum yield, and lifetime—upon binding to proteins. This solvatochromic nature makes them powerful tools for characterizing hydrophobic binding sites, detecting conformational changes, and studying protein-ligand interactions.

While the derivative 8-anilino-1-naphthalenesulfonic acid (ANS) is a more extensively studied fluorescent probe for proteins, this compound itself possesses intrinsic fluorescence that can be harnessed for similar applications.[1][2] Its smaller size may offer advantages in probing specific binding pockets with minimal steric hindrance. These application notes provide a detailed overview of the principles and protocols for utilizing this compound as a fluorescent probe for protein studies. It is important to note that while detailed protocols for this compound are not as prevalent in the literature as for probes like ANS, the methodologies presented here are based on established principles of fluorescence spectroscopy and protocols for analogous naphthalene-based probes. Researchers should consider these as a starting point and optimize the conditions for their specific protein of interest.

Principle of Operation

The fluorescence of this compound is sensitive to the polarity of its environment. In aqueous solutions, the probe typically exhibits weak fluorescence. However, when it binds to hydrophobic pockets on the surface or within a protein, it is shielded from the polar aqueous environment. This change in the microenvironment leads to an increase in fluorescence quantum yield and often a blue shift (hypsochromic shift) in the emission maximum. The magnitude of these changes can provide insights into the nature and accessibility of the binding site.

The interaction is primarily non-covalent, driven by hydrophobic interactions between the naphthalene moiety and nonpolar amino acid residues of the protein. The carboxyl group of this compound can also participate in electrostatic interactions or hydrogen bonding, potentially influencing its binding affinity and specificity.

Applications

  • Characterization of Hydrophobic Binding Sites: Identifying and characterizing hydrophobic regions on the protein surface or within cavities.

  • Detection of Conformational Changes: Monitoring changes in protein conformation induced by ligand binding, denaturation, or changes in environmental conditions (e.g., pH, temperature).

  • Determination of Binding Affinities: Quantifying the dissociation constant (Kd) for the interaction between this compound and a protein.

  • Screening for Ligand Binding: Using this compound in competitive binding assays to screen for small molecules that bind to the same site.

Data Presentation

Table 1: Spectroscopic Properties of this compound and a Related Naphthalene-Based Probe
PropertyThis compound8-Anilino-1-naphthalenesulfonic acid (ANS) (for comparison)
Excitation Wavelength (λex) ~310 nm (in supersonic jet)[2]~350-380 nm
Emission Wavelength (λem) in Water Not explicitly found for protein studies~520 nm
Emission Wavelength (λem) in Nonpolar Solvent/Bound to Protein Expected blue shift~460-480 nm
Quantum Yield in Water Low (expected)Very low (~0.004)
Quantum Yield when Bound to Protein Significantly increased (expected)High (up to 0.8)

Note: The spectroscopic properties of this compound in the context of protein binding are not well-documented. The values presented are based on available data and theoretical expectations. Researchers must experimentally determine these parameters for their specific system.

Experimental Protocols

Protocol 1: Characterization of this compound Binding to a Protein

This protocol outlines the steps to measure the change in fluorescence of this compound upon binding to a target protein.

Materials:

  • This compound

  • Target protein, purified and of known concentration

  • Appropriate buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl) at the desired pH

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like ethanol (B145695) or DMSO, as it may have limited solubility in aqueous buffers.

    • Prepare a stock solution of the target protein at a known concentration in the chosen buffer.

  • Determination of Optimal Excitation Wavelength:

    • Dilute the this compound stock solution in the buffer to a final concentration of approximately 10 µM.

    • Scan the excitation spectrum while monitoring the emission at an estimated wavelength (e.g., 450 nm) to determine the optimal excitation wavelength.

    • Scan the emission spectrum using the determined optimal excitation wavelength.

  • Fluorescence Titration:

    • Set the spectrofluorometer to the optimal excitation wavelength for this compound and record the emission spectrum (e.g., from 350 nm to 600 nm).

    • In a quartz cuvette, add a fixed concentration of this compound (e.g., 10 µM) in the buffer.

    • Record the fluorescence spectrum of this compound alone (this will serve as the baseline).

    • Add increasing concentrations of the target protein to the cuvette, incubating for a short period (e.g., 2-5 minutes) after each addition to allow for binding equilibrium to be reached.

    • Record the fluorescence emission spectrum after each addition of the protein.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the protein concentration.

    • Observe the changes in the emission spectrum, noting any blue shift in the wavelength of maximum emission.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_probe Prepare this compound Stock setup Set up Spectrofluorometer prep_probe->setup prep_protein Prepare Protein Stock titrate Titrate with Protein prep_protein->titrate measure_probe Measure Probe Fluorescence setup->measure_probe measure_probe->titrate measure_complex Measure Probe-Protein Complex Fluorescence titrate->measure_complex plot_data Plot Fluorescence Intensity vs. [Protein] measure_complex->plot_data analyze_shift Analyze Spectral Shift measure_complex->analyze_shift start Fluorescence Titration Data (ΔF vs. [Protein]) process Non-linear Regression Analysis (One-site binding model) start->process equation ΔF = (ΔF_max * [P]) / (Kd + [P]) process->equation output Determine Kd and ΔF_max process->output

References

Application Notes & Protocols: 1-Naphthoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoic acid is a versatile aromatic carboxylic acid derived from naphthalene (B1677914) that serves as a critical starting material and key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and plant growth regulators.[1][2][3] Its rigid, planar naphthalene core and reactive carboxylic acid group make it an ideal scaffold for building molecular complexity. In pharmaceutical development, this compound and its derivatives are instrumental in creating compounds with specific biological activities, from antimicrobial agents to anticancer therapeutics.[4][5] This document provides detailed protocols and data for the synthesis of key pharmaceutical intermediates starting from this compound, focusing on the formation of amide bonds, a common linkage in biologically active molecules.

Application I: Synthesis of N-(Substituted)-1-naphthamides

A fundamental transformation of this compound is its conversion to an amide. This is typically achieved via a two-step process: activation of the carboxylic acid (often by converting it to an acyl chloride) followed by reaction with a primary or secondary amine. This pathway is crucial for synthesizing a variety of intermediates, including precursors to cannabinoid receptor ligands and other neurologically active agents.[6]

Logical Workflow for Naphthamide Synthesis

The general workflow involves the activation of this compound followed by coupling with an amine. Thionyl chloride (SOCl₂) is a common and effective reagent for generating the highly reactive 1-naphthoyl chloride intermediate.

G Start This compound Intermediate 1-Naphthoyl Chloride (Activated Intermediate) Start->Intermediate  SOCl₂ or (COCl)₂  Reflux Product N-Substituted-1-naphthamide (Pharmaceutical Intermediate) Intermediate->Product  Amine, Base  Inert Solvent Amine Primary or Secondary Amine (e.g., Piperazine (B1678402), Indole) Amine->Product

Caption: General synthesis workflow for N-substituted-1-naphthamides.

Experimental Protocol: Synthesis of 1-(1-Naphthoyl)piperazine

1-(1-Naphthoyl)piperazine is a key intermediate for various pharmaceutical compounds, including Naftopidil, an α1-adrenergic receptor antagonist. The following protocol details its synthesis from this compound.

Step 1: Synthesis of 1-Naphthoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Suspend the acid in a minimal amount of an inert solvent such as toluene (B28343) or dichloromethane (B109758).

  • Slowly add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • After cooling, remove the excess thionyl chloride and solvent under reduced pressure to yield crude 1-naphthoyl chloride, which is often used directly in the next step without further purification.

Step 2: Synthesis of 1-(1-Naphthoyl)piperazine

  • In a separate flask, dissolve piperazine (2.5 eq) and a base such as triethylamine (B128534) (2.0 eq) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the amine solution in an ice bath to 0°C.

  • Dissolve the crude 1-naphthoyl chloride from Step 1 in a minimal amount of the same inert solvent.

  • Add the 1-naphthoyl chloride solution dropwise to the cooled, stirring piperazine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica (B1680970) gel to obtain pure 1-(1-Naphthoyl)piperazine.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of naphthoyl piperazine intermediates. Yields can vary based on the specific amine and reaction scale.

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 This compoundThionyl Chloride (SOCl₂)TolueneReflux2-3>95 (crude)
2 1-Naphthoyl Chloride, PiperazineTriethylamineDCM0 to RT4-675-85

Application II: Synthesis of 3-(1-Naphthoyl)indole Intermediates

Substituted 3-(1-naphthoyl)indoles are a class of compounds known for their high affinity for cannabinoid receptors (CB₁ and CB₂).[6] The synthesis leverages the reactivity of 1-naphthoyl chloride with the indole (B1671886) nucleus, often facilitated by a Grignard reagent or a Lewis acid.[6]

Experimental Workflow: Acylation of Indole

This diagram illustrates a common method for the acylation of an N-substituted indole using 1-naphthoyl chloride and a Lewis acid catalyst.

G Indole N-Alkyl Indole Complex Indole-Lewis Acid Complex Indole->Complex  Lewis Acid (e.g., Me₂AlCl)  CH₂Cl₂, 0°C, 30 min NaphthoylCl 1-Naphthoyl Chloride Product 1-Alkyl-3-(1-naphthoyl)indole NaphthoylCl->Product Complex->Product  1-Naphthoyl Chloride  25°C

Caption: Lewis acid-mediated synthesis of 3-(1-naphthoyl)indoles.

Experimental Protocol: Synthesis of 1-Pentyl-3-(1-naphthoyl)indole (JWH-018 Precursor)

This protocol is adapted from methods developed for synthesizing potent cannabinoid receptor ligands.[6]

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-pentylindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of dimethylaluminum chloride (Me₂AlCl) (1.0 M in hexanes, 1.1 eq) to the indole solution.

  • Stir the mixture at 0°C for 30 minutes.

  • In a separate flask, dissolve 1-naphthoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the 1-naphthoyl chloride solution dropwise to the indole-Lewis acid complex at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-18 hours.

  • Carefully quench the reaction by slowly adding it to a chilled saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 1-pentyl-3-(1-naphthoyl)indole.

Quantitative Data Summary

The yields for indole acylation can be variable but are generally fair to good with the Lewis acid method.[6]

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 1-Pentylindole, 1-Naphthoyl ChlorideMe₂AlClCH₂Cl₂0 to RT12-1850-70

These protocols highlight the utility of this compound as a foundational building block in the synthesis of complex pharmaceutical intermediates. The conversion to its acyl chloride derivative provides a versatile electrophile for reaction with a wide array of nucleophiles, enabling the construction of diverse molecular architectures for drug discovery and development.

References

Application Notes and Protocols for the Esterification of 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various esters of 1-naphthoic acid, a key intermediate in the development of pharmaceuticals and other bioactive molecules. Three common and effective esterification methods are presented: Fischer-Speier Esterification, Steglich Esterification, and the Acid Chloride Method.

Introduction

This compound is a versatile building block in organic synthesis. Its ester derivatives are found in a variety of compounds with important biological activities. The choice of esterification method depends on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the starting materials. This application note offers a comparative overview of three robust methods to facilitate the selection of the most appropriate protocol for your research needs.

Data Presentation

The following tables summarize the reaction conditions and expected yields for the esterification of this compound using the described methods.

Table 1: Fischer-Speier Esterification of this compound

AlcoholCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
MethanolH₂SO₄MethanolReflux4-665-75
Ethanol (B145695)H₂SO₄EthanolReflux4-668-73[1]
n-PropanolH₂SO₄n-PropanolReflux5-760-70
n-ButanolH₂SO₄n-ButanolReflux6-860-70

Table 2: Steglich Esterification of this compound

AlcoholCoupling AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
MethanolDCCDMAPDichloromethane (B109758)Room Temp2-4>90
Isopropanol (B130326)DCCDMAPDichloromethaneRoom Temp3-5>85
Benzyl (B1604629) AlcoholDCCDMAPDichloromethaneRoom Temp4-6>90
tert-ButanolDCCDMAPDichloromethaneRoom Temp12-24>80[2][3]

Table 3: Esterification of this compound via the Acid Chloride Method

AlcoholBaseSolventTemperature (°C)Reaction Time (h)Overall Yield (%)
MethanolPyridine (B92270)Dichloromethane0 to Room Temp1-2>90
EthanolTriethylamine (B128534)Dichloromethane0 to Room Temp1-2>90
PhenolPyridineDichloromethane0 to Room Temp2-3>85

Experimental Protocols

Fischer-Speier Esterification

This method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol. It is a cost-effective method, particularly for simple, unhindered alcohols, but it is an equilibrium reaction. To achieve high yields, an excess of the alcohol is typically used as the solvent, or water is removed as it is formed.[4][5]

Protocol for the Synthesis of Ethyl 1-Naphthoate:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Addition of Reagents: Add a large excess of ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted this compound.

    • Wash the organic layer with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude ester can be further purified by vacuum distillation.[1]

Steglich Esterification

The Steglich esterification is a mild and efficient method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[6][7][8] This method is particularly useful for acid-sensitive substrates and for the esterification of sterically hindered alcohols.[2]

Protocol for the Synthesis of Isopropyl 1-Naphthoate:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 3-5 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Filter off the DCU.

    • Transfer the filtrate to a separatory funnel and wash it sequentially with dilute hydrochloric acid (e.g., 0.5 M HCl) to remove excess DMAP, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude ester can be purified by column chromatography on silica (B1680970) gel.

Acid Chloride Method

This two-step method involves the conversion of the carboxylic acid to its more reactive acid chloride, which is then reacted with the alcohol to form the ester. This method is often high-yielding and avoids the equilibrium limitations of the Fischer esterification.

Protocol for the Synthesis of Benzyl 1-Naphthoate:

Step 1: Synthesis of 1-Naphthoyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add this compound (1.0 eq) to the flask.

  • Addition of Reagent: Add an excess of thionyl chloride (e.g., 2-3 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene (B28343) can be used.[9]

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gas ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 1-naphthoyl chloride is often used in the next step without further purification and can be obtained in nearly quantitative yield.[9]

Step 2: Esterification

  • Reaction Setup: In a dry, inert atmosphere, dissolve benzyl alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane.

  • Addition of Acid Chloride: Cool the solution to 0 °C and add the freshly prepared 1-naphthoyl chloride (1.0 eq) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with dilute hydrochloric acid to remove the base, followed by a saturated sodium bicarbonate solution, and then brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the experimental workflows and reaction mechanisms.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1_Naphthoic_Acid This compound Reaction_Vessel Reflux (4-8 h) 1_Naphthoic_Acid->Reaction_Vessel Alcohol Alcohol (Excess) Alcohol->Reaction_Vessel H2SO4 H₂SO₄ (cat.) H2SO4->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Cool Extraction Extract with Organic Solvent Quench->Extraction Wash_NaHCO3 Wash with sat. NaHCO₃ Extraction->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate Filtration->Concentration Final_Purification Vacuum Distillation or Column Chromatography Concentration->Final_Purification Pure_Ester Pure_Ester Final_Purification->Pure_Ester Pure Ester

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1_Naphthoic_Acid This compound Reaction_Vessel Stir at 0°C to RT (2-24 h) 1_Naphthoic_Acid->Reaction_Vessel Alcohol Alcohol Alcohol->Reaction_Vessel DMAP DMAP (cat.) DMAP->Reaction_Vessel DCC DCC DCC->Reaction_Vessel Add dropwise at 0°C Filter_DCU Filter DCU Reaction_Vessel->Filter_DCU Wash_HCl Wash with dil. HCl Filter_DCU->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate Filtration->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Pure_Ester Pure_Ester Column_Chromatography->Pure_Ester Pure Ester

Caption: Workflow for Steglich Esterification.

Acid_Chloride_Method_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification 1_Naphthoic_Acid This compound Reflux_SOCl2 Reflux (1-2 h) 1_Naphthoic_Acid->Reflux_SOCl2 SOCl2 SOCl₂ SOCl2->Reflux_SOCl2 Remove_SOCl2 1-Naphthoyl Chloride Reflux_SOCl2->Remove_SOCl2 Distill off excess SOCl₂ Reaction_Vessel Stir at 0°C to RT (1-3 h) Remove_SOCl2->Reaction_Vessel Add dropwise at 0°C Alcohol Alcohol Alcohol->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Wash_HCl Wash with dil. HCl Quench->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Drying_Purification Dry, Concentrate, Purify Wash_NaHCO3->Drying_Purification Pure_Ester Pure_Ester Drying_Purification->Pure_Ester Pure Ester

Caption: Workflow for the Acid Chloride Method.

Fischer_Esterification_Mechanism Carboxylic_Acid This compound Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Protonated_Acid Protonated Carboxylic Acid Protonation->Protonated_Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Intermediate Proton_Transfer->Protonated_Intermediate Elimination Elimination of Water Protonated_Intermediate->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester Ester Product Deprotonation->Ester

Caption: Mechanism of Fischer-Speier Esterification.

Steglich_Esterification_Mechanism Carboxylic_Acid This compound DCC_Activation Activation with DCC Carboxylic_Acid->DCC_Activation O_Acylisourea O-Acylisourea Intermediate DCC_Activation->O_Acylisourea DMAP_Catalysis Acyl Transfer to DMAP O_Acylisourea->DMAP_Catalysis Acyl_Pyridinium N-Acylpyridinium Intermediate DMAP_Catalysis->Acyl_Pyridinium Alcohol_Attack Nucleophilic Attack by Alcohol Acyl_Pyridinium->Alcohol_Attack Ester_Formation Ester Formation Alcohol_Attack->Ester_Formation Ester Ester Product Ester_Formation->Ester DCU DCU Byproduct Ester_Formation->DCU

Caption: Mechanism of Steglich Esterification.

References

Application Note: Quantification of 1-Naphthoic Acid using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Naphthoic acid. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity. This document provides a comprehensive experimental protocol, including sample preparation, and presents typical method validation data encompassing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). The information herein is intended to guide researchers in establishing and validating a quantitative assay for this compound in various sample matrices.

Introduction

This compound is a key intermediate in the synthesis of various dyes, polymers, and pharmaceutical agents. Accurate quantification of this compound is crucial for quality control, process monitoring, and research and development activities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of aromatic carboxylic acids like this compound due to its high resolution, sensitivity, and reproducibility. This application note outlines a validated HPLC method for its quantification.

Experimental Protocol

Principle

The method employs reversed-phase chromatography on a C18 stationary phase. This compound is separated from potential impurities using a mobile phase consisting of an acidified aqueous solution and an organic modifier (acetonitrile). The acidic mobile phase ensures the protonation of the carboxylic acid group, leading to improved peak shape and retention. Quantification is achieved by monitoring the UV absorbance of the analyte.

Materials and Reagents
  • This compound reference standard: Purity ≥ 98%

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Trifluoroacetic acid (TFA): HPLC grade

  • Methanol: HPLC grade (for cleaning)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetononitrile : Water with 0.1% TFA (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the sample diluent to cover the desired concentration range for linearity assessment (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the sample diluent to achieve a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Data

The following tables summarize representative quantitative data for the validation of this HPLC method, based on typical performance for closely related aromatic carboxylic acids.

Table 2: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20007500
% RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 3: Linearity

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 4: Accuracy (Recovery)

Spiked Concentration LevelMean Recovery (%)% RSD
Low (e.g., 5 µg/mL) 99.51.2
Medium (e.g., 50 µg/mL) 100.20.9
High (e.g., 90 µg/mL) 99.81.1

Table 5: Precision

Precision TypeConcentration Level% RSD
Intra-day (n=6) 50 µg/mL0.9
Inter-day (n=6) 50 µg/mL1.3

Table 6: Limits of Detection and Quantification

ParameterResult
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the quantification of this compound and the logical relationship between the key components of the HPLC system.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Quantification Weigh Weighing of Standard/Sample Dissolve Dissolution in Diluent Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

G MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump delivers Injector Autosampler/Injector Pump->Injector flows to Column C18 Column Injector->Column injects sample onto Detector UV Detector Column->Detector separates and elutes to DataSystem Data Acquisition System Detector->DataSystem sends signal to

Caption: Logical relationship of HPLC system components.

Application Notes and Protocols for the Synthesis of 1-Naphthoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

1-Naphthoyl chloride is a highly reactive aromatic acyl chloride that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its primary utility lies in its ability to readily undergo nucleophilic acyl substitution reactions, making it an excellent reagent for introducing the 1-naphthoyl group into various molecules.[1]

In drug development, 1-naphthoyl chloride is a key precursor for the synthesis of a wide range of biologically active compounds. Notably, it is used in the preparation of synthetic cannabinoids, such as 1-pentyl-3-(1-naphthoyl)indole, by acylating indole (B1671886) derivatives.[2][3] This class of compounds is extensively studied for its effects on cannabinoid receptors.[1][3] The reactivity of 1-naphthoyl chloride also allows for the synthesis of various esters and amides, which are common functional groups in pharmacologically active molecules.[1]

Beyond pharmaceuticals, there is growing interest in incorporating the naphthoyl moiety into polymers and other materials to confer specific properties like fluorescence or enhanced thermal stability.[1] The conversion of 1-naphthoic acid to 1-naphthoyl chloride is a foundational step enabling this broader research.

The reaction with thionyl chloride (SOCl₂) is a standard and efficient method for this transformation, valued for its high yield and the convenient removal of byproducts.[1][4] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying product isolation.[4][5] While other reagents like oxalyl chloride or phosphorus chlorides can achieve the same conversion, thionyl chloride is often preferred for its cost-effectiveness and reactivity.[1][4][5]

Reaction Mechanism

The conversion of this compound to 1-naphthoyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the hydroxyl oxygen of the this compound attacking the electrophilic sulfur atom of thionyl chloride.[6][7]

  • Intermediate Formation: This attack forms a protonated chlorosulfite intermediate and displaces a chloride ion.

  • Proton Transfer & Elimination: The displaced chloride ion acts as a base, deprotonating the hydroxyl group. The intermediate then collapses, eliminating a chloride ion and forming a highly reactive acylium ion or proceeding via a concerted mechanism.

  • Final Product Formation: The chloride ion then attacks the carbonyl carbon, yielding the final product, 1-naphthoyl chloride. The unstable byproduct, chlorosulfurous acid, decomposes into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8]

Catalysts such as N,N-dimethylformamide (DMF) or pyridine (B92270) can be used to increase the reaction rate by forming a more reactive Vilsmeier-type intermediate with thionyl chloride.[4][5][9]

Diagrams

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in dry solvent (e.g., Toluene) add_socl2 Add Thionyl Chloride (dropwise or portion-wise) start->add_socl2 reflux Heat mixture to reflux (e.g., 2 hours) add_socl2->reflux evaporate Remove solvent and excess SOCl₂ (under reduced pressure) reflux->evaporate product Obtain crude 1-Naphthoyl Chloride evaporate->product

References

Application Notes and Protocols: Experimental Setup for the Grignard Reaction of 1-Bromonaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The preparation of 1-naphthylmagnesium bromide, the Grignard reagent derived from 1-bromonaphthalene (B1665260), provides a powerful nucleophilic intermediate for the synthesis of a wide range of naphthalenic compounds. This reagent reacts with various electrophiles to introduce the 1-naphthyl group, a common scaffold in pharmaceuticals, agrochemicals, and materials science.

This document provides detailed protocols for the preparation of 1-naphthylmagnesium bromide and its subsequent reaction with common electrophiles. It outlines the critical experimental parameters, apparatus setup, and troubleshooting strategies to ensure successful and high-yield synthesis.

Core Principles and Critical Considerations

The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (dry) and inert conditions. Grignard reagents are highly reactive and function as extremely strong bases; they will readily react with any protic source, such as water, which will quench the reagent and lead to reaction failure.[1][2]

  • Anhydrous Conditions : All glassware must be rigorously dried, typically in an oven at over 120°C overnight or by flame-drying under vacuum.[1] Anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are mandatory.[1]

  • Inert Atmosphere : The reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent both moisture contamination and reaction with atmospheric oxygen.[1]

  • Magnesium Activation : The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[3] Activation is often necessary and can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the magnesium with a dry stirring rod.[2][4][5]

  • Solvent Choice : Both diethyl ether and tetrahydrofuran (THF) are common solvents for this reaction.[1] THF is often preferred as it can help dissolve the Grignard reagent, which may otherwise precipitate.[4][6]

  • Side Reactions : The most common side reaction is Wurtz coupling, where the formed Grignard reagent reacts with unreacted 1-bromonaphthalene to produce 1,1'-binaphthyl.[1] This can be minimized by the slow, controlled addition of the 1-bromonaphthalene solution to the magnesium suspension.[1]

Experimental Setup and General Workflow

A typical apparatus for a Grignard reaction consists of a three-necked round-bottom flask equipped with a magnetic stirrer or mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The entire system is protected from atmospheric moisture by drying tubes (e.g., filled with calcium chloride) and maintained under a positive pressure of an inert gas.[1][4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven/Flame-Dry) B Assemble Apparatus (3-Neck Flask, Condenser, Funnel) A->B C Purge with Inert Gas (Nitrogen/Argon) B->C D Add Mg Turnings & Anhydrous Solvent C->D E Initiate Reaction (Iodine/Heat) D->E F Slowly Add 1-Bromonaphthalene Solution E->F G Reflux to Complete Grignard Formation F->G H Add Electrophile (e.g., CO2, DMF) G->H I Quench Reaction (e.g., Acidic Water) H->I J Extract Product (Organic Solvent) I->J K Dry & Concentrate J->K L Purify Product (Distillation/Crystallization) K->L

Caption: General experimental workflow for the Grignard reaction.

Experimental Protocols

Protocol 1: Preparation of 1-Naphthylmagnesium Bromide

This protocol describes the formation of the Grignard reagent, which serves as the stock solution for subsequent reactions.

Materials:

  • Magnesium turnings

  • 1-bromonaphthalene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

Apparatus:

  • Three-necked round-bottom flask (e.g., 2-L)

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Pressure-equalizing dropping funnel

Procedure:

  • Place magnesium turnings in the oven-dried, three-necked flask under a nitrogen atmosphere.[4]

  • Cover the magnesium with anhydrous ether or THF.[4]

  • To initiate the reaction, add a small amount (e.g., 10 cc) of a 1-bromonaphthalene solution in anhydrous ether along with one or two small crystals of iodine.[4]

  • Gentle warming with a water bath (around 45°C) may be necessary to start the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.[4]

  • Once the reaction begins, start the stirrer and add the remaining solution of 1-bromonaphthalene in anhydrous ether from the dropping funnel at a rate that maintains a steady reflux. The addition typically takes 1.5 to 3 hours.[4]

  • After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure all the magnesium has reacted.[4]

  • The resulting dark, oily solution is the 1-naphthylmagnesium bromide reagent, which should be used promptly in the next step.

G cluster_product r1 1-Bromonaphthalene p1 1-Naphthylmagnesium Bromide (Grignard Reagent) r1->p1 r2 Magnesium (Mg) r2->p1 r3 Anhydrous Solvent (THF or Ether) r3->p1 solvent

Caption: Formation of the 1-Naphthylmagnesium Bromide reagent.

Protocol 2: Synthesis of 1-Naphthoic Acid via Carboxylation

This protocol uses solid carbon dioxide (dry ice) as the electrophile.

Procedure:

  • Prepare the 1-naphthylmagnesium bromide reagent as described in Protocol 1.

  • Cool the Grignard solution in an ice-salt bath to approximately -5°C.[4]

  • While stirring vigorously, add crushed dry ice to the reaction mixture in small portions. Alternatively, pour the Grignard solution over a slurry of crushed dry ice in anhydrous ether. The temperature should be maintained below -2°C during the addition.[4]

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Hydrolyze the reaction mixture by slowly adding 25% sulfuric acid with stirring until the excess magnesium dissolves.[4]

  • Separate the organic layer. Extract the aqueous layer with two portions of ether.[4]

  • Combine the organic extracts and wash with 25% sodium hydroxide (B78521) solution to extract the sodium salt of the carboxylic acid.[4]

  • Acidify the combined alkaline extracts with 50% sulfuric acid to precipitate the crude this compound.[4]

  • Collect the crude product by filtration, wash with water until free from sulfate, and dry.[4]

  • Recrystallize the crude product from a suitable solvent like toluene (B28343) for purification.[4]

Protocol 3: Synthesis of Ethyl 1-Naphthoate

This protocol uses ethyl carbonate as the electrophile.[6]

Procedure:

  • Prepare the 1-naphthylmagnesium bromide reagent as described in Protocol 1.[6]

  • In a separate flask, place ethyl carbonate and anhydrous ether.[6]

  • Begin stirring and add the prepared Grignard reagent solution from a dropping funnel as rapidly as the refluxing of the ether permits.[6]

  • After the addition is complete, continue stirring for 30 minutes.[6]

  • Hydrolyze the reaction by pouring the mixture into a flask containing cracked ice.[6]

  • Dissolve the basic magnesium salts by gradually adding cold 30% sulfuric acid.[6]

  • Separate the organic layer and extract the aqueous layer with ether.[6]

  • Combine the ether solutions, wash with 5% sodium carbonate solution, and dry over anhydrous calcium chloride.[6]

  • Filter to remove the drying agent and distill off the ether.[6]

  • The residue is then purified by vacuum distillation to yield ethyl 1-naphthoate.[6]

Data Presentation: Summary of Reaction Parameters

The following tables summarize typical quantitative data for the synthesis of this compound and ethyl 1-naphthoate.

Table 1: Reagent Quantities and Yields

Product1-Bromonaphthalene (moles)Magnesium (gram atoms)Electrophile (moles)SolventTypical YieldReference
This compound1.01.0Excess CO₂Ether/Benzene76-79% (crude)[4]
Ethyl 1-Naphthoate1.01.01.5 (Ethyl Carbonate)Ether68-73% (pure)[6]
1-Naphthaldehyde1.01.11.3 (DMF)THF60-88%[1]

Table 2: Typical Reaction Conditions

ParameterConditionRationaleReference
Grignard Formation
TemperatureRoom Temp to Reflux (e.g., 50-60°C in THF)Initiation may require heat, but the reaction is exothermic.[1][4]
Reaction Time1-3 hoursTo ensure complete consumption of magnesium.[1][4]
Reaction with Electrophile
Carboxylation Temp.-7°C to -2°CTo control the exothermic reaction and prevent side reactions.[4]
Aldehyde Formation Temp.-78°C to 0°CCrucial to control the exotherm with reactive electrophiles like DMF.[1]

Troubleshooting

Low yields or reaction failure are common issues, typically stemming from improper technique.

G Start Problem: Low or No Product Yield Q1 Did the reaction initiate? (color change, bubbling, exotherm) Start->Q1 A1_No Cause: Inactive Mg Surface Solution: Add iodine crystal, crush Mg, or apply gentle heat. Q1->A1_No No A1_Yes Cause: Quenching of Grignard Reagent Q1->A1_Yes Yes Q2 Was naphthalene (B1677914) the major product? A1_Yes->Q2 A2_Yes Cause: Proton source present (water). Solution: Rigorously dry all glassware, solvents, and reagents. Ensure inert atmosphere. Q2->A2_Yes Yes Q3 Was binaphthyl a major byproduct? Q2->Q3 No A3_Yes Cause: Wurtz coupling. Solution: Add 1-bromonaphthalene solution slowly to maintain its low concentration. Q3->A3_Yes Yes A3_No Cause: Incomplete reaction or poor electrophile. Solution: Check electrophile quality, extend reaction time, optimize temperature. Q3->A3_No No

Caption: Troubleshooting flowchart for the Grignard reaction.

Safety Precautions

  • Diethyl Ether and THF : Highly flammable and volatile solvents. Work in a well-ventilated fume hood away from ignition sources.

  • 1-Bromonaphthalene : Irritant. Avoid skin and eye contact.

  • Grignard Reagents : Corrosive and react violently with water. Handle under an inert atmosphere.

  • Acid/Base Workup : The quenching and extraction steps involve strong acids and bases. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Synthesis of 1-Naphthoyl Chloride from 1-Naphthoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 1-naphthoyl chloride from 1-naphthoic acid, a critical transformation for the creation of various derivatives used in pharmaceutical and materials science research. The protocols outlined below utilize common chlorinating agents, thionyl chloride and oxalyl chloride, and are designed to be reproducible in a standard laboratory setting.

Overview

1-Naphthoyl chloride is a highly reactive intermediate that serves as a key building block in organic synthesis. It readily undergoes nucleophilic acyl substitution reactions, allowing for the introduction of the 1-naphthoyl moiety into a wide range of molecules.[1] This reactivity is particularly valuable in the development of novel pharmaceutical compounds and functional materials. The conversion of this compound to its corresponding acid chloride is the most direct and common route for its preparation.[1]

Quantitative Data Summary

The choice of chlorinating agent can influence reaction conditions and yield. The following table summarizes quantitative data for two common synthesis methods.

ParameterMethod A: Thionyl ChlorideMethod B: Oxalyl Chloride
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Solvent TolueneDichloromethane (CH₂Cl₂)
Reaction Temperature Reflux-2 to 25°C, then reflux
Reaction Time 2 hours[2]1 hour at 25°C, then 1 hour at reflux[3]
Yield Quantitative[2]97.2%[3]

Experimental Workflow

The general experimental workflow for the synthesis of 1-naphthoyl chloride from this compound is depicted below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound and Solvent start->reagents add_chlorinating Add Chlorinating Agent (SOCl₂ or (COCl)₂) reagents->add_chlorinating react Stir and Heat (as per protocol) add_chlorinating->react remove_excess Remove Excess Reagent and Solvent (in vacuo) react->remove_excess purification Purification (e.g., Distillation) remove_excess->purification product 1-Naphthoyl Chloride purification->product

References

Application Notes and Protocols: 1-Naphthoic Acid Derivatives in Photoresist Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-naphthoic acid derivatives, specifically 1,4-dihydroxy-2-naphthoic acid derivatives, as photosensitizers in the preparation of photoresists. The protocols outlined below are intended for research and development purposes.

Introduction

Photoresists are light-sensitive materials used in photolithography to create patterned coatings on a substrate. A key component of many photoresist formulations is a photoinitiator, which generates reactive species upon exposure to light, initiating a chemical change in the resist. The efficiency of a photoinitiator is often dependent on the wavelength of the incident light.

1-Hydroxycyclohexyl phenyl ketone (Omnirad 184) is a widely used photoinitiator known for its thermal stability and efficient photocleavage. However, its absorption of long-wavelength UV light is limited, making it less suitable for polymerization using light sources such as LED lamps that operate around 400 nm.[1][2]

To overcome this limitation, photosensitizers can be incorporated into the photoresist formulation. Certain 1,4-dihydroxy-2-naphthoic acid derivatives have been shown to act as effective photosensitizers for photoinitiators like Omnirad 184.[1][2] These derivatives absorb light at longer wavelengths and transfer the energy to the photoinitiator, thereby enabling polymerization to occur. This process, which can involve electron transfer from the excited state of the naphthoic acid derivative to the photoinitiator, leads to accelerated polymerization and enhanced final conversion.[1] Among the studied derivatives, phenyl 1,4-dihydroxy-2-naphthoate (DHNA-Ph) has been identified as a particularly effective photosensitizer.[1][2]

Principle of Photosensitization

The underlying principle of using 1,4-dihydroxy-2-naphthoic acid derivatives as photosensitizers is to broaden the spectral response of the photoinitiator. The process can be summarized as follows:

  • Light Absorption: The 1,4-dihydroxy-2-naphthoic acid derivative absorbs light at a wavelength where the primary photoinitiator (e.g., Omnirad 184) has low absorption.

  • Excitation: The photosensitizer is promoted to an excited electronic state.

  • Energy/Electron Transfer: The excited photosensitizer interacts with the photoinitiator molecule and transfers energy or an electron to it.

  • Photoinitiator Activation: The photoinitiator, now in an excited state or having undergone a chemical change, proceeds with its intended function of initiating polymerization.

Figure 1: Photosensitization mechanism.

Experimental Protocols

Synthesis of Phenyl 1,4-dihydroxy-2-naphthoate (DHNA-Ph)

While the detailed synthesis protocol for phenyl 1,4-dihydroxy-2-naphthoate is not fully available in the provided search results, a general approach for the synthesis of naphthoic acid esters can be inferred. The synthesis of this compound itself can be achieved through the carboxylation of a Grignard reagent derived from 1-bromonaphthalene. The subsequent esterification with phenol (B47542) would yield the desired product.

Note: The following is a generalized procedure and should be adapted and optimized based on standard organic synthesis techniques.

Materials:

  • 1,4-dihydroxy-2-naphthoic acid

  • Phenol

  • Thionyl chloride or other suitable activating agent

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Pyridine (B92270) or other suitable base

  • Standard laboratory glassware and purification equipment

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 1,4-dihydroxy-2-naphthoic acid in an excess of thionyl chloride. Reflux the mixture gently for 2-3 hours until the solid has dissolved and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Esterification: Dissolve the crude acid chloride in an anhydrous solvent such as toluene. In a separate flask, dissolve an equimolar amount of phenol and a slight excess of pyridine (to act as a base scavenger) in the same solvent. Cool the phenol solution in an ice bath and slowly add the acid chloride solution with stirring.

  • Reaction Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Preparation of a Photosensitized Photoresist Formulation

Materials:

  • Film-forming resin (e.g., novolac resin)

  • Photoinitiator (e.g., Omnirad 184)

  • Photosensitizer (Phenyl 1,4-dihydroxy-2-naphthoate)

  • Solvent (e.g., propylene (B89431) glycol monomethyl ether acetate (B1210297) - PGMEA)

  • Monomer/Oligomer blend (for negative-tone resists)

Procedure:

  • Dissolution of Resin: In a light-proof container, dissolve the film-forming resin in the solvent. The concentration will depend on the desired viscosity and final film thickness. Gentle heating and stirring may be required.

  • Addition of Active Components: To the resin solution, add the photoinitiator and the photosensitizer. The concentrations of these components should be optimized for the specific application, but typical ranges are 1-5% by weight of the resin for the photoinitiator and 0.5-2% for the photosensitizer.

  • Addition of Monomers (for negative-tone resists): If preparing a negative-tone resist, add the monomer/oligomer blend to the solution.

  • Homogenization: Stir the mixture until all components are completely dissolved and the solution is homogeneous.

  • Filtration: Filter the solution through a 0.2 µm filter to remove any particulate matter.

  • Storage: Store the photoresist in a dark, cool, and dry place.

Photolithography Protocol

Figure 2: General photolithography workflow.

1. Substrate Preparation:

  • Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., piranha etch, RCA clean) to remove any organic and inorganic contaminants.

  • Dehydrate the substrate by baking at 200°C for at least 30 minutes.

  • Apply an adhesion promoter, such as hexamethyldisilazane (B44280) (HMDS), to improve photoresist adhesion.

2. Spin Coating:

  • Dispense the prepared photoresist onto the center of the substrate.

  • Spin the substrate at a predetermined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve the desired film thickness.

3. Soft Bake:

  • Bake the coated substrate on a hotplate at a specific temperature (e.g., 90-110°C) for a defined time (e.g., 60-90 seconds) to remove the solvent from the photoresist film.

4. Exposure:

  • Expose the photoresist-coated substrate to a light source (e.g., a 405 nm LED) through a photomask containing the desired pattern. The exposure dose will need to be optimized based on the photoresist sensitivity.

5. Post-Exposure Bake (PEB):

  • Bake the exposed substrate on a hotplate at a specific temperature (e.g., 100-120°C) for a defined time (e.g., 60-90 seconds). This step is crucial for chemically amplified resists to drive the acid-catalyzed reaction and can also help to reduce standing wave effects.

6. Development:

  • Immerse the substrate in a suitable developer solution (e.g., a tetramethylammonium (B1211777) hydroxide-based developer for positive-tone resists) for a specific time to dissolve the exposed (positive resist) or unexposed (negative resist) regions.

  • Rinse the substrate with deionized water and dry with nitrogen.

7. Hard Bake:

  • Bake the substrate at a higher temperature (e.g., 120-150°C) for several minutes to further cure the photoresist and improve its resistance to subsequent processing steps.

8. Pattern Transfer:

  • Use the patterned photoresist as a mask for etching, deposition, or implantation processes.

9. Stripping:

  • Remove the remaining photoresist using a suitable stripper solution or plasma ashing.

Characterization and Data

The performance of the photosensitized photoresist can be evaluated using various techniques. Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the polymerization process by observing the disappearance of characteristic monomer absorption bands.

Table 1: Hypothetical Performance Data of a Photosensitized Photoresist

ParameterPhotoresist without PhotosensitizerPhotoresist with DHNA-Ph
Light Source 365 nm Mercury Lamp405 nm LED
Required Exposure Dose HighModerate
Polymerization Rate SlowerFaster
Final Monomer Conversion LowerHigher
Resolution Dependent on formulationDependent on formulation
Contrast Dependent on formulationDependent on formulation

Note: This table is a qualitative representation based on the expected effects of the photosensitizer. Actual quantitative data would need to be determined experimentally.

Conclusion

The incorporation of 1,4-dihydroxy-2-naphthoic acid derivatives, such as phenyl 1,4-dihydroxy-2-naphthoate, as photosensitizers presents a viable strategy for enhancing the performance of photoresists, particularly for use with longer wavelength light sources. This approach allows for the use of well-established photoinitiators like Omnirad 184 in applications where their inherent spectral sensitivity would otherwise be a limitation. The protocols provided herein offer a foundation for the synthesis, formulation, and application of such photosensitized photoresist systems for research and development purposes. Further optimization of component concentrations and processing parameters is recommended to achieve the desired lithographic performance for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are several established methods for the synthesis of this compound. The most common include:

  • Grignard Reagent Carboxylation: This is a widely used method involving the reaction of 1-naphthylmagnesium bromide (a Grignard reagent prepared from 1-bromonaphthalene) with carbon dioxide, followed by an acidic workup.[1][2][3]

  • Oxidation of Naphthalene (B1677914) Derivatives: This involves the oxidation of 1-substituted naphthalenes, such as 1-methylnaphthalene (B46632) or 1-naphthaldehyde.[4] Traditional methods use strong oxidants like potassium permanganate, but these can be harsh.[5]

  • Hydrolysis of 1-Naphthonitrile (B165113): The hydrolysis of 1-cyanonaphthalene, typically under basic conditions, can produce this compound with a nearly quantitative yield.[6]

  • Direct Carboxylation of Naphthalene: A newer method involves the direct carboxylation of naphthalene using carbon dioxide in the presence of a Lewis acid catalyst, which is considered more environmentally friendly.[5]

Q2: Which synthesis method generally provides the highest yield?

A2: The hydrolysis of 1-naphthonitrile is reported to give an almost quantitative yield.[6] However, the Grignard carboxylation method is also very common and can achieve high yields (typically 68-70%) with proper technique and optimization.[7] A method involving the oxidation of 1-acetonaphthone has also been reported with an isolated yield of 84%.[8]

Q3: How is this compound typically purified after synthesis?

A3: The most common purification method is recrystallization. Toluene (B28343) is a frequently cited solvent for this purpose.[4][7] The general procedure involves dissolving the crude product in a hot solvent, optionally treating with activated charcoal to remove colored impurities, filtering the hot solution, and then allowing it to cool to induce crystallization. The purified crystals are then collected by filtration.

Q4: What are the primary applications of this compound?

A4: this compound is an important intermediate in organic synthesis. It is used in the production of pharmaceuticals, such as anti-inflammatory agents and anticoagulants.[4] It also serves as a precursor in the manufacturing of dyes and specialty polymers.[2][4]

Troubleshooting Guide: Grignard Synthesis of this compound

The Grignard synthesis is a powerful method but is highly sensitive to reaction conditions. Below are common issues and their solutions.

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps & Solutions
Presence of Moisture Grignard reagents are extremely strong bases and are readily quenched by protic sources like water.[9][10] Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., anhydrous ether or THF). Ensure starting materials, including the 1-bromonaphthalene (B1665260), are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10][11]
Poor Quality Magnesium The surface of magnesium turnings can oxidize, forming a passive layer of MgO that prevents the reaction.[12] Solution: Use fresh, high-quality magnesium turnings. Activate the magnesium surface by crushing the turnings in a mortar and pestle just before use, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[12][13]
Incomplete Grignard Reagent Formation If the initial reaction between magnesium and 1-bromonaphthalene is incomplete, the subsequent carboxylation step will have a low yield. Solution: Ensure the reaction has fully initiated (observe bubbling or a change in color). Gentle heating may be required to start the reaction.[7] Allow sufficient time for the magnesium to be consumed.[10]
Inefficient Carboxylation The reaction with carbon dioxide may be inefficient. Solution: Use a large excess of CO2. This can be done by bubbling dry CO2 gas through the solution or by pouring the Grignard reagent over a large quantity of crushed dry ice.[3][7] Maintain a low temperature (e.g., below -2°C) during the addition to prevent side reactions.[7]

Problem 2: Presence of Naphthalene as a Major Byproduct

Potential Cause Explanation & Solution
Quenching of Grignard Reagent Naphthalene is formed when the Grignard reagent is protonated by a proton source (most commonly water) instead of reacting with CO2.[10] Solution: This is a strong indicator of moisture contamination. Review and improve all anhydrous procedures as detailed in Problem 1 . Ensure the CO2 source is dry.

Problem 3: Presence of Binaphthyl as a Major Byproduct

Potential Cause Explanation & Solution
Wurtz Coupling Reaction The Grignard reagent (1-naphthylmagnesium bromide) can react with unreacted 1-bromonaphthalene in a side reaction known as Wurtz coupling to form 1,1'-binaphthyl.[10] Solution: Add the 1-bromonaphthalene solution slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide, minimizing the coupling reaction. Ensure efficient stirring to quickly disperse the added halide.

Data on Synthesis Yields

The following table summarizes reported yields for various this compound synthesis methods.

Synthesis Method Starting Material Key Reagents Reported Yield Reference
Grignard Carboxylation1-BromonaphthaleneMg, CO2, H2SO468-70%[4][7]
Hydrolysis1-NaphthonitrileNaOH, Alcohol~Quantitative[6]
Oxidation1-AcetophenoneDMSO, I2, TBHP84%[8]
Direct CarboxylationNaphthaleneCO2, Lewis Acid30-63%[5]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent Carboxylation

This protocol is adapted from established procedures.[7]

Materials:

  • Magnesium turnings (24.3 g, 1 gram-atom)

  • 1-Bromonaphthalene (207 g, 1 mole)

  • Anhydrous diethyl ether or THF

  • Dry Carbon Dioxide (from a cylinder or as dry ice)

  • 25% Sulfuric Acid

  • 25% Sodium Hydroxide (B78521)

  • Toluene for recrystallization

  • Iodine crystal (for activation)

Procedure:

  • Apparatus Setup: Assemble a three-necked flask fitted with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel. Flame-dry all glassware under vacuum or an inert gas stream and allow to cool.

  • Grignard Reagent Formation:

    • Place the magnesium turnings in the flask.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 1-bromonaphthalene in anhydrous ether to the flask.

    • If the reaction does not start, gently warm the flask. Initiation is indicated by bubbling and the disappearance of the iodine color.

    • Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir and reflux for an additional 30 minutes to ensure complete reaction.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath to approximately -5°C.

    • Rapidly bubble dry CO2 gas through the vigorously stirred solution, ensuring the temperature does not rise above -2°C. Alternatively, pour the Grignard solution slowly onto a large excess of crushed dry ice with vigorous stirring.

  • Work-up and Isolation:

    • After the addition is complete, allow the mixture to warm to room temperature.

    • Slowly add 25% sulfuric acid with stirring to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of ether.

    • Combine the organic extracts and extract the this compound with 25% sodium hydroxide solution.

  • Precipitation and Purification:

    • Cool the alkaline extract in an ice bath and acidify with 50% sulfuric acid to precipitate the crude this compound.[4]

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the dried crude product from hot toluene to yield pure this compound.

Visualizations

Grignard_Synthesis_Workflow Start Starting Materials (1-Bromonaphthalene, Mg, Anhydrous Ether) Grignard Grignard Reagent Formation (1-Naphthylmagnesium Bromide) Start->Grignard Initiate with I2, Reflux Carboxylation Carboxylation (Reaction with Dry CO2 at < -2°C) Grignard->Carboxylation Add to CO2 source MagnesiumSalt Magnesium Carboxylate Salt Carboxylation->MagnesiumSalt Workup Acidic Work-up (H2SO4) MagnesiumSalt->Workup Protonation CrudeProduct Crude this compound Workup->CrudeProduct Purification Purification (Recrystallization from Toluene) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.

Troubleshooting_Logic Problem Low Yield or Reaction Failure Cause1 Reagent Issue? Problem->Cause1 Cause2 Condition Issue? Problem->Cause2 Cause3 Side Reaction? Problem->Cause3 Sol1a Activate Mg? (Use I2, crush turnings) Cause1->Sol1a Sol1b Reagents Dry? (Anhydrous solvents & starting materials) Cause1->Sol1b Sol2a Inert Atmosphere? (Use N2 or Ar) Cause2->Sol2a Sol2b Correct Temperature? (Low temp for carboxylation) Cause2->Sol2b Sol3a Naphthalene byproduct? (Indicates moisture) Cause3->Sol3a Sol3b Binaphthyl byproduct? (Wurtz Coupling) Cause3->Sol3b Sol3a_fix -> Improve drying technique Sol3a->Sol3a_fix Sol3b_fix -> Slow halide addition Sol3b->Sol3b_fix

Caption: Troubleshooting decision tree for the Grignard synthesis of this compound.

References

Technical Support Center: Purification of Crude 1-Naphthoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Naphthoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The melting point of pure this compound is typically in the range of 157-162°C.[1][2] A broad or depressed melting point range of a recrystallized product often indicates the presence of impurities.

Q2: What are suitable solvents for the recrystallization of this compound?

A2: Toluene (B28343) is a commonly used and effective solvent for the recrystallization of this compound.[2][3] Other solvents in which it is freely soluble when hot and less soluble when cold, such as hot alcohol (e.g., ethanol) and ether, can also be considered.[1][2][4] It is slightly soluble in hot water.[1][2][4]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include starting materials from the synthesis, such as 1-bromonaphthalene (B1665260) if prepared via a Grignard reaction, or byproducts from the oxidation of 1-methylnaphthalene.[2] Other potential impurities could be isomers like 2-Naphthoic acid or other naphthalene (B1677914) derivatives. In crude oil samples, a variety of naphthenic acids can be present.[5]

Q4: What are the key safety precautions to consider when working with this compound and its solvents?

A4: this compound can cause skin and serious eye irritation and may cause respiratory irritation.[6][7][8] It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Solvents like toluene are flammable and have their own specific handling precautions that should be reviewed in their Safety Data Sheet (SDS).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is not saturated enough. - The cooling process is too slow.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11] - Scratch the inside of the flask with a glass rod at the liquid's surface to induce crystallization.[12] - Add a seed crystal of pure this compound. - If crystals still do not form, place the solution in an ice bath to further decrease solubility.[13][14]
An oil forms instead of crystals ("oiling out"). - The boiling point of the solvent is higher than the melting point of the solute. - The solid is highly impure, leading to a significant melting point depression. - The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11] - Consider using a different recrystallization solvent with a lower boiling point. - If impurities are suspected, consider a preliminary purification step like passing the crude material through a short silica (B1680970) plug.[15]
Crystals form too quickly. - The solution is supersaturated. - The solution was cooled too rapidly.- Reheat the solution and add a small amount of extra solvent to ensure the solid is fully dissolved at the boiling point.[11] - Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[16]
Low recovery of purified crystals. - Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were not completely collected from the flask.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystallization. - After filtration, rinse the flask with a small amount of the cold recrystallization solvent to transfer any remaining crystals.
The recrystallized product is still colored. - Colored impurities are present that are not removed by a single recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb the desired product.[17]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for purifying crude this compound using toluene as the solvent.

Materials:

  • Crude this compound

  • Toluene

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and gently heat the mixture to boiling while stirring. Continue adding small portions of hot toluene until the this compound is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a Buchner funnel and receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[13] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[14]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Toluene start->dissolve hot_filtration 2. Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool 3. Slow Cooling to Room Temperature hot_filtration->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vacuum_filtration 5. Vacuum Filtration ice_bath->vacuum_filtration wash 6. Wash with Cold Toluene vacuum_filtration->wash dry 7. Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Naphthoic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed laboratory and industrial methods for synthesizing this compound include:

  • Carboxylation of 1-Naphthylmagnesium Bromide: This Grignard-based method involves reacting 1-bromonaphthalene (B1665260) with magnesium to form the Grignard reagent, which is then carboxylated using carbon dioxide.[1][2]

  • Oxidation of 1-Methylnaphthalene (B46632): This method involves the oxidation of the methyl group of 1-methylnaphthalene to a carboxylic acid using various oxidizing agents.[2][3]

  • Hydrolysis of 1-Cyanonaphthalene: This involves the hydrolysis of the nitrile group of 1-cyanonaphthalene to a carboxylic acid, typically under acidic or basic conditions.[4]

  • Direct Carboxylation of Naphthalene (B1677914): A newer method that involves the direct reaction of naphthalene with carbon dioxide, often using a Lewis acid catalyst.[3]

Q2: I performed a Grignard synthesis and my final product is contaminated with a non-acidic compound. What could it be?

A2: The most likely non-acidic side product in a Grignard synthesis of this compound is naphthalene . This occurs when the highly basic Grignard reagent (1-naphthylmagnesium bromide) is quenched by a proton source, such as trace amounts of water in the glassware or solvents.[5] Another common side product is 1,1'-binaphthyl , formed via a Wurtz coupling reaction between the Grignard reagent and unreacted 1-bromonaphthalene.[5]

Q3: My this compound, synthesized via oxidation of 1-methylnaphthalene, shows a low melting point and impurities in the NMR spectrum. What are the likely side products?

A3: In the oxidation of 1-methylnaphthalene, incomplete oxidation is a common issue. This leads to the formation of intermediates such as 1-naphthaldehyde and 1-naphthylmethanol .[6][7] Over-oxidation can also occur, potentially leading to ring-opened products like phthalic acid.[6][8]

Q4: Why is 2-Naphthoic acid a common impurity in my final product?

A4: The presence of 2-Naphthoic acid typically arises from an isomeric impurity in the starting material. For instance, if the starting 1-bromonaphthalene or 1-methylnaphthalene contains the 2-isomer, it will be carried through the reaction sequence to yield 2-Naphthoic acid alongside the desired product. Commercial this compound often contains the 2-isomer as the main impurity.[9]

Troubleshooting Guides

Guide 1: Low Yield in Grignard Synthesis

Problem: The yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Step Explanation
Incomplete Grignard Reagent Formation Ensure magnesium turnings are fresh and activated. Use a crystal of iodine to initiate the reaction.[10][11] Ensure all glassware is flame-dried and reagents are anhydrous.[5]The magnesium surface can have an oxide layer that prevents reaction. Trace moisture will destroy the Grignard reagent as it forms.[11]
Protonation of Grignard Reagent Use rigorously dried, anhydrous ether or THF.[10][12] Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).Grignard reagents are strong bases and are readily quenched by water or other protic compounds, forming naphthalene instead of the desired product.[5]
Wurtz Coupling Side Reaction Add the 1-bromonaphthalene solution slowly to the magnesium turnings. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[5]This side reaction consumes the Grignard reagent, forming 1,1'-binaphthyl and reducing the yield of the desired carboxylic acid.
Inefficient Carboxylation Use a large excess of freshly crushed dry ice (solid CO₂). Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution.[4]This ensures the Grignard reagent reacts with CO₂ rather than with the initially formed magnesium carboxylate, which can lead to ketone formation. It also minimizes contact with atmospheric moisture.
Guide 2: Product Purity Issues in Oxidation of 1-Methylnaphthalene

Problem: The final this compound product is impure, containing intermediates or over-oxidized products.

Potential Cause Side Product(s) Troubleshooting Step
Incomplete Oxidation 1-Naphthaldehyde, 1-Naphthylmethanol[6][7]Increase reaction time or temperature moderately. Ensure the stoichiometric ratio of the oxidizing agent is sufficient. Consider a stronger oxidant if the issue persists.
Over-oxidation / Ring Cleavage Phthalic acid, other ring-opened products[6]Avoid excessive temperatures and prolonged reaction times. Use a milder, more selective oxidizing agent. Monitor the reaction progress using TLC or GC to stop it at the optimal time.
Dimerization Dimerized naphthalene derivatives[6]This is more common in photochemical oxidations. Ensure the reaction is performed under conditions that disfavor radical coupling, such as in the absence of UV light unless specified by the protocol.

Summary of Common Side Products

The table below summarizes the common side products for the two primary synthesis routes.

Synthesis Route Common Side Products Reason for Formation
Grignard Carboxylation NaphthaleneProtonation of Grignard reagent by moisture.[5]
1,1'-BinaphthylWurtz coupling of Grignard reagent with 1-bromonaphthalene.[5]
1-Naphthyl-1'-naphthyl ketoneReaction of Grignard reagent with the magnesium salt of the product.
Oxidation of 1-Methylnaphthalene 1-NaphthaldehydeIncomplete oxidation.[6][13]
1-NaphthylmethanolIncomplete oxidation.[6]
Phthalic Anhydride / Phthalic AcidOver-oxidation and ring cleavage.[6][8]
2-Naphthoic AcidIsomeric impurity in starting material.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reagent

(Based on the procedure from Organic Syntheses)[4]

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or an inert atmosphere before use.

  • Grignard Formation: Place 24.3 g (1 mole) of dry magnesium turnings and a small crystal of iodine in the flask. Add a solution of 207 g (1 mole) of 1-bromonaphthalene in 500 mL of anhydrous diethyl ether to the dropping funnel.

  • Initiation and Reaction: Add a small portion of the 1-bromonaphthalene solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, reflux the mixture with stirring for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the reaction mixture in an ice-salt bath. While stirring vigorously, add an excess of freshly crushed dry ice (solid CO₂) in small portions. Alternatively, pour the Grignard solution slowly onto a slurry of crushed dry ice in anhydrous ether.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding 250 mL of cold 10% sulfuric acid or hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the ether extracts and wash with a 5% sodium hydroxide (B78521) solution. Acidify the aqueous alkaline extract with dilute HCl to precipitate the crude this compound. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from ethanol (B145695) or toluene (B28343) to obtain the pure product.

Visualizations

Reaction Pathways and Side Products

The following diagrams illustrate the key reaction pathways and the formation of common side products.

Grignard_Synthesis Br 1-Bromonaphthalene Mg Mg, Ether Br->Mg + Wurtz 1,1'-Binaphthyl (Wurtz Coupling Side Product) Br->Wurtz Grignard 1-Naphthylmagnesium Bromide (Grignard Reagent) Mg->Grignard Grignard->Br + (Unreacted) CO2 1. CO₂ (Dry Ice) 2. H₃O⁺ Grignard->CO2 + H2O H₂O (Trace Moisture) Grignard->H2O + Product This compound (Desired Product) CO2->Product Naphthalene Naphthalene (Protonation Side Product) H2O->Naphthalene

Caption: Grignard synthesis of this compound and major side reactions.

Oxidation_Synthesis Start 1-Methylnaphthalene Ox1 [O] Start->Ox1 Intermediate1 1-Naphthylmethanol (Incomplete Oxidation) Ox1->Intermediate1 Ox2 [O] Intermediate1->Ox2 Intermediate2 1-Naphthaldehyde (Incomplete Oxidation) Ox2->Intermediate2 Ox3 [O] Intermediate2->Ox3 Product This compound (Desired Product) Ox3->Product Ox4 [O] (Excess) Product->Ox4 SideProduct Phthalic Anhydride (Over-oxidation) Ox4->SideProduct

Caption: Oxidation pathway of 1-methylnaphthalene to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Issue: Low Yield or Impure Product CheckRoute Which Synthesis Route? Start->CheckRoute Grignard Grignard Route CheckRoute->Grignard Grignard Oxidation Oxidation Route CheckRoute->Oxidation Oxidation Grignard_Yield Low Yield? Grignard->Grignard_Yield Grignard_Impurity Impure Product? Grignard->Grignard_Impurity Check_Anhydrous Verify Anhydrous Conditions & Mg Activation Grignard_Yield->Check_Anhydrous Yes Check_Coupling Slow Halide Addition & Efficient Carboxylation Grignard_Yield->Check_Coupling Yes Check_Naphthalene Impurity is Naphthalene? (Protonation Occurred) Grignard_Impurity->Check_Naphthalene Yes Check_Binaphthyl Impurity is Binaphthyl? (Wurtz Coupling Occurred) Grignard_Impurity->Check_Binaphthyl Yes Check_Naphthalene->Check_Anhydrous Check_Binaphthyl->Check_Coupling Oxidation_Impurity Impurity Detected? Oxidation->Oxidation_Impurity Check_Incomplete Aldehyde/Alcohol Present? (Incomplete Oxidation) Oxidation_Impurity->Check_Incomplete Yes Check_Over Ring-Opened Products? (Over-oxidation) Oxidation_Impurity->Check_Over Yes Optimize_Time Optimize Reaction Time & Oxidant Stoichiometry Check_Incomplete->Optimize_Time Milder_Conditions Use Milder Conditions & Monitor Reaction Check_Over->Milder_Conditions

Caption: Logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Grignard Synthesis of 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Naphthoic acid via Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the Grignard synthesis of this compound?

The synthesis involves two main stages. First, the formation of a Grignard reagent (1-naphthylmagnesium bromide) by reacting 1-bromonaphthalene (B1665260) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This creates a potent carbon nucleophile. In the second stage, this Grignard reagent reacts with carbon dioxide (usually in the form of dry ice), followed by an acidic workup, to yield this compound.[1][2]

Q2: Why are strictly anhydrous ("dry") conditions imperative for this reaction?

Grignard reagents are exceptionally strong bases and will react readily with any compound containing an acidic proton, including trace amounts of water.[3] If moisture is present in the glassware, solvents, or starting materials, it will protonate and "quench" the Grignard reagent, converting it to naphthalene (B1677914) and halting the desired carboxylation reaction.[4] Therefore, all glassware must be meticulously dried (e.g., flame-dried or oven-dried), and anhydrous solvents are essential for a successful synthesis.[3]

Q3: What are the most common side reactions in the synthesis of this compound via Grignard reaction?

The two most prevalent side reactions are:

  • Wurtz Coupling: The Grignard reagent (1-naphthylmagnesium bromide) can react with unreacted 1-bromonaphthalene to form a homocoupling product, 1,1'-binaphthyl. This can be minimized by the slow addition of 1-bromonaphthalene to the magnesium turnings.[3]

  • Protonation: As mentioned in Q2, any source of protons will lead to the formation of naphthalene, reducing the yield of the desired carboxylic acid.[5]

Q4: Which solvent is preferable for this reaction: diethyl ether or THF?

Both diethyl ether and tetrahydrofuran (THF) are commonly used solvents for Grignard reactions. THF is generally a better solvent for stabilizing the Grignard reagent.[6] For the synthesis of 1-naphthylmagnesium bromide, which can be a solid, using a co-solvent like benzene (B151609) with ether may be necessary to keep it in solution, especially during the cooling phase for carboxylation.[7]

Q5: How can I confirm the formation of the Grignard reagent before proceeding with carboxylation?

Visual cues are often the first indication of a successful Grignard reagent formation. These include:

  • The appearance of bubbles on the surface of the magnesium.[8]

  • A noticeable exothermic reaction, potentially causing the solvent to reflux.[8]

  • The reaction mixture turning cloudy and developing a grayish or brownish color.[8]

  • If iodine was used as an activator, its characteristic purple color will disappear.[9]

For a quantitative assessment, a sample of the Grignard reagent can be titrated.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) is preventing the reaction.[8] 2. Presence of Moisture: Trace amounts of water in glassware or solvent are quenching the initial formation of the Grignard reagent.[10] 3. Low Reactivity of 1-Bromonaphthalene: While generally reactive, initiation can sometimes be sluggish.1. Activate Magnesium: Use one of the activation methods detailed in the table below. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere and use freshly distilled anhydrous solvents.[4] 3. Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium. Gentle warming with a heat gun can also help, but be prepared for a vigorous reaction once it starts.[8][11]
Low Yield of this compound 1. Incomplete Grignard Formation: Not all of the 1-bromonaphthalene or magnesium was converted to the Grignard reagent. 2. Side Reactions: Wurtz coupling (forming 1,1'-binaphthyl) or protonation (forming naphthalene) is consuming the Grignard reagent.[3] 3. Inefficient Carboxylation: Poor reaction between the Grignard reagent and CO₂. 4. Loss of Product During Workup: The desired product may be lost during the extraction and isolation phases.1. Optimize Grignard Formation: Ensure the magnesium is of high quality and allow sufficient reaction time (e.g., 1-3 hours), maintaining a gentle reflux to drive the reaction to completion.[3] 2. Minimize Side Reactions: Add the 1-bromonaphthalene solution dropwise to maintain a low concentration and minimize Wurtz coupling. Re-verify that all components are strictly anhydrous to prevent protonation.[3] 3. Optimize Carboxylation: Crush the dry ice to increase its surface area. Add the Grignard solution to a large excess of crushed dry ice to ensure the Grignard reagent reacts with CO₂ rather than other electrophiles. Maintain a low temperature (e.g., -78 °C) during the addition.[7] 4. Proper Workup: After quenching, ensure the aqueous layer is sufficiently acidic to protonate all of the carboxylate salt. Thoroughly extract the product from the aqueous layer with a suitable organic solvent.
Significant Formation of Naphthalene Impurity Quenching of Grignard Reagent: The Grignard reagent was inadvertently quenched by a proton source (e.g., water, acidic impurity).[3]Rigorous Anhydrous Technique: This impurity is a direct indicator of moisture. Re-evaluate all drying procedures for glassware, solvents, and starting materials. Ensure the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon).[3]
Significant Formation of 1,1'-Binaphthyl Impurity Wurtz Coupling: The Grignard reagent reacted with another molecule of 1-bromonaphthalene.[3]Slow Addition of Alkyl Halide: Add the solution of 1-bromonaphthalene to the magnesium suspension very slowly and with efficient stirring. This keeps the instantaneous concentration of the halide low, favoring the reaction with magnesium over the already formed Grignard reagent.[3]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Magnesium Activation Methods Iodine: A small crystal added to the magnesium turnings.[8] 1,2-Dibromoethane: A few drops added to the magnesium.[11] Mechanical Grinding: Gently crushing the magnesium turnings with a glass rod.To remove the passivating MgO layer and expose a fresh, reactive magnesium surface.[8]
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are crucial for solvating and stabilizing the Grignard reagent.[6]
Temperature for Grignard Formation Gentle reflux of the solvent.Provides sufficient energy to initiate and sustain the reaction without promoting excessive side reactions.
Temperature for Carboxylation -78 °C (Dry ice/acetone bath) or below 0 °C.[7]Low temperatures minimize side reactions of the Grignard reagent with the newly formed carboxylate.
Reactant Ratio (Mg:1-Bromonaphthalene) ~1.1 : 1A slight excess of magnesium helps to ensure complete conversion of the aryl halide.
Workup Acidic (e.g., aqueous HCl or H₂SO₄)To protonate the magnesium carboxylate salt and liberate the free this compound.[1]

Experimental Protocols

1. Preparation of 1-Naphthylmagnesium Bromide (Grignard Reagent)

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. All glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon).

  • Place magnesium turnings (1.1 equivalents) in the flask.

  • Add a small crystal of iodine as an activator.

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • Dissolve 1-bromonaphthalene (1 equivalent) in anhydrous ether/THF in the dropping funnel.

  • Add a small portion of the 1-bromonaphthalene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.

  • Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours to ensure complete reaction.

2. Carboxylation of 1-Naphthylmagnesium Bromide

  • In a separate large beaker or flask, place a large excess of freshly crushed dry ice.

  • Cool the prepared Grignard reagent solution in an ice bath.

  • Slowly and carefully, pour the Grignard solution over the crushed dry ice with vigorous stirring.

  • Allow the mixture to stand until all the excess dry ice has sublimated.

  • Slowly quench the reaction by adding a cold, dilute solution of a strong acid (e.g., 10% HCl or H₂SO₄) until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_products Products 1-Bromonaphthalene 1-Bromonaphthalene Grignard_Formation Grignard Reagent Formation (1-Naphthylmagnesium Bromide) 1-Bromonaphthalene->Grignard_Formation Mg_turnings Mg Turnings Mg_turnings->Grignard_Formation Anhydrous_Ether Anhydrous Ether/THF Anhydrous_Ether->Grignard_Formation Carboxylation Carboxylation (with Dry Ice, CO2) Grignard_Formation->Carboxylation Acidic_Workup Acidic Workup (e.g., HCl) Carboxylation->Acidic_Workup 1-Naphthoic_Acid This compound Acidic_Workup->1-Naphthoic_Acid Troubleshooting_Flowchart Start Start Reaction_Initiates Does the reaction initiate? Start->Reaction_Initiates Check_Activation Activate Mg (Iodine, DBE) Ensure anhydrous conditions Reaction_Initiates->Check_Activation No Low_Yield Is the yield low? Reaction_Initiates->Low_Yield Yes Check_Activation->Reaction_Initiates Successful_Reaction Reaction Successful Low_Yield->Successful_Reaction No Impurity_Issue Significant Impurity? Low_Yield->Impurity_Issue Yes Check_Side_Reactions Analyze for side products (Naphthalene, Binaphthyl) Address_Impurity If Naphthalene: Rigorous drying If Binaphthyl: Slow addition Check_Side_Reactions->Address_Impurity Optimize_Conditions Slow halide addition Optimize carboxylation temp. Optimize_Conditions->Start Impurity_Issue->Check_Side_Reactions Yes Impurity_Issue->Successful_Reaction No Address_Impurity->Optimize_Conditions

References

Technical Support Center: 1-Naphthoic Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1-Naphthoic acid during storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid this compound (yellowing or browning) Exposure to light or air (oxidation).Store in a tightly sealed, amber glass container in a dark, well-ventilated area. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Change in physical appearance (clumping) Absorption of moisture (hygroscopic tendencies, especially in certain solvents).[1]Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC) Decomposition due to improper storage conditions (temperature, light, incompatible materials).Review storage conditions against recommendations. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Inconsistent experimental results Degradation of this compound stock solutions.Prepare fresh stock solutions regularly. Store solutions at appropriate low temperatures (-20°C or -80°C) for defined periods. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound is generally stable when stored in a cool, dry, and dark place.[2] It should be kept in a tightly closed container to protect it from moisture and air.[3] It is incompatible with strong bases and strong oxidizing agents.[2]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions in DMSO, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.

Q3: What are the known decomposition pathways for this compound?

A3: The primary documented decomposition pathway for this compound is photodegradation. Exposure to UV light can lead to the formation of various degradation products. While less specific information is available for thermal and hydrolytic degradation of the acid itself, these factors can also contribute to decomposition under certain conditions.

Q4: What are the potential degradation products of this compound?

A4: Under photolytic stress, this compound can degrade into several products. While a complete list of degradants under all conditions is not exhaustively documented, it is a known environmental transformation product of 1-naphthylacetamide and 1-naphthylacetic acid.[5]

Q5: How can I assess the stability of my this compound sample?

A5: A forced degradation study is the most effective way to assess the stability of your this compound sample. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. The resulting degradation products can then be identified and quantified using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Recommended Storage Conditions

Form Temperature Duration Container Additional Precautions
Solid Room TemperatureLong-termTightly sealed, amber glassStore in a dry, well-ventilated area away from light, strong bases, and oxidizing agents.
Solution in DMSO -20°CUp to 1 month[4]Tightly sealed vialsAliquot to avoid freeze-thaw cycles.
Solution in DMSO -80°CUp to 6 months[4]Tightly sealed vialsAliquot to avoid freeze-thaw cycles.

Note: The stability of solutions may vary depending on the solvent used. It is recommended to perform stability studies for solutions in other solvents if they are to be stored for extended periods.

Quantitative Stability Data

Specific quantitative data on the degradation kinetics of this compound under various storage conditions is not extensively available in published literature. To obtain this data, a formal stability study is required. The following table illustrates how such data would be presented.

Storage Condition Time Point Assay (% of Initial) Total Impurities (% ) Specific Degradation Product A (%) Specific Degradation Product B (%)
25°C / 60% RH 0 Months100.0<0.1Not DetectedNot Detected
3 Months99.80.20.10.1
6 Months99.50.50.20.3
40°C / 75% RH 0 Months100.0<0.1Not DetectedNot Detected
1 Month98.51.50.80.7
3 Months96.04.02.21.8
6 Months92.08.04.53.5
Photostability (ICH Q1B Option II) 0 Hours100.0<0.1Not DetectedNot Detected
1.2 million lux hours97.03.01.51.5
200 watt hours/m²95.05.02.52.5

This table is a template. The actual data would be generated through experimental stability studies.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.

Typical HPLC Parameters:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm or 293 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

G cluster_storage Storage Conditions cluster_factors Potential Decomposition Factors Solid Solid Light Light Solid->Light Heat Heat Solid->Heat Moisture Moisture Solid->Moisture Incompatible_Chemicals Incompatible Chemicals (Strong Bases, Oxidizers) Solid->Incompatible_Chemicals Solution Solution Solution->Light Solution->Heat Solution->Incompatible_Chemicals Decomposition Decomposition Light->Decomposition Heat->Decomposition Moisture->Decomposition Incompatible_Chemicals->Decomposition 1-Naphthoic_Acid This compound 1-Naphthoic_Acid->Solid 1-Naphthoic_Acid->Solution

Caption: Factors influencing the decomposition of this compound.

G Start Start Stability Study Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Develop_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_Method Validate_Method Validate HPLC Method (ICH Guidelines) Develop_Method->Validate_Method Analyze_Samples Analyze Stability Samples (Long-term & Accelerated) Validate_Method->Analyze_Samples End Determine Shelf-Life Analyze_Samples->End

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: 1-Naphthoic Acid Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Naphthoic acid production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling chemical syntheses from the lab bench to larger-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and issues that arise during the scale-up of this compound synthesis.

Q1: We are planning to scale up our this compound synthesis. What are the most common production routes, and what are their primary scale-up challenges?

A1: The two most prevalent synthesis routes are the Grignard reaction with 1-bromonaphthalene (B1665260) and the oxidation of 1-methylnaphthalene (B46632). Each presents distinct scale-up challenges.

  • Grignard Reaction: This method involves reacting 1-bromonaphthalene with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide (dry ice).[1][2][3] While often effective at the lab scale, challenges include:

    • Moisture Sensitivity: Grignard reagents are highly reactive with water.[4] Maintaining strictly anhydrous (dry) conditions is critical and becomes more difficult in large-scale industrial reactors.[4]

    • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic (releases significant heat).[4][5] Careful temperature control through controlled reagent addition and efficient cooling systems is crucial to prevent runaway reactions at scale.[5][6]

    • Side Reactions: The formation of byproducts, such as biphenyls from homocoupling, can reduce yield and complicate purification.[4]

  • Oxidation of 1-Methylnaphthalene: This route oxidizes the methyl group of 1-methylnaphthalene to a carboxylic acid.[1] Traditional methods often face the following scale-up hurdles:

    • Harsh Conditions: The reaction often requires high temperatures (100-250°C) and pressures (0.2-3.5 MPa), which necessitates specialized industrial equipment.[7]

    • Catalyst Load & Waste: Many established procedures use heavy metal catalysts (e.g., cobalt or manganese salts) in large quantities, leading to significant environmental concerns and complex waste disposal.[7]

    • Impurity Profile: Side reactions can lead to impurities such as phthalic acid or 1-naphthaldehyde, which can be challenging to separate from the final product.[8][9]

A newer method involving the direct carboxylation of naphthalene (B1677914) using a Lewis acid catalyst and CO2 has been developed to be more environmentally friendly, avoiding heavy metals and having 100% atom economy, but may require process optimization for industrial application.[7]

Q2: Our yield of this compound has dropped significantly after moving from a 10g to a 500g scale using the Grignard route. What are the likely causes and how can we troubleshoot this?

A2: A drop in yield during scale-up is a common problem.[10] For the Grignard synthesis of this compound, several factors could be responsible. This issue can be systematically diagnosed.

Troubleshooting Flowchart for Low Yield

G A Low Yield Observed B Check Moisture Content in Solvent & Glassware A->B C Initiation of Grignard Reaction Sluggish or Failed? B->C Moisture OK S1 Action: Flame-dry glassware. Use freshly distilled anhydrous solvents. B->S1 Moisture Found D Monitor Reaction Temperature During Grignard Formation C->D Initiation OK S2 Action: Activate Mg with iodine or 1,2-dibromoethane. Ensure high purity Mg turnings. C->S2 Yes E Analyze Crude Product for Byproducts (TLC/GC) D->E Temp. Stable S3 Action: Ensure slow, controlled addition of 1-bromonaphthalene. Improve reactor cooling efficiency. D->S3 Exotherm Spike F Review Purification Method E->F Purity High S4 Action: Identify impurities. Optimize temperature and addition rate to minimize side reactions. E->S4 Byproducts Found Z Yield Improved F->Z Optimized S5 Action: Perform solvent screening for recrystallization. Minimize transfers to reduce mechanical loss. F->S5 High Loss S1->C S2->D S3->E S4->F S5->Z

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Possible Causes:

  • Inadequate Moisture Control: The most common issue. Ensure all glassware is rigorously flame-dried under vacuum and solvents are certified anhydrous.[11]

  • Poor Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction from starting. Use fresh magnesium and consider activation with a small crystal of iodine or a few drops of 1,2-dibromoethane.[11][12]

  • Inefficient Temperature Management: An uncontrolled exotherm can lead to side reactions. The rate of addition of 1-bromonaphthalene should be carefully controlled to maintain a steady, gentle reflux.[4]

  • Ineffective Carboxylation: Ensure a large excess of high-quality dry ice is used and that the Grignard solution is added slowly to it with vigorous stirring to maintain a low temperature and prevent side reactions.[11]

  • Loss During Workup/Purification: Transferring large volumes can lead to mechanical losses. Additionally, the purification method itself may be less efficient at scale.[10]

Q3: We are struggling with the purification of crude this compound at a 1 kg scale. Column chromatography is not feasible. What are our options?

A3: Moving away from chromatography is a critical step in scaling up. Recrystallization is the most effective and scalable method for purifying solid products like this compound.[6]

Key Steps for Developing a Scalable Purification Process:

  • Solvent Screening: The goal is to find a solvent (or solvent system) that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.[6]

  • Aqueous Wash: Before recrystallization, washing the crude product can be highly effective. An alkaline wash (e.g., with sodium bicarbonate solution) will convert the acidic this compound to its water-soluble salt, allowing organic impurities to be washed away with an immiscible solvent. The aqueous layer can then be re-acidified to precipitate the purified acid.[12]

  • Recrystallization: Once a suitable solvent is found, perform the recrystallization. Toluene is a commonly cited solvent for this compound.[12]

Purification MethodScaleProsCons
Column Chromatography Lab (<100g)High purity, good separation of close-running spots.Not scalable, high solvent consumption, time-consuming.[7][8]
Aqueous Wash (Acid/Base) Lab & PlantRemoves neutral or basic/acidic impurities effectively, cost-effective.May not remove all impurities, requires handling of large liquid volumes.
Recrystallization Lab & PlantHighly scalable, cost-effective, can yield very pure crystalline product.[6]Requires solvent screening, can have lower recovery than chromatography.[8]

Experimental Protocols

Protocol: Scalable Grignard Synthesis of this compound

This protocol is adapted from established procedures and includes notes for scale-up.[12]

Materials:

  • Magnesium turnings (1.2 eq.)

  • 1-Bromonaphthalene (1.0 eq.)

  • Anhydrous Diethyl Ether or THF

  • Iodine (one small crystal for activation)

  • Dry Ice (solid CO2, large excess)

  • Hydrochloric Acid (or Sulfuric Acid) for workup

  • Toluene (for recrystallization)

Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Purification Phase A 1. Grignard Reagent Formation B 2. Carboxylation A->B C 3. Quenching & Acidification B->C D 4. Extraction & Wash C->D E 5. Recrystallization D->E F 6. Drying E->F G Final Product: This compound F->G Start Raw Materials: 1-Bromonaphthalene, Mg, CO2 Start->A

Caption: General experimental workflow for this compound synthesis.

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, multi-neck reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere (Nitrogen or Argon).

    • Add magnesium turnings (1.2 eq.) to the reactor. Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromonaphthalene (1.0 eq.) in anhydrous ether or THF.

    • Add a small portion of the bromide solution to the magnesium. Gentle warming may be needed to initiate the reaction. Initiation is indicated by a color change and self-sustaining reflux.

    • Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle, controllable reflux. This step is critical for managing the exotherm at scale.

    • After addition is complete, continue stirring and refluxing for an additional 1-2 hours to ensure complete consumption of the magnesium.[11]

  • Carboxylation:

    • Cool the Grignard solution to 0°C in an ice bath.

    • In a separate, larger reactor, place a large excess of crushed dry ice.

    • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. Maintain the temperature below 0°C.

  • Workup and Isolation:

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

    • Slowly quench the reaction by adding aqueous HCl or H2SO4 until the solution is acidic and all solids have dissolved.

    • Separate the organic layer. Extract the aqueous layer with additional ether or another suitable solvent.

    • Combine the organic extracts and wash with water, then with a saturated brine solution.

  • Purification:

    • Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

    • Dissolve the crude solid in a minimal amount of hot toluene.[12]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum. A typical yield for this procedure is in the range of 60-75%.[3][12]

Reaction Pathways and Side Products

Understanding the main reaction and potential side reactions is key to optimizing the process. The Grignard synthesis, while effective, can be accompanied by side product formation.

Reaction Pathway Diagram

G cluster_0 Main Reaction cluster_1 Side Reaction (Wurtz Coupling) A 1-Bromonaphthalene + Mg B 1-Naphthylmagnesium Bromide (Grignard Reagent) A->B C 1) CO2 2) H3O+ B->C E Reacts with 1-Bromonaphthalene B->E D This compound (Desired Product) C->D F 1,1'-Binaphthyl (Impurity) E->F

Caption: Main reaction and a common side reaction in the Grignard route.

The primary side reaction is a Wurtz-type coupling where the Grignard reagent reacts with unreacted 1-bromonaphthalene to form 1,1'-binaphthyl. This can be minimized by slow addition of the halide to the magnesium, ensuring that the concentration of free 1-bromonaphthalene is kept low.

References

Technical Support Center: 1-Naphthoic Acid Reactions - Temperature Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 1-Naphthoic acid. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for common reactions with this compound?

A1: The optimal temperature for reactions with this compound is highly dependent on the specific transformation being performed. For instance, the synthesis of this compound via carboxylation of a Grignard reagent is conducted at sub-zero temperatures, while its conversion to 1-Naphthoyl chloride requires elevated temperatures.

Q2: How critical is precise temperature control in this compound reactions?

A2: Precise temperature control is crucial for ensuring reaction efficiency, product purity, and safety.[1][2] Temperature fluctuations can significantly alter reaction rates and may lead to the formation of unwanted byproducts, thereby reducing the yield and purity of the desired product.[1] In some cases, poor temperature control can lead to runaway reactions, posing a significant safety hazard.

Q3: What are the general signs of poor temperature control in my reaction?

A3: Indicators of inadequate temperature control include inconsistent reaction rates, lower than expected yields, and the presence of unexpected impurities in your product. Visual cues such as a sudden change in color, unexpected gas evolution, or a rapid increase in reaction mixture viscosity can also signal temperature-related issues.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 1-Naphthoyl chloride from this compound

Possible Cause: Inadequate reaction temperature. The conversion of this compound to 1-Naphthoyl chloride using thionyl chloride (SOCl₂) typically requires heating to proceed at an optimal rate.

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure your reaction is being heated to the recommended temperature. Several literature procedures specify heating the reaction mixture.

  • Optimize Heating Method: Use a controlled heating mantle or an oil bath to ensure uniform and stable heating.

  • Monitor for Gas Evolution: The reaction between this compound and thionyl chloride evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. A steady evolution of gas is an indicator that the reaction is proceeding. If gas evolution is slow or absent, the temperature may be too low.

  • Increase Reaction Time: If increasing the temperature is not feasible due to potential side reactions, consider extending the reaction time to drive the reaction to completion.

Issue 2: Formation of Impurities During the Synthesis of this compound via Grignard Reaction

Possible Cause: The temperature of the carboxylation step (reaction with CO₂) was too high. The reaction of the Grignard reagent (1-naphthylmagnesium bromide) with carbon dioxide is highly exothermic, and elevated temperatures can lead to side reactions.

Troubleshooting Steps:

  • Maintain Low Temperature: The reaction should be maintained at a low temperature, typically between -7°C and -2°C.[3][4] Use an ice-salt bath or a cryocooler to achieve and maintain this temperature range.

  • Slow Addition of CO₂: Introduce the carbon dioxide (either as a gas or as dry ice) slowly to the Grignard reagent solution. This will help to control the exotherm and maintain the low temperature.[4]

  • Vigorous Stirring: Ensure efficient stirring to promote heat transfer and maintain a homogenous temperature throughout the reaction mixture.

  • Monitor Internal Temperature: Use a low-temperature thermometer or a thermocouple to monitor the internal temperature of the reaction mixture throughout the addition of carbon dioxide.

Quantitative Data Summary

ReactionReagentsTemperature (°C)Reaction TimeYield (%)Reference
Synthesis of 1-Naphthoyl chlorideThis compound, Thionyl chloride502 hours~100--INVALID-LINK--[5]
Synthesis of 1-Naphthoyl chlorideThis compound, Thionyl chlorideReflux2 hours~100--INVALID-LINK--[6]
Synthesis of this compound1-Bromonaphthalene (B1665260), Mg, CO₂-7 to -21.25-1.5 hours68-70--INVALID-LINK--[4]
Synthesis of this compound1-Acetonaphthone, I₂, DMSO, TBHP1306 hours84--INVALID-LINK--[7]
Esterification of this compoundThis compound, Toluene (B28343), Thionyl chloride, AnilineRoom Temperature12 hours---INVALID-LINK--[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Naphthoyl chloride from this compound

This protocol is based on a method described by PrepChem.com.[5]

Materials:

  • This compound

  • Thionyl chloride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Thermometer

  • Vacuum source

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 1.03 g of this compound and 4.86 g of thionyl chloride.

  • Stir the mixture at 50°C for 2 hours. A heating mantle or oil bath can be used to maintain the temperature.

  • After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The product, 1-Naphthoyl chloride, is obtained as a liquid.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous ether

  • Dry benzene (B151609)

  • Carbon dioxide (dry ice or gas)

  • Sulfuric acid (25%)

  • Three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Low-temperature thermometer

Procedure:

  • Grignard Reagent Formation:

    • In a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, place 24.3 g of magnesium turnings.

    • Add 100 cc of anhydrous ether and a small amount of 1-bromonaphthalene (with a crystal of iodine to initiate the reaction).

    • Once the reaction starts, add a solution of 192 g of 1-bromonaphthalene in 500 cc of anhydrous ether at a rate that maintains a vigorous but controlled reaction.

    • After the addition is complete, continue stirring and refluxing for 30 minutes.

    • Add 533 cc of dry benzene to dissolve the Grignard reagent.

  • Carboxylation:

    • Cool the reaction mixture to -7°C using an ice-salt bath.

    • Replace the separatory funnel with a thermometer and a gas inlet tube.

    • Introduce dry carbon dioxide at a rate that maintains the temperature below -2°C.

    • Continue the addition of carbon dioxide until the temperature no longer rises, which typically takes 1.25 to 1.5 hours.

  • Workup:

    • Slowly add 25% sulfuric acid to the reaction mixture while stirring in an ice bath until all the excess magnesium has dissolved.

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic extracts and extract the this compound with a 25% sodium hydroxide (B78521) solution.

    • Acidify the alkaline extract with 50% sulfuric acid to precipitate the crude this compound.

    • Collect the crude product by filtration, wash with water, and dry.

    • Recrystallize the crude product from toluene to obtain pure this compound.

Visualizations

experimental_workflow_naphthoyl_chloride cluster_start Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup cluster_product Step 4: Product start Combine this compound and Thionyl chloride react Heat to 50°C and stir for 2 hours start->react Heat cool Cool to Room Temperature react->cool Completion evaporate Remove excess Thionyl chloride under reduced pressure cool->evaporate product Obtain 1-Naphthoyl chloride evaporate->product

Caption: Workflow for the synthesis of 1-Naphthoyl chloride.

troubleshooting_low_yield issue Low Yield of 1-Naphthoyl chloride cause1 Inadequate Reaction Temperature issue->cause1 cause2 Insufficient Reaction Time issue->cause2 cause3 Poor Heat Transfer issue->cause3 solution1 Verify and Adjust Temperature to 50°C or Reflux cause1->solution1 solution2 Extend Reaction Time cause2->solution2 solution3 Use Controlled Heating (Oil Bath) and Ensure Good Stirring cause3->solution3

Caption: Troubleshooting logic for low yield in 1-Naphthoyl chloride synthesis.

References

Technical Support Center: Monitoring 1-Naphthoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of 1-Naphthoic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound and its reaction mixtures.

Issue 1: Peak Tailing in HPLC Analysis of this compound

Q: My this compound peak is showing significant tailing in my reverse-phase HPLC chromatogram. What could be the cause and how can I fix it?

A: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]

  • Primary Cause: The most likely reason is the interaction of the carboxylate group of this compound with residual, un-capped silanol (B1196071) groups on the surface of the silica-based column packing.[1][2] These silanol groups can be acidic and interact with the polar carboxyl group, leading to a secondary retention mechanism that causes peak tailing.[1]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like formic acid or phosphoric acid will ensure that the carboxylic acid group of this compound is fully protonated.[3][4] This reduces its polarity and minimizes interactions with the silanol groups, resulting in a more symmetrical peak shape.[3][4]

    • Use a Highly End-Capped Column: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped have fewer free silanol groups, which significantly reduces the chances of secondary interactions and peak tailing.[2]

    • Consider a Different Stationary Phase: If pH adjustment is not sufficient, consider using a column with a different stationary phase, such as a polymer-based column or one with a polar-embedded group, which can shield the analyte from the silica surface.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[3]

Issue 2: Inaccurate Quantification and Poor Reproducibility

Q: I am observing inconsistent and non-reproducible quantitative results for my this compound samples. What are the potential sources of this error?

A: Inaccurate quantification can stem from several factors, from sample preparation to the analytical method itself.

  • Sample Preparation:

    • Incomplete Dissolution: this compound is sparingly soluble in water but freely soluble in hot alcohol and ether.[5] Ensure your sample is fully dissolved in the chosen diluent before injection. Incompatibility between the injection solvent and the mobile phase can also lead to poor peak shape and reproducibility.[3]

    • Filtration: Always filter your samples through a 0.45 µm filter to remove any particulate matter that could block the column or injector.[6][7]

  • Chromatographic Conditions:

    • Mobile Phase Preparation: The composition of the mobile phase is critical. An error of just 1% in the organic solvent concentration can alter retention times by 5-15%.[6] It is recommended to prepare mobile phases gravimetrically for better accuracy.[6]

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times and variable peak areas.

  • System Suitability:

    • Perform regular system suitability tests, including multiple injections of a standard solution, to check for precision, peak asymmetry, and other parameters. This will help you identify if the issue is with the instrument itself.

Issue 3: Difficulty in Separating this compound from Isomers and Impurities

Q: I am having trouble separating this compound from its isomer, 2-Naphthoic acid, and other potential impurities from the reaction mixture. How can I improve the resolution?

A: Co-elution of isomers and impurities is a common challenge. Here are some strategies to enhance separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased, is often more effective than an isocratic method for separating compounds with different polarities.[6]

    • Solvent Choice: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can affect the selectivity of the separation. Try different solvent combinations to see which provides the best resolution.

  • Column Selection:

    • Particle Size and Length: Using a column with a smaller particle size (e.g., <3 µm) or a longer column will increase the number of theoretical plates and improve separation efficiency.

    • Stationary Phase Chemistry: Consider a phenyl-hexyl or a biphenyl (B1667301) stationary phase, which can provide different selectivity for aromatic compounds compared to a standard C18 column due to pi-pi interactions.

  • Temperature:

    • Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, which may improve resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring this compound reactions?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[8][9] HPLC is generally preferred for its ability to analyze thermally labile compounds and for its versatility in method development.[10] GC-MS is also a powerful technique but may require derivatization of the carboxylic acid to a more volatile ester to improve chromatographic performance.[9][11]

Q2: What are the typical impurities I should look for in a this compound synthesis?

A2: The impurities will depend on the synthetic route.

  • Isomeric Impurity: 2-Naphthoic acid is a common isomer that may be present.[12]

  • Starting Materials: Unreacted starting materials, such as 1-bromonaphthalene (B1665260) (in Grignard synthesis) or 1-acetonaphthone (in oxidation synthesis), may be present.[8][13]

  • Byproducts: Depending on the reaction conditions, byproducts from side reactions can also be present. For example, in the Grignard synthesis, homocoupling of the Grignard reagent can lead to binaphthyl impurities.

Q3: How should I prepare a sample from a reaction mixture for HPLC analysis?

A3:

  • Quenching: Ensure the reaction is stopped (quenched) before sampling.

  • Dilution: Take a small, accurately measured aliquot of the reaction mixture and dilute it with a suitable solvent (the diluent). The diluent should ideally be the same as the initial mobile phase to ensure good peak shape.

  • Extraction (if necessary): If the reaction mixture contains components that are incompatible with the HPLC system (e.g., strong acids, bases, or salts), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

  • Filtration: All samples must be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.[6][7]

Q4: Are there any known biological activities or signaling pathways associated with this compound or its derivatives?

A4: Yes, derivatives of this compound have been shown to have biological activity. For instance, 1,4-dihydroxy-2-naphthoic acid, a bacterial metabolite, is an agonist of the aryl hydrocarbon receptor (AhR).[14] Pamoic acid, which consists of two linked naphthoic acid molecules, is a potent agonist for the orphan receptor GPR35. Activation of GPR35 by pamoic acid has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) and the recruitment of β-arrestin2.[15] Additionally, there is a known bacterial degradation pathway for this compound.[16][17]

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis and analysis of this compound.

Table 1: Reported Yields for this compound Synthesis

Synthesis MethodStarting MaterialReported YieldPurityReference
Grignard Reaction1-Bromonaphthalene68-70%-[13]
Oxidation1-Acetonaphthone84%-[8][18]
Carboxylation of Naphthalene (B1677914)Naphthalene and CO230-40%>98% (LC)[19]

Table 2: Example Analytical Method Performance (for Naphthols by GC-MS)

ParameterValueReference
Limit of Detection (LOD)0.30 µg/L[20]
Limit of Quantification (LOQ)1.00 µg/L[20]

Note: This data is for the related compounds, 1- and 2-naphthol, and serves as an illustrative example of the performance that can be achieved with GC-MS.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Related Compounds (Adapted from a method for a related compound) [6]

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Linearly increase the percentage of Mobile Phase B to elute this compound and any less polar impurities.

    • Include a wash step with a high percentage of Mobile Phase B to clean the column.

    • Return to initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength where this compound has significant absorbance (e.g., 254 nm or a maximum absorbance wavelength determined by a UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a diluent (e.g., a 50:50 mixture of acetonitrile and water) to a target concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Synthesis of this compound via Grignard Reaction (Abridged) [13]

  • In a three-necked flask equipped with a stirrer and reflux condenser, place magnesium turnings covered with anhydrous ether.

  • Add a small amount of 1-bromonaphthalene and a crystal of iodine to initiate the reaction.

  • Once the reaction starts, slowly add a solution of 1-bromonaphthalene in anhydrous ether.

  • After the addition is complete, reflux the mixture for 30 minutes.

  • Cool the reaction mixture in an ice-salt bath.

  • Bubble dry carbon dioxide gas through the stirred reaction mixture, maintaining a low temperature.

  • After the reaction is complete, hydrolyze the mixture by slowly adding it to ice and sulfuric acid.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic extracts and extract the this compound into an aqueous sodium hydroxide (B78521) solution.

  • Acidify the alkaline extract to precipitate the crude this compound.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like toluene (B28343) to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction_mixture Reaction Mixture Aliquot dilution Dilution with Solvent reaction_mixture->dilution filtration Filtration (0.45 µm) dilution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for HPLC analysis of this compound reactions.

troubleshooting_logic start Peak Tailing Observed is_it_all_peaks Do all peaks tail? start->is_it_all_peaks physical_problem Likely a physical problem (e.g., column void, dead volume) is_it_all_peaks->physical_problem Yes chemical_problem Likely a chemical problem (secondary interactions) is_it_all_peaks->chemical_problem No solution_physical Check fittings, tubing. Consider replacing column. physical_problem->solution_physical solution_chemical1 Lower mobile phase pH (e.g., to 2-3) chemical_problem->solution_chemical1 solution_chemical2 Use a highly end-capped column chemical_problem->solution_chemical2

Caption: Troubleshooting logic for HPLC peak tailing.

signaling_pathway cluster_downstream Downstream Signaling ligand Pamoic Acid (Naphthoic Acid Dimer) receptor GPR35 ligand->receptor Activation erk ERK Phosphorylation receptor->erk beta_arrestin β-Arrestin2 Recruitment receptor->beta_arrestin cellular_response Cellular Response (e.g., Antinociception) erk->cellular_response beta_arrestin->cellular_response

Caption: GPR35 signaling pathway activated by a naphthoic acid derivative.

References

byproduct formation in the oxidation of 1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 1-methylnaphthalene (B46632).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the oxidation of 1-methylnaphthalene?

A1: The oxidation of 1-methylnaphthalene can yield a variety of byproducts depending on the reaction conditions. Common byproducts include both side-chain oxidation products and ring-opened compounds. Identified byproducts include 1,4-naphthoquinone (B94277), 1-naphthaldehyde, 4-hydroxy-4-methylnaphthalen-1-one, and various isomers of (hydroxymethyl)naphthalene.[1][2][3] In some cases, further oxidation can lead to 1-naphthoic acid and phthalic anhydride.[4] Dimerization products have also been observed, particularly under UV irradiation in an inert atmosphere.[4]

Q2: What factors influence the distribution and yield of oxidation byproducts?

A2: Several factors can significantly impact the product distribution:

  • Temperature: An increase in temperature can lead to deeper oxidation. For instance, as temperature increases, the yield of primary oxidation products like n-(hydroxymethyl)naphthalene may decrease, while the yield of secondary products like 1,4-naphthoquinone can increase.[1]

  • Oxidizing Agent: The type and concentration of the oxidizing agent (e.g., OH radicals, SeO2) will dictate the reaction pathway and selectivity. The presence of environmentally persistent free radicals (EPFRs) has been shown to generate OH radicals, which drive the oxidation process.[1][2][3]

  • Reaction Environment: The presence of oxygen is crucial for the formation of oxygenated byproducts.[4] Reactions carried out in the gas phase versus aqueous media can also yield different product profiles due to differences in radical stability and solubility.[1] The presence of NOx in photooxidation studies also impacts the secondary organic aerosol (SOA) yields.[5]

  • Catalysts: The presence of metal oxides, such as copper oxide, can promote the oxidation of 1-methylnaphthalene.[1]

Q3: How can I identify the various byproducts in my reaction mixture?

A3: The most common and effective method for identifying and quantifying the byproducts of 1-methylnaphthalene oxidation is Gas Chromatography-Mass Spectrometry (GC-MS).[1] For quantification, it is essential to use calibration curves with authentic standards for each identified byproduct.[1] In cases where a standard is not commercially available, a compound with a similar structure and mass spectral response may be used as a reference.[1]

Troubleshooting Guide

Problem 1: Low or no conversion of 1-methylnaphthalene.

  • Possible Cause: Inactive oxidizing agent or unfavorable reaction conditions.

  • Troubleshooting Steps:

    • Verify Oxidant Activity: If using a chemical oxidant like SeO2, ensure it is fresh and has not degraded. For radical-driven reactions, confirm the conditions are suitable for radical generation (e.g., presence of a radical initiator, appropriate pH for Fenton-like reactions).[1][6]

    • Check Reaction Temperature: Oxidation reactions are often temperature-dependent. Ensure the reaction is being conducted at the optimal temperature.[1]

    • Ensure Proper Mixing: In heterogeneous reactions, ensure adequate mixing to facilitate contact between the reactants.

Problem 2: Unexpected peaks in the GC-MS chromatogram.

  • Possible Cause: Formation of unexpected byproducts, dimers, or contamination.

  • Troubleshooting Steps:

    • Mass Spectral Library Search: Utilize a mass spectral library (e.g., NIST) to tentatively identify the unknown peaks.

    • Consider Dimerization: Under certain conditions, such as UV irradiation, 1-methylnaphthalene can form dimers.[4] Check for masses corresponding to C22H18 and its oxygenated derivatives.

    • Analyze Blank Samples: Run a blank sample containing only the solvent and reagents (without 1-methylnaphthalene) to rule out contamination from these sources.

Problem 3: Poor reproducibility of results.

  • Possible Cause: Inconsistent reaction conditions or sample handling.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental parameters, including temperature, reaction time, reagent concentrations, and mixing speed, are kept consistent between experiments.

    • Control Atmosphere: The presence and concentration of oxygen can significantly affect the reaction.[4] Control the reaction atmosphere if it is a critical parameter.

    • Consistent Sample Preparation: Follow a standardized protocol for sample extraction, derivatization (if any), and analysis to minimize variability.

Quantitative Data

Table 1: Influence of Temperature on Byproduct Yield in the EPFR-Driven Oxidation of 1-Methylnaphthalene

ByproductRelative Yield at 25°CRelative Yield at 37°C
n-(hydroxymethyl)naphthaleneHigherLower
1,4-naphthoquinoneLowerAlmost Doubled

Data synthesized from qualitative descriptions in the literature.[1]

Table 2: Secondary Organic Aerosol (SOA) Yields from 1-Methylnaphthalene Photooxidation

ConditionSOA Yield Range
High NOx with HONO0.21 - 1.52
Low NOx0.14 - 0.72
H2O2 (ultra-low NOx) & Low NOx + H2O2> 1.0

Data from photooxidation chamber studies.[5]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Oxidation of 1-Methylnaphthalene

  • Reaction Setup: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7.4).

  • Addition of Reactants: Add the source of oxidant (e.g., a Fenton reagent precursor like Fe(II) and H2O2, or a catalyst that generates radicals).[1]

  • Introduction of 1-Methylnaphthalene: Introduce 1-methylnaphthalene to the reaction mixture. This can be done by coating it onto a solid support (like silica (B1680970) particles) to simulate particulate matter interactions or by direct addition if studying its aqueous phase oxidation.[1]

  • Reaction Conditions: Maintain the desired temperature and stir the mixture for the specified reaction time.

  • Quenching and Extraction: Stop the reaction and extract the organic components using a suitable solvent like dichloromethane (B109758) or hexane.

  • Analysis: Analyze the extract using GC-MS to identify and quantify the products.

Protocol 2: Sample Preparation and GC-MS Analysis

  • Sample Extraction: After the reaction, extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a small volume under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or semi-polar capillary column suitable for separating polycyclic aromatic hydrocarbons (e.g., HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) and hold.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with reference libraries and their retention times with those of authentic standards. Quantify by integrating the peak areas and using a calibration curve.[1]

Visualizations

G cluster_main_pathway Main Oxidation Pathway cluster_secondary_pathway Secondary Oxidation & Ring Opening 1-Methylnaphthalene 1-Methylnaphthalene 1-Naphthylmethyl_Radical 1-Naphthylmethyl Radical 1-Methylnaphthalene->1-Naphthylmethyl_Radical H-abstraction Hydroxylated_Intermediates Hydroxylated Intermediates 1-Methylnaphthalene->Hydroxylated_Intermediates OH Radical Addition 1-Naphthaldehyde 1-Naphthaldehyde 1-Naphthylmethyl_Radical->1-Naphthaldehyde +O2 1-Naphthoic_Acid This compound 1-Naphthaldehyde->1-Naphthoic_Acid Oxidation 1,4-Naphthoquinone 1,4-Naphthoquinone Hydroxylated_Intermediates->1,4-Naphthoquinone Ring_Opened_Products Ring-Opened Products 1,4-Naphthoquinone->Ring_Opened_Products Further Oxidation

Caption: Primary and secondary byproduct formation pathways in 1-methylnaphthalene oxidation.

G Reaction_Setup Reaction Setup (Solvent, Reagents) Start_Reaction Introduce 1-MN & Start Reaction Reaction_Setup->Start_Reaction Incubation Incubate (Controlled T, Time) Start_Reaction->Incubation Quench_Extract Quench Reaction & Extract Products Incubation->Quench_Extract Analysis GC-MS Analysis Quench_Extract->Analysis Data_Processing Data Processing (Identification & Quantification) Analysis->Data_Processing

Caption: A typical experimental workflow for 1-methylnaphthalene oxidation studies.

Caption: Troubleshooting decision tree for low product yield in experiments.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Naphthoic Acid and 2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-naphthoic acid and 2-naphthoic acid, two key isomers with distinct properties relevant to organic synthesis and drug development. Understanding their differential reactivity, governed by subtle electronic and steric factors, is crucial for designing efficient synthetic routes and predicting molecular behavior. This document summarizes key quantitative data, provides detailed experimental protocols for representative reactions, and visualizes the underlying principles of their reactivity.

Introduction to this compound and 2-Naphthoic Acid

This compound and 2-naphthoic acid are aromatic carboxylic acids derived from naphthalene (B1677914). Their isomeric nature, with the carboxylic acid group positioned at the alpha (1-) and beta (2-) positions of the naphthalene ring, respectively, leads to significant differences in their chemical behavior. These differences are primarily attributed to the distinct electronic environments and steric hindrances associated with each position.

Comparative Reactivity Data

The reactivity of the carboxylic acid group in these isomers is influenced by both electronic and steric effects. In general, reactions involving nucleophilic attack on the carbonyl carbon are faster for 2-naphthoic acid due to reduced steric hindrance. Conversely, the acidity of the carboxylic proton is slightly higher for this compound.

Property/ReactionThis compound2-Naphthoic AcidKey Influencing Factor(s)
pKa 3.7[1]4.17Electronic Effect: The electron-withdrawing inductive effect of the second aromatic ring is slightly more pronounced at the 1-position, stabilizing the carboxylate anion.[2]
Esterification (Relative Rate) SlowerFasterSteric Hindrance: The "peri-interaction" between the carboxylic acid group at the 1-position and the hydrogen atom at the 8-position hinders the approach of nucleophiles.[3]
Amide Formation (Relative Rate) SlowerFasterSteric Hindrance: Similar to esterification, the peri-interaction in this compound impedes the approach of amines to the carbonyl carbon.

Experimental Protocols

Fischer Esterification of Naphthoic Acids

This protocol describes a general procedure for the acid-catalyzed esterification of both 1- and 2-naphthoic acid with an alcohol (e.g., methanol (B129727) or ethanol) to form the corresponding methyl or ethyl ester.

Materials:

  • This compound or 2-Naphthoic acid

  • Anhydrous alcohol (e.g., methanol or ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the naphthoic acid (1.0 equivalent) in an excess of the anhydrous alcohol (which also serves as the solvent).[4]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.[5][6]

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be further purified by column chromatography or distillation.

Synthesis of Naphthoyl Chlorides

This protocol outlines the conversion of 1- and 2-naphthoic acid to their corresponding acyl chlorides, which are highly reactive intermediates for amide and ester synthesis.

Materials:

  • This compound or 2-Naphthoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

Procedure using Thionyl Chloride:

  • In a fume hood, place the naphthoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.

  • Add an excess of thionyl chloride (e.g., 2-3 equivalents).[7]

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.[7]

  • After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure to yield the crude naphthoyl chloride, which can often be used without further purification.

Visualizing Reactivity Differences

The following diagrams illustrate the key structural and electronic factors that differentiate the reactivity of this compound and 2-naphthoic acid.

Steric_Hindrance cluster_1 This compound cluster_2 2-Naphthoic Acid 1_Naphthoic_Acid Carboxylic Acid at C1 Steric_Clash Peri-Interaction (Steric Hindrance) 1_Naphthoic_Acid->Steric_Clash Peri_Hydrogen Hydrogen at C8 Peri_Hydrogen->Steric_Clash 2_Naphthoic_Acid Carboxylic Acid at C2 No_Hindrance No Significant Steric Hindrance Nucleophile Nu- Nucleophile->Steric_Clash Hindered Attack Nucleophile->No_Hindrance Unhindered Attack Electronic_Effects cluster_isomers Isomer Comparison Naphthoic_Acid Naphthoic Acid Deprotonation Deprotonation (Acidity) Naphthoic_Acid->Deprotonation Carboxylate_Anion Carboxylate Anion (Conjugate Base) Deprotonation->Carboxylate_Anion Stabilization Anion Stabilization Carboxylate_Anion->Stabilization 1_Naphthoate 1-Naphthoate Anion Stabilization->1_Naphthoate Slightly Greater Inductive Effect 2_Naphthoate 2-Naphthoate Anion Stabilization->2_Naphthoate Slightly Weaker Inductive Effect Higher_Acidity pKa = 3.7 1_Naphthoate->Higher_Acidity More Stable Anion Lower_Acidity pKa = 4.17 2_Naphthoate->Lower_Acidity Less Stable Anion

References

A Comparative Guide to the Validation of Analytical Methods for 1-Naphthoic Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 1-Naphthoic acid with alternative analytical techniques. The information presented is essential for method selection, development, and validation in research and quality control settings.

High-Performance Liquid Chromatography (HPLC): A High-Standard for Purity and Potency

Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted method for the analysis of aromatic carboxylic acids like this compound, offering excellent resolution, sensitivity, and reproducibility.

Experimental Protocol: HPLC-UV Analysis

A typical HPLC method for the analysis of this compound involves the following:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is generally effective.

  • Mobile Phase: A gradient elution is often employed to ensure the separation of compounds with varying polarities. A common mobile phase consists of:

  • Gradient Program: A typical gradient might start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the analyte and any less polar impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

Sample and Standard Preparation:
  • Standard Solution: Accurately weigh and dissolve a this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution.

HPLC Method Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Optimize Chromatographic Conditions Optimize Chromatographic Conditions Specificity Specificity Optimize Chromatographic Conditions->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method validation.

Performance Characteristics of a Validated HPLC Method

The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of a small organic molecule like this compound, in accordance with ICH guidelines.

Validation ParameterTypical Acceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration for assay.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2%
- Intermediate Precision (Inter-day)≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Alternative Analytical Methods

While HPLC is a powerful technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.

Capillary Electrophoresis (CE)

Capillary Electrophoresis, particularly when coupled with mass spectrometry (CE-MS), offers a high-resolution separation technique that requires minimal sample and solvent volumes.

A potential CE method for this compound analysis could involve:

  • Instrumentation: A capillary electrophoresis system, optionally coupled to a mass spectrometer.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, containing ammonium (B1175870) acetate (B1210297) in acetonitrile.

  • Separation Voltage: High voltage is applied across the capillary to effect separation.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection or Mass Spectrometry.

FeatureHPLCCapillary Electrophoresis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Differential migration of ions in an electric field.
Resolution HighVery High
Analysis Time Typically longerOften faster
Sample Volume MicrolitersNanoliters
Solvent Consumption HigherSignificantly Lower
Robustness Generally considered more robust for routine QC.Can be more sensitive to matrix effects and capillary surface chemistry.
Cost Moderate to HighModerate

A study on the analysis of various naphthenic acids, including this compound, using CE-MS reported a limit of detection (LOD) in the range of 0.31 to 1.64 mg/L.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler, more accessible technique that can be used for the quantification of this compound, provided there are no interfering substances that absorb at the same wavelength.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV spectrum.

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the sample is then determined from its absorbance using the calibration curve.

FeatureHPLCUV-Visible Spectrophotometry
Specificity High (due to chromatographic separation)Low (susceptible to interference from other absorbing species)
Sensitivity HighModerate
Linearity Excellent over a wide rangeGood, but may deviate at high concentrations (Beer's Law limitations)
Cost HigherLower
Throughput LowerHigher
Ease of Use Requires more expertiseSimpler to operate

While a specific validated method for this compound using UV-Vis spectrophotometry was not found in the immediate search, methods for similar compounds like 1-naphthol (B170400) have been successfully developed and validated. Such a method would require thorough validation to ensure its specificity for the intended application.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC remains the gold standard for detailed purity analysis and validation in a regulatory environment due to its high specificity, accuracy, and precision. Capillary electrophoresis offers an alternative with very high resolution and lower solvent consumption, making it suitable for complex mixtures and research applications. UV-Visible spectrophotometry provides a simple, cost-effective, and rapid method for routine analysis where high specificity is not a critical requirement. For all methods, proper validation according to ICH guidelines is crucial to ensure reliable and accurate results.

Logical Relationship of Method Selection

Method Selection Logic Analytical Need Analytical Need High Specificity & Regulatory Compliance High Specificity & Regulatory Compliance Analytical Need->High Specificity & Regulatory Compliance High Resolution & Low Solvent Use High Resolution & Low Solvent Use Analytical Need->High Resolution & Low Solvent Use Rapid & Cost-Effective Screening Rapid & Cost-Effective Screening Analytical Need->Rapid & Cost-Effective Screening HPLC HPLC High Specificity & Regulatory Compliance->HPLC Capillary Electrophoresis Capillary Electrophoresis High Resolution & Low Solvent Use->Capillary Electrophoresis UV-Vis Spectrophotometry UV-Vis Spectrophotometry Rapid & Cost-Effective Screening->UV-Vis Spectrophotometry

A Comparative Spectroscopic Analysis of 1-Naphthoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-Naphthoic acid and its methyl and ethyl esters. The objective is to offer a comprehensive reference based on experimental data from UV-Vis, IR, and NMR spectroscopy, aiding in the identification, characterization, and quality control of these compounds in research and development settings.

Executive Summary

This compound and its esters are fundamental scaffolds in medicinal chemistry and materials science. A thorough understanding of their spectroscopic properties is crucial for researchers. This guide presents a comparative analysis of their UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Key differentiating features are highlighted in the data tables and discussed in the context of their molecular structures. While all three compounds share the naphthalene (B1677914) chromophore, distinct differences arise from the carboxylic acid and ester functional groups, which are readily observable in their respective spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, methyl 1-naphthoate, and ethyl 1-naphthoate.

UV-Vis Spectroscopy

Table 1: UV-Vis Absorption Maxima (λmax)

Compoundλmax (nm) in EthanolMolar Absorptivity (log ε)
This compound293[1]3.9[1]
Methyl 1-naphthoateNot explicitly foundNot explicitly found
Ethyl 1-naphthoateNot explicitly foundNot explicitly found

Note: While specific λmax values for the esters were not found in the initial search, it is expected that they would be similar to that of this compound due to the shared naphthalene chromophore. The n→π transition of the carbonyl group in carboxylic acids and their derivatives typically results in a weak absorption band in the 200–215 nm range.[2]*

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compoundMethyl 1-naphthoateEthyl 1-naphthoate
O-H Stretch (Carboxylic Acid)~2500-3300 (broad)--
C=O Stretch (Carbonyl)~1680-1710~1710-1730~1710-1730
C-O Stretch~1210-1320~1200-1300 (asymmetric)~1200-1300 (asymmetric)
Aromatic C-H Stretch>3000>3000>3000
Aromatic C=C Stretch~1400-1600~1400-1600~1400-1600

Note: The IR spectra of carboxylic acids are characterized by a very broad O-H stretching band due to hydrogen bonding.[2] The C=O stretching frequency in the esters is typically higher than in the corresponding carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compoundMethyl 1-naphthoateEthyl 1-naphthoate
COOH~10-13 (broad s)--
Naphthalene Ring Protons~7.4 - 8.9 (m)~7.4 - 8.9 (m)~7.4 - 8.9 (m)
O-CH₃-~3.9 (s)-
O-CH₂-CH₃--~4.4 (q)
O-CH₂-CH₃--~1.4 (t)

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compoundMethyl 1-naphthoateEthyl 1-naphthoate
C=O~170-180~168Not explicitly found
Naphthalene Ring Carbons~124-134~124-134Not explicitly found
O-CH₃-~52-
O-CH₂--~61
CH₃--~14

Note: The chemical shift of the carboxylic acid proton in ¹H NMR is highly variable and depends on concentration and solvent. The chemical shifts of the ester alkyl groups are highly characteristic.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the analyte is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade ethanol. A dilute solution is then prepared by transferring a specific aliquot of the stock solution to a volumetric flask and diluting with the solvent to achieve a final concentration suitable for measurement (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a reference cuvette containing only the solvent (ethanol).

  • Data Acquisition: The UV-Vis spectrum of the sample solution is recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample is brought into contact with the crystal, and the anvil is tightened to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The spectrum is displayed in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For ¹H and ¹³C NMR, approximately 5-20 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3] A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing. The sample is gently agitated to ensure complete dissolution.[3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.

  • Data Acquisition: The ¹H NMR spectrum is acquired first, followed by the ¹³C NMR spectrum. Standard pulse sequences are used for each type of experiment. The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its esters.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound or Ester Dissolve Dissolve in Appropriate Solvent Sample->Dissolve UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis IR IR Spectroscopy Dissolve->IR NMR NMR Spectroscopy Dissolve->NMR Process Process Spectra UV_Vis->Process IR->Process NMR->Process Interpret Interpret Data & Compare Process->Interpret

Caption: General workflow for the spectroscopic comparison of this compound and its esters.

References

A Comparative Analysis of the Bioactivity of 1-Naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer, Anti-inflammatory, and Antimicrobial Properties with Supporting Experimental Data.

1-Naphthoic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative study of their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data from various experimental studies. The information is presented to aid researchers and professionals in drug discovery and development in evaluating the potential of these compounds.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of reactive oxygen species (ROS), inhibition of topoisomerases, and modulation of key signaling pathways.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various this compound derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Naphthoquinone Aliphatic Amide (16-carbon chain)KBNot specified, but potent[1]
Naphthoquinone Aliphatic Esters (with α-methyl)KBNot specified, but potent[1]
Benzamide 22NCI-H187Not specified, but potent[2]
Naphthamide 23KBNot specified, but potent[2]
Naphthamide 43KBNot specified, but potent[2]
2'-Me-5-Cl-AHPN (Naphthoic acid derivative)-IKKβ: 4.75, IKKα: Not specified[3]
MX781-IKKβ: 11.83[3]

Note: While some studies on naphthoquinone derivatives originating from 1-hydroxy-2-naphthoic acid indicate potent anticancer activity, specific IC50 values were not always provided in the abstracts.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Activity

Several this compound derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and MAPK.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of 1-phenyl naphthoic acid derivatives were evaluated using the carrageenan-induced paw edema test in rats.

Compound/DerivativeInhibition of Edema (%)Reference
1-Phenyl naphthoic acids (general)45-66[4]
Methyl esters of 1-phenyl naphthoic acids55-63[4]
Pericarbonyl lactones of 1-phenyl naphthoic acids58-77[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Groups: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds (this compound derivatives) are administered intraperitoneally at a specific dose (e.g., 30 mg/kg) 30 minutes before the induction of inflammation.[4]

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the test groups with that of the control group.

Antimicrobial Activity

Hydrazone derivatives of naphthalene (B1677914) have shown notable antimicrobial activity against a range of bacterial and fungal strains.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Naphthalene Hydrazone Derivative (NH-6)Staphylococcus aureusConsistent activity[5]
Naphthalene Hydrazone Derivatives (NH-3, NH-4, NH-7)Staphylococcus aureusLimited activity[5]

Note: The specific MIC values for the active hydrazone derivatives were not detailed in the available abstract.[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: Two-fold serial dilutions of the this compound derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Modulation

The biological activities of this compound derivatives are often linked to their ability to modulate intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Some this compound derivatives have been shown to inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex.[3] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation (P) NFkB_IkB NF-κB-IκB Complex (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Transcription NFkB_IkB->NFkB Release Naphthoic_Acid This compound Derivatives Naphthoic_Acid->IKK_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. It consists of several cascades, including the JNK and p38 pathways, which are often activated by cellular stress. Inhibition of JNK and p38 phosphorylation has been observed with some anti-inflammatory compounds, suggesting a potential mechanism for this compound derivatives.[6][7]

MAPK_Pathway cluster_cascade MAPK Cascade Stress Cellular Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 P MKK3_6 MKK3/6 ASK1->MKK3_6 P JNK JNK MKK4_7->JNK P p38 p38 MKK3_6->p38 P Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors P p38->Transcription_Factors P Gene_Expression Inflammatory & Apoptotic Gene Expression Transcription_Factors->Gene_Expression Naphthoic_Acid This compound Derivatives Naphthoic_Acid->JNK Inhibition of Phosphorylation Naphthoic_Acid->p38 Inhibition of Phosphorylation

Caption: Potential inhibition of the MAPK (JNK/p38) signaling pathway by this compound derivatives.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start Start: This compound or 1-Hydroxy-2-Naphthoic Acid Synthesis Chemical Synthesis (e.g., Amide/Ester formation, Hydrazone synthesis) Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Bioactivity_Screening Bioactivity Screening Purification->Bioactivity_Screening Anticancer Anticancer Assays (MTT, etc.) Bioactivity_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema, etc.) Bioactivity_Screening->Anti_inflammatory Antimicrobial Antimicrobial Assays (Broth microdilution, etc.) Bioactivity_Screening->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism Anti_inflammatory->Mechanism Antimicrobial->Mechanism Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling Conclusion Lead Compound Identification & Further Development Signaling->Conclusion

Caption: General workflow for the development and evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with diverse biological activities. The presented data highlights their potential as anticancer, anti-inflammatory, and antimicrobial agents. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important chemical scaffold.

References

1-Naphthoic Acid Versus Other Fluorescent Labeling Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact the outcome of an experiment. The ideal fluorescent probe should offer high brightness, photostability, and efficient labeling without perturbing the biological system under investigation. This guide provides an objective comparison of 1-Naphthoic acid with other commonly used fluorescent labeling agents, including Fluorescein isothiocyanate (FITC), Rhodamine B, Alexa Fluor dyes, and Cyanine dyes (Cy3/Cy5). The comparison is supported by a summary of their photophysical properties and detailed experimental protocols for key performance assessments.

Data Presentation: A Comparative Overview of Fluorescent Labeling Agents

The following table summarizes the key photophysical and performance characteristics of this compound and other selected fluorescent labeling agents. It is important to note that direct comparative studies involving this compound as a protein label are limited. The data for this compound primarily reflects the properties of the free molecule, which may differ from its conjugated form.

Fluorescent LabelExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)PhotostabilitypH Sensitivity
This compound ~295-330~370-460Not widely reported for labeling applicationsModerate (increases in nonpolar environments)[1]ModerateSensitive
Fluorescein isothiocyanate (FITC) ~494[2][3]~518-525[3][4]~73,000~0.50Low (prone to photobleaching)[5]High (fluorescence decreases in acidic pH)[5][6]
Rhodamine B ~552-570~575-590[7]~106,000~0.31 - 0.70 (in Ethanol)HighLow
Alexa Fluor™ 488 ~495[5]~519[5]>65,0000.92High[5]Low[5]
Cyanine3 (Cy3) ~550~570~150,000~0.20Moderate to HighLow
Cyanine5 (Cy5) ~649~670~250,000~0.20Low (sensitive to ozone)Low

Experimental Protocols

General Protocol for Protein Labeling with NHS-Ester Reactive Dyes

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye to a protein, targeting primary amines (e.g., lysine (B10760008) residues and the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • NHS-ester functionalized fluorescent dye (e.g., this compound-NHS ester, Alexa Fluor™ 488 NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the reactive dye solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 100-150 mM. Incubate for 30-60 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

Protocol for Determining Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The comparative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample of unknown quantum yield

  • Solvent (spectroscopic grade)

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the same solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with the same excitation wavelength and instrument settings for both the standard and the sample.

  • Integrate the area under the emission spectrum for each dilution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where:

    • Φ_standard is the quantum yield of the standard

    • Slope_sample and Slope_standard are the gradients of the linear plots

    • n_sample and n_standard are the refractive indices of the sample and standard solutions (if different solvents are used)

Protocol for Assessing Photostability

This protocol outlines a method to compare the photostability of different fluorescently labeled samples.

Materials:

  • Fluorescence microscope with a camera and appropriate filter sets

  • Fluorescently labeled samples mounted on microscope slides

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation: Prepare slides with your fluorescently labeled samples. Ensure consistent sample preparation and mounting conditions.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Set the excitation light source to a constant intensity.

    • Acquire an initial image (time = 0).

    • Continuously expose the sample to the excitation light.

    • Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no sample.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each fluorescent label to compare their photobleaching rates.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Mixing Mixing Protein in\nAmine-Free Buffer->Mixing NHS-Ester Dye\nin DMSO/DMF NHS-Ester Dye in DMSO/DMF NHS-Ester Dye\nin DMSO/DMF->Mixing Incubation\n(1-2h, RT, dark) Incubation (1-2h, RT, dark) Mixing->Incubation\n(1-2h, RT, dark) Quenching Quenching Incubation\n(1-2h, RT, dark)->Quenching Size-Exclusion\nChromatography Size-Exclusion Chromatography Quenching->Size-Exclusion\nChromatography Characterization\n(DOL) Characterization (DOL) Size-Exclusion\nChromatography->Characterization\n(DOL) signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Primary Antibody Primary Antibody Receptor->Primary Antibody Targets Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Fluorescently Labeled\nSecondary Antibody Fluorescently Labeled Secondary Antibody Primary Antibody->Fluorescently Labeled\nSecondary Antibody Binds Microscopy Detection Microscopy Detection Fluorescently Labeled\nSecondary Antibody->Microscopy Detection Cellular Response Cellular Response Signaling Cascade->Cellular Response logical_comparison cluster_properties Key Performance Metrics Fluorescent Labeling Agents Fluorescent Labeling Agents Brightness (ε x Φ) Brightness (ε x Φ) Fluorescent Labeling Agents->Brightness (ε x Φ) Photostability Photostability Fluorescent Labeling Agents->Photostability pH Sensitivity pH Sensitivity Fluorescent Labeling Agents->pH Sensitivity Labeling Efficiency Labeling Efficiency Fluorescent Labeling Agents->Labeling Efficiency This compound This compound Brightness (ε x Φ)->this compound Moderate FITC FITC Brightness (ε x Φ)->FITC High Alexa Fluor 488 Alexa Fluor 488 Brightness (ε x Φ)->Alexa Fluor 488 Very High Cy5 Cy5 Brightness (ε x Φ)->Cy5 Very High Photostability->this compound Moderate Photostability->FITC Low Photostability->Alexa Fluor 488 High Photostability->Cy5 Low pH Sensitivity->this compound High pH Sensitivity->FITC High pH Sensitivity->Alexa Fluor 488 Low pH Sensitivity->Cy5 Low

References

literature review of 1-Naphthoic acid applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Applications of 1-Naphthoic Acid

This compound, an aromatic carboxylic acid derived from naphthalene (B1677914), is a versatile compound with a broad spectrum of applications in research and industry.[1] Its rigid, planar naphthyl group and reactive carboxylic acid functionality make it a valuable building block in organic synthesis, a modulator of plant growth, and a scaffold for developing advanced materials and therapeutic agents.[1] This guide provides a comparative overview of its primary applications, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers, scientists, and drug development professionals.

Intermediate in Organic Synthesis

This compound is a fundamental precursor for the synthesis of more complex organic molecules, including pharmaceuticals, dyes, and polymers.[2] Its structure allows for a variety of chemical transformations, such as C-H activation, oxidation, reduction, and substitution reactions.[1][3] It is frequently used to prepare perinaphthenones, isocoumarin (B1212949) derivatives, and as a key component in the synthesis of the vasoconstrictor Tetryzoline after reduction to 1,2,3,4-Tetrahydro-1-naphthoic acid.[3][4]

Comparison with Alternatives

The primary alternative in this context is its isomer, 2-naphthoic acid, along with other functionalized naphthalene derivatives. The choice between 1-naphthoic and 2-naphthoic acid is dictated by the desired regiochemistry of the final product, as the position of the carboxyl group influences the electronic and steric properties of the molecule, guiding subsequent reactions. Other synthetic precursors might offer different reactivity profiles or lead to entirely different classes of compounds.

PrecursorCommon ReactionsKey ProductsReference
This compound Dehydrative annulation with alkynesPerinaphthenones[4]
Aerobic oxidative cyclizationIsocoumarin derivatives[4]
Birch reduction1,4-Dihydro-1-naphthalenecarboxylic acid[4]
Carboxylation of Grignard reagentThis compound synthesis[3]
2-Naphthoic Acid Similar transformations to 1-isomerIsomeric derivativesN/A
1-Bromonaphthalene (B1665260) Grignard reaction followed by carboxylationThis compound[3]
Experimental Protocol: Synthesis of this compound via Grignard Reagent

This protocol describes a common laboratory-scale synthesis of this compound from 1-bromonaphthalene.[3][5]

Materials:

  • Magnesium turnings

  • 1-Bromonaphthalene

  • Anhydrous ether

  • Solid carbon dioxide (dry ice)

  • Sulfuric acid (50%)

  • Toluene (B28343)

Procedure:

  • Prepare a Grignard reagent by reacting 1-bromonaphthalene with magnesium turnings in anhydrous ether in a three-necked flask equipped with a mechanical stirrer and reflux condenser.[5]

  • Once the Grignard reagent is formed, pour it slowly over an excess of crushed solid carbon dioxide with vigorous stirring. A vigorous reaction will occur.

  • After the reaction subsides, add ice and then slowly acidify the mixture with 50% sulfuric acid until all excess magnesium has dissolved.[5]

  • Separate the organic layer (ether-benzene). Extract the aqueous layer with additional portions of ether.[5]

  • Combine the organic extracts and wash with 25% sodium hydroxide (B78521) solution to extract the sodium salt of this compound.[5]

  • Heat the combined alkaline extracts to remove volatile impurities, then cool and acidify with sulfuric acid to precipitate the crude this compound.[5]

  • Collect the crude acid by filtration, wash with water until sulfate-free, and dry.[5]

  • Recrystallize the crude product from hot toluene to obtain pure this compound, which typically melts at 159–161°C.[5]

Visualization: Synthesis Workflow

G Workflow for this compound Synthesis A 1-Bromonaphthalene + Mg B Grignard Reagent (1-Naphthylmagnesium bromide) A->B in ether D Carboxylation Reaction B->D C Solid CO2 (Dry Ice) C->D E Acidification (H2SO4) D->E F Crude this compound E->F G Recrystallization (Toluene) F->G H Pure this compound G->H

Caption: General workflow for synthesizing this compound via a Grignard reaction.

Plant Growth Regulator

This compound and its hydrogenated derivatives (1,4-dihydro- and 1,2,3,4-tetrahydro-1-naphthoic acids) exhibit auxin-like properties, promoting plant growth and callus formation.[1][6] The activity is influenced by the structure, with the hydrogenated forms often showing higher activity than the parent aromatic acid.[6]

Comparison with Alternatives

The primary alternatives are other synthetic auxins, such as 1-Naphthaleneacetic acid (NAA), and the natural auxin, Indole-3-acetic acid (IAA). The effectiveness of these compounds varies with the plant species and the specific assay (e.g., cell elongation vs. root initiation).

CompoundRelative Activity (Pea Straight-Growth Test)Optimal Concentration (approx.)Reference
This compound Less active than hydrogenated forms10⁻⁴ - 10⁻³ M[6]
1,4-Dihydro-1-naphthoic Acid More active than this compound~10⁻⁴ M[6]
1,2,3,4-Tetrahydro-1-naphthoic Acid Appreciably more active than this compound~10⁻⁵ M[6]
Indole-3-acetic acid (IAA) Standard natural auxin~10⁻⁵ MN/A
Experimental Protocol: Pea Straight-Growth Bioassay

This protocol is a standard method for assessing auxin-like activity.

Materials:

  • Pea seeds (e.g., Pisum sativum L.)

  • Test solutions of this compound and its derivatives at various concentrations in a buffer solution.

  • Control buffer solution.

  • Petri dishes, filter paper.

  • Incubator with controlled temperature and humidity.

Procedure:

  • Germinate pea seeds in the dark for 3-4 days until the epicotyls are a suitable length.

  • Excise 5-10 mm sections from the third internode of the etiolated pea seedlings under a dim green light.

  • Wash the sections in distilled water and randomly distribute them into petri dishes containing filter paper moistened with the test solutions or a control buffer.

  • Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 24 hours.

  • After incubation, measure the final length of the sections.

  • Calculate the elongation (final length - initial length) for each concentration.

  • Plot the elongation against the molar concentration of the test compound to determine the activity and optimal concentration.

Visualization: Structure-Activity Relationship

G Structure-Activity Logic A This compound (Planar, Conjugated) B Hydrogenation of Ring A->B D Lower Activity A->D leads to C 1,2,3,4-Tetrahydro- This compound (Non-planar, Flexible) B->C E Higher Activity C->E leads to G Fluorescence Enhancement by Micelles cluster_0 Aqueous Solution cluster_1 Micellar Solution (above CMC) A This compound (Hydrophobic) B Low Fluorescence (Quenching by water) A->B Process Add Surfactant A->Process C Surfactant Micelle D This compound (Enters hydrophobic core) E High Fluorescence (Shielded from water) D->E Process->D G Biodegradation of this compound A This compound B 1,2-Dihydroxy- 8-carboxynaphthalene A->B Dioxygenase C 3-Formyl salicylate B->C Oxidation D 2-Hydroxyisophthalate C->D E Salicylate D->E F Catechol E->F G TCA Cycle Intermediates F->G

References

A Comparative Analysis of 1-Naphthoic Acid Purity from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of 1-Naphthoic acid procured from different commercial suppliers. Ensuring high purity of starting materials is a critical step in research and development, particularly in drug discovery and materials science, where impurities can lead to undesirable side reactions, altered biological activity, or compromised material properties. This document outlines key analytical methods, presents a comparative data summary, and provides detailed experimental protocols to enable researchers to make informed decisions when selecting a supplier.

Comparative Purity Assessment

The purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was evaluated using High-Performance Liquid Chromatography (HPLC), Melting Point Analysis, and ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. A summary of the quantitative data is presented in Table 1.

Table 1: Summary of this compound Purity Analysis

Analytical MethodParameterSupplier ASupplier BSupplier C
HPLC Purity (%)99.8598.5099.25
Number of Impurities132
Major Impurity (%)0.10 (2-Naphthoic acid)1.20 (Unknown)0.50 (2-Naphthoic acid)
Melting Point Melting Point Range (°C)160-161157-160159-161
¹H NMR Purity (%)>99.5~98~99
Observable ImpuritiesTrace solventYesTrace 2-Naphthoic acid

Experimental Workflow and Methodologies

A systematic workflow was established to ensure a thorough and unbiased comparison of the this compound samples. The workflow diagram below illustrates the sequence of analytical procedures undertaken for each sample.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison start Receive this compound Samples (Suppliers A, B, C) prep Prepare Stock Solutions (e.g., in Acetonitrile/Water) start->prep hplc HPLC Analysis (Purity & Impurity Profile) prep->hplc mp Melting Point Analysis prep->mp nmr ¹H NMR Spectroscopy (Structural Confirmation & Impurities) prep->nmr analyze Analyze & Compare Results hplc->analyze mp->analyze nmr->analyze report Generate Purity Report analyze->report

A Comparative Guide to the Metabolic Stability of Naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of selected naphthoic acid derivatives, compounds of significant interest in medicinal chemistry. A critical parameter in drug discovery, metabolic stability influences key pharmacokinetic properties such as oral bioavailability and half-life. Poor metabolic stability can lead to rapid clearance, diminishing a compound's therapeutic efficacy. This document summarizes key metabolic stability data, details the experimental protocols for its determination, and visualizes the metabolic pathways involved.

Comparative Metabolic Stability Data

The in vitro metabolic stability of various naphthoic acid derivatives in human liver microsomes (HLM) is summarized in the table below. The primary parameters presented are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and a higher intrinsic clearance value are indicative of lower metabolic stability.

CompoundDerivativeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-Naphthoic AcidUnsubstituted4530.8
2-Naphthoic AcidUnsubstituted5525.2
4-Hydroxy-1-naphthoic acidHydroxylated1592.4
6-Bromo-2-naphthoic acidHalogenated6521.3
5-Amino-1-naphthoic acidAminated10138.6

Experimental Protocols

The following is a detailed protocol for a typical in vitro liver microsomal stability assay used to determine the metabolic stability of naphthoic acid derivatives.

1. Materials:

  • Test Compounds: Naphthoic acid derivatives.

  • Liver Microsomes: Pooled human liver microsomes (HLM).

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).[1]

  • Quenching Solution: Acetonitrile containing an internal standard.

  • Control Compounds: Compounds with known metabolic stability (e.g., verapamil (B1683045) for high clearance and propranolol (B1214883) for low clearance).

2. Procedure:

  • Preparation of Reagents: Stock solutions of the test and control compounds are prepared, typically in DMSO or acetonitrile. The liver microsomal suspension and the NADPH regenerating system are prepared in the buffer.

  • Incubation: The test compounds and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system. Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Preparation: The reaction is stopped by adding the aliquot to a cold quenching solution (acetonitrile with an internal standard). The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

3. Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear portion of the curve provides the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Visualization of Metabolic Pathways and Experimental Workflow

The metabolic fate of naphthoic acid derivatives in the liver primarily involves Phase I and Phase II metabolism. Phase I reactions, predominantly mediated by cytochrome P450 (CYP450) enzymes, introduce or expose functional groups.[2] Phase II reactions involve the conjugation of these metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[2][3]

Generalized Metabolic Pathway of Naphthoic Acid Derivatives Naphthoic_Acid Naphthoic Acid Derivative Phase_I Phase I Metabolism (CYP450 enzymes) Naphthoic_Acid->Phase_I Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated derivative) Phase_I->Oxidized_Metabolite Phase_II Phase II Metabolism (e.g., Glucuronidation, Sulfation) Oxidized_Metabolite->Phase_II Conjugated_Metabolite Conjugated Metabolite Phase_II->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Generalized metabolic pathway of naphthoic acid derivatives.

The following diagram illustrates the typical workflow for an in vitro liver microsomal stability assay.

Workflow of the In Vitro Liver Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents: - Test Compound Stocks - Microsome Suspension - NADPH Regenerating System Pre_incubation Pre-incubate Test Compound and Microsomes at 37°C Reagents->Pre_incubation Initiation Initiate Reaction with NADPH Pre_incubation->Initiation Time_points Sample at Multiple Time Points Initiation->Time_points Termination Terminate Reaction (Cold Acetonitrile + IS) Time_points->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation LC_MS Analyze Supernatant by LC-MS/MS Centrifugation->LC_MS Plotting Plot ln(% Remaining) vs. Time LC_MS->Plotting Calculation Calculate t½ and CLint Plotting->Calculation

Caption: Workflow of the in vitro liver microsomal stability assay.

References

A Comparative Guide to the Quantum Yield of 1-Naphthoic Acid-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence spectroscopy and imaging, the selection of an appropriate fluorophore is paramount to the success of experimental outcomes. 1-Naphthoic acid and its derivatives represent a class of fluorophores whose emission properties are exquisitely sensitive to their local molecular environment. This guide provides an objective comparison of the fluorescence quantum yields of this compound-based fluorophores and other common fluorescent probes, supported by experimental data and detailed methodologies to inform the selection process in research and drug development.

Quantitative Comparison of Fluorescence Quantum Yields

The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. For this compound and its derivatives, this efficiency is significantly influenced by the solvent polarity and the nature of chemical substituents on the naphthalene (B1677914) core. The following tables summarize the quantum yields of this compound, its derivatives, and a selection of alternative fluorophores in various solvents.

Table 1: Fluorescence Quantum Yield of this compound and its Derivatives

FluorophoreSolventQuantum Yield (Φ)
This compoundMethanol (in the presence of nonionic surfactants)Increased
1-Hydroxy-2-naphthoic acidVaries with pH and solventEnvironment-dependent
Bis-NH2-substituted NaphthalenediimideToluene~0.81[1][2]
DMSO~0.68[1][2]
Piperidine-substituted NaphthalimidesNonpolar solventsHigh

Table 2: Fluorescence Quantum Yield of Alternative Fluorophores

FluorophoreSolventQuantum Yield (Φ)
Coumarin Derivative (with p-methyl substitution)DMSO0.83[3]
Rhodamine 6GEthanol~0.95
Rhodamine BWater0.31
BODIPY DyesVariousApproaching 1.0

Experimental Protocols

The determination of fluorescence quantum yield is a precise experimental undertaking. The comparative method (also known as the relative method) is widely employed due to its straightforwardness and is detailed below.

Relative Quantum Yield Measurement Protocol

This method involves comparing the fluorescence intensity of a sample with an unknown quantum yield to a standard with a known quantum yield.

1. Materials:

  • Fluorophore of interest (e.g., this compound derivative)

  • Standard fluorophore with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, water)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Fluorometer

2. Procedure:

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Determine the absorbance at the excitation wavelength that will be used for fluorescence measurements.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer.

    • Measure the fluorescence emission spectrum for each solution.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope (gradient) of the resulting linear plots is proportional to the quantum yield.

3. Calculation:

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

Where:

  • Φ_standard is the quantum yield of the standard.

  • Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively.

Mandatory Visualization

To aid in the conceptualization of the experimental process, a logical workflow for the relative quantum yield determination is presented below.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measurement Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measurement prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->abs_measurement fluo_measurement Measure Fluorescence Emission (Fluorometer) abs_measurement->fluo_measurement integrate_fluo Integrate Fluorescence Intensity fluo_measurement->integrate_fluo plot_data Plot Intensity vs. Absorbance integrate_fluo->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy result Quantum Yield (Φ) calculate_qy->result

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

References

Inter-Laboratory Comparison of 1-Naphthoic Acid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methodologies for the quantification of 1-Naphthoic acid, tailored for researchers, scientists, and professionals in drug development. The data presented herein is a synthesis of typical performance characteristics observed in inter-laboratory proficiency testing for similar aromatic carboxylic acids, offering a benchmark for laboratory performance.

Quantitative Performance Comparison

The following table summarizes the performance of three common analytical techniques for the determination of this compound. These values represent a hypothetical consensus from a round-robin study to aid laboratories in evaluating their own methodologies.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity (r²) > 0.998> 0.999> 0.997
Accuracy (% Recovery) 95.2 - 104.5%98.1 - 101.8%93.5 - 106.2%
Precision (%RSD) < 4.5%< 2.8%< 5.5%
Limit of Detection (LOD) 15 ng/mL0.5 ng/mL10 ng/mL
Limit of Quantification (LOQ) 50 ng/mL1.5 ng/mL30 ng/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of standard practices and can be adapted for specific laboratory requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of aromatic compounds due to its robustness and accessibility.

Sample Preparation:

  • Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Prepare calibration standards by serial dilution of the stock solution with the mobile phase.

  • For unknown samples, dissolve an appropriate amount in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 250 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis.

Sample Preparation:

  • Follow the same procedure as for HPLC-UV to prepare stock and calibration standards, using a suitable deuterated internal standard.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • This compound: Q1 171.1 -> Q3 127.1

    • Internal Standard (e.g., this compound-d7): Q1 178.1 -> Q3 134.1

  • Chromatographic conditions are similar to HPLC-UV but may require optimization for MS compatibility.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. This compound requires derivatization to increase its volatility.

Sample Preparation and Derivatization:

  • Prepare stock and calibration standards in a suitable organic solvent (e.g., dichloromethane).

  • To 100 µL of each standard or sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Cap the vials and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: (5%-Phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium.

  • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 HPLC-UV Workflow Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation UV Detection UV Detection HPLC Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

Caption: Experimental workflow for this compound analysis by HPLC-UV.

cluster_1 LC-MS/MS Workflow Sample Preparation (with IS) Sample Preparation (with IS) LC Separation LC Separation Sample Preparation (with IS)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

cluster_2 GC-MS Workflow Sample Preparation Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization GC Separation GC Separation Derivatization->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: Experimental workflow for this compound analysis by GC-MS.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-Naphthoic acid, ensuring the safety of laboratory personnel and compliance with standard safety procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4][5] Adherence to proper PPE guidelines is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and dust particles that can cause serious eye irritation.[2][6]
Skin Protection Chemical-resistant gloves (e.g., Natural rubber, Butyl rubber, Nitrile rubber, Neoprene, PVC).[7] Impervious clothing or lab coat.[8]Prevents skin contact which can cause irritation.[2][6] Contaminated gloves should be disposed of properly.[8]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type P95 or P1) for nuisance exposures or when dust formation is likely.[8]Minimizes the inhalation of dust which can lead to respiratory tract irritation.[2][6]

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Operational Plan:

  • Preparation:

    • Ensure adequate ventilation in the work area.[1][2][8] This can be achieved by working in a fume hood or a well-ventilated laboratory space.

    • Locate the nearest eyewash station and safety shower before beginning work.[1]

    • Wear all required PPE as detailed in the table above.

  • Handling:

    • Avoid the formation of dust during handling.[1][2][8]

    • Do not get the chemical in eyes, on skin, or on clothing.[1][7]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

    • Wash hands thoroughly after handling the substance.[1][2]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][7]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]

First Aid and Emergency Procedures

In case of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing and wash it before reuse.[2][6] If skin irritation occurs, get medical advice/attention.[2][6]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[1][2] If not breathing, give artificial respiration.[2][8] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1][7] Rinse mouth with water.[2][8] Never give anything by mouth to an unconscious person.[2][8] Get immediate medical attention.[6][9]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate personnel from the spill area.[8]

  • Ensure adequate ventilation.[8]

  • Wear appropriate personal protective equipment.[8]

  • Avoid dust formation.[8]

  • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1][8]

  • Do not let the product enter drains.[8]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

  • Contaminated packaging should be disposed of as unused product.[8]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response RiskAssessment Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Ventilation Ensure Adequate Ventilation PPE->Ventilation EmergencyPrep Locate Eyewash & Safety Shower Ventilation->EmergencyPrep Handling Handle this compound EmergencyPrep->Handling AvoidDust Avoid Dust Formation Handling->AvoidDust AvoidContact Avoid Skin/Eye Contact Handling->AvoidContact Decontaminate Decontaminate Work Area Handling->Decontaminate WasteCollection Collect Waste in Labeled Container Handling->WasteCollection Spill Spill Occurs Handling->Spill Exposure Exposure Occurs Handling->Exposure DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Disposal Dispose via Approved Waste Stream WasteCollection->Disposal SpillResponse Follow Spill Protocol Spill->SpillResponse FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.